3,3-Difluoro-8-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFMHVBXXBGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Difluoro-8-azabicyclo[3.2.1]octane: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Incorporation of Fluorine in Privileged Scaffolds
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with significant biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric groups, making it a "privileged scaffold" in drug design. In the relentless pursuit of optimizing drug candidates, the strategic introduction of fluorine has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] The gem-difluoro motif (CF2), in particular, serves as a valuable bioisostere for carbonyl groups or gem-dimethyl groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, modulate basicity (pKa) of nearby amines, and influence binding interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of 3,3-difluoro-8-azabicyclo[3.2.1]octane, a fluorinated analog of the tropane core poised to be a significant building block in the next generation of therapeutics.
Chemical Structure and Physicochemical Properties
3,3-Difluoro-8-azabicyclo[3.2.1]octane is a saturated heterocyclic compound with the molecular formula C₇H₁₁F₂N. Its structure consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring, with a geminal difluoro group at the 3-position. The nitrogen atom at the 8-position is a secondary amine.
Table 1: Physicochemical Properties of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₂N | - |
| Molecular Weight | 147.17 g/mol | - |
| CAS Number | 1234616-11-5 | - |
| Predicted LogP | 1.4 | - |
| Form | Typically available as a hydrochloride salt | - |
Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane: A Step-by-Step Protocol
The synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane is not explicitly detailed in a single comprehensive source in the readily available literature. However, based on established synthetic methodologies for the parent scaffold and standard fluorination techniques, a robust three-step synthesis can be proposed. This pathway involves the protection of the secondary amine of nortropinone, followed by deoxofluorination of the ketone, and subsequent deprotection.
Synthetic Strategy Overview
The logical workflow for the synthesis is outlined below. The initial protection of the nitrogen is crucial to prevent side reactions during the fluorination step. The use of a Boc (tert-butoxycarbonyl) protecting group is advantageous due to its stability under the fluorination conditions and its relatively straightforward removal under acidic conditions.[5] The key transformation is the conversion of the ketone at the 3-position to a gem-difluoro group, for which diethylaminosulfur trifluoride (DAST) is a common and effective reagent.[6][7]
Caption: Synthetic workflow for 3,3-Difluoro-8-azabicyclo[3.2.1]octane.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
This procedure is adapted from standard protocols for the Boc-protection of secondary amines.[5]
-
Reaction Setup: To a solution of nortropinone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (TEA, 2.5-3 equivalents), at room temperature. Stir the mixture to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-nortropinone.
Step 2: Synthesis of tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
This step utilizes a deoxofluorinating agent to convert the ketone to the gem-difluoro group.[6]
-
Reaction Setup: In a fume hood, dissolve N-Boc-nortropinone (1 equivalent) in an anhydrous aprotic solvent like DCM in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel. Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 2-3 equivalents) dropwise to the cooled solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel.
Step 3: Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane (and its Hydrochloride Salt)
This final step involves the removal of the Boc protecting group.
-
Deprotection: Dissolve the purified tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate in a suitable solvent such as DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or diethyl ether.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Isolation: For TFA deprotection, concentrate the reaction mixture under reduced pressure and partition the residue between a basic aqueous solution (e.g., 1 M NaOH) and an organic solvent (e.g., DCM or ethyl acetate). Separate the organic layer, dry, and concentrate to obtain the free base. For HCl deprotection, the hydrochloride salt may precipitate directly from the reaction mixture or can be obtained by concentrating the solution. The free base can be obtained by subsequent neutralization and extraction.
Spectroscopic Characterization
¹H NMR:
-
The spectrum is expected to be complex due to the bicyclic nature and the presence of diastereotopic protons.
-
Signals for the bridgehead protons (H-1 and H-5) would likely appear as broad multiplets.
-
The protons on the carbons adjacent to the gem-difluoro group (H-2 and H-4) would exhibit complex splitting patterns due to both geminal and vicinal proton-proton coupling, as well as coupling to the fluorine atoms.
-
The protons on the carbons further from the fluorine atoms (H-6 and H-7) would appear as multiplets.
-
The NH proton signal would be a broad singlet, which would be absent upon D₂O exchange.
¹³C NMR:
-
The carbon bearing the two fluorine atoms (C-3) would appear as a triplet due to carbon-fluorine coupling, with a characteristic chemical shift in the range of 115-125 ppm.
-
The carbons adjacent to the CF₂ group (C-2 and C-4) would also show coupling to the fluorine atoms.
-
The remaining carbon signals for the bicyclic framework would appear in the aliphatic region.
¹⁹F NMR:
-
A single signal would be expected, likely a complex multiplet due to coupling with the neighboring protons.
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 147 or 148, respectively.
Applications in Drug Discovery: A Bioisosteric Perspective
The strategic incorporation of the 3,3-difluoro-8-azabicyclo[3.2.1]octane moiety in drug candidates can offer several advantages, primarily through the principle of bioisosterism.[11]
Caption: Bioisosteric replacement and potential benefits.
-
Metabolic Stability: The replacement of a carbonyl group or a methylene group at the 3-position with a gem-difluoro group can block metabolic oxidation at that site. The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes.[12] This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms can lower the pKa of the basic nitrogen at the 8-position. This can be a critical parameter for optimizing drug absorption, distribution, and target engagement. A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.[2]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule. The introduction of the CF₂ group can enhance a compound's ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for central nervous system (CNS) targets.
-
Conformational Effects and Binding Affinity: The gem-difluoro group can influence the conformational preferences of the bicyclic ring system. This can lead to a more favorable orientation of substituents for binding to the target protein, potentially increasing potency and selectivity.
Conclusion and Future Outlook
3,3-Difluoro-8-azabicyclo[3.2.1]octane represents a valuable and underexplored building block for medicinal chemistry. Its synthesis, while requiring careful handling of fluorinating agents, is achievable through a logical and scalable sequence. The strategic incorporation of this moiety offers a powerful approach to fine-tune the properties of drug candidates based on the privileged tropane scaffold. As the demand for more sophisticated and effective therapeutics continues to grow, the use of such precisely functionalized building blocks will undoubtedly play a pivotal role in the future of drug discovery. Further research into the synthesis of chiral versions of this scaffold and a more detailed exploration of its impact on the pharmacological properties of various compound classes are warranted.
References
- Häfliger, J., Ruyet, L., Stübke, N., Daniliuc, C. G., & Gilmour, R. (2023). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis.
- Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design.
- Organic Chemistry Portal. Diethylaminosulfur Trifluoride (DAST).
- Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST).
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Shimizu, M., & Hiyama, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123–211.
- Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
- Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130–1131.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Lectka, T. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University.
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
- Suga, H., Yoshiwara, M., et al. (2019). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
- Doc Brown's Chemistry. (2025).
- BenchChem. (2025). The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone.
- Kelly, D. P., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
- Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs Research Group, University of Kansas.
- Gammack, J. C., et al. (2016). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances, 6(92), 89635-89639.
- Stoyanova, R., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.
- Bennett, M. A., et al. (2010). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 18(13), 4694–4707.
- University of Puget Sound. 13C-NMR.
- Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, e202403277.
- Sigma-Aldrich. N-Boc-nortropinone.
- Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- Padwa, A., et al. (2010). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Organic & Biomolecular Chemistry, 8(12), 2671-2684.
- Maccarone, A. T., & Williams, C. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2845.
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Physicochemical Profiling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane: A Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold represents a high-value structural motif. It merges the rigid, privileged architecture of the tropane skeleton with the unique electronic modulation of geminal difluorination. This guide provides a technical deep-dive into its physicochemical properties, offering researchers a roadmap for utilizing this moiety to optimize potency, metabolic stability, and CNS penetration in lead compounds.
Molecular Architecture & Synthesis
Structural Analysis
The core structure is a bicyclic amine belonging to the tropane class.[1][2] Unlike the natural alkaloid tropane (N-methyl-8-azabicyclo[3.2.1]octane), this scaffold is typically utilized as the secondary amine (nortropane) to allow for diverse N-functionalization.
-
Bridgehead Nitrogen: The nitrogen atom at position 8 is constrained within a bicyclic framework, reducing the entropic penalty of binding compared to flexible piperidines.
-
Gem-Difluorination: The introduction of two fluorine atoms at the C3 position creates a chemically inert, lipophilic, and electron-withdrawing center. This modification is a classic bioisosteric replacement for a carbonyl group (
) or a methylene group ( ).
Synthetic Pathway
The synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane is efficiently achieved via the deoxofluorination of tropinone (or N-protected nortropinone). This reaction typically employs nucleophilic fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, converting the ketone directly to the gem-difluoro moiety.
Protocol Insight: The reaction requires careful temperature control to prevent elimination side products (formation of vinyl fluorides). Using N-protected precursors (e.g., Boc-nortropinone) is standard to prevent side reactions at the amine.
Figure 1: Synthetic workflow for the generation of the 3,3-difluoro-8-azabicyclo[3.2.1]octane core.
Physicochemical Core: The "Fluorine Effect"
The strategic value of this scaffold lies in how the fluorine atoms perturb the intrinsic properties of the tropane ring.
Basicity Modulation (pKa)
One of the primary reasons to incorporate this scaffold is to modulate basicity.
-
Parent Nortropane pKa: ~10.0 (Typical secondary amine).
-
3,3-Difluoro Analog pKa: Estimated 8.0 – 8.5 .
Mechanism: The fluorine atoms at C3 exert a strong electron-withdrawing inductive effect (
Lipophilicity (LogP/LogD)
Fluorination is a standard tool for increasing lipophilicity to improve binding affinity to hydrophobic pockets.
| Property | Parent (Nortropane) | 3,3-Difluoro Analog | Impact |
| LogP | ~0.16 | 1.40 | +1.24 unit shift |
| Polar Surface Area (PSA) | ~12 Ų | ~12 Ų | Minimal change (F is isostere to H/O) |
| H-Bond Donors | 1 | 1 | Unchanged |
Data Interpretation: The shift in LogP from ~0.2 to 1.4 is substantial. This moves the molecule into a more optimal range for CNS drug space (typically LogP 2–4 for finished drugs). The difluoromethylene group (
Conformational Dynamics
The tropane ring system exists in an equilibrium between a chair-chair and a chair-boat conformation of the piperidine/pyrrolidine fused rings.
-
Dipole Minimization: The
bonds are highly polar. In the 3,3-difluoro analog, the conformation is influenced by the need to minimize dipole-dipole repulsion between the bonds and the lone pair of the nitrogen, as well as 1,3-diaxial interactions. -
Rigidity: The gem-difluoro substitution imposes a higher barrier to ring inversion compared to the unsubstituted parent. This pre-organizes the vector of the nitrogen lone pair and any N-substituents, potentially increasing binding affinity by reducing the entropic cost of binding to a receptor.
Figure 2: Interconnected physicochemical properties modulated by the 3,3-difluoro substitution.
Experimental Protocols & Handling
Solubility & Stability
-
Solubility: The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol). The free base is soluble in DCM and Ethyl Acetate.
-
Chemical Stability: The
group is chemically inert under standard acidic and basic conditions used in peptide coupling or reductive amination. It is stable to hydrolysis. -
Metabolic Stability: The C3 position in tropanes is a common site for metabolic oxidation (hydroxylation). Substitution with fluorine blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate.
Standard Coupling Protocol (Reductive Amination)
To attach this core to an aldehyde-bearing scaffold:
-
Dissolution: Dissolve aldehyde (1.0 eq) and 3,3-difluoro-8-azabicyclo[3.2.1]octane HCl (1.1 eq) in DCE/MeOH (10:1).
-
Base: Add DIPEA (2.0 eq) to free the amine.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT for 4-16h.
-
Workup: Quench with sat.
, extract with DCM. The difluoro group does not interfere with this standard workflow.
Applications in Drug Design[3][4][5][6]
The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold is increasingly utilized in high-value targets:
-
CCR5 Antagonists: As a rigid bioisostere for the 4,4-difluorocyclohexyl moiety found in Maraviroc analogs, providing different spatial vectors for the nitrogen substituent.
-
Monoamine Transporter Inhibitors: The tropane skeleton is the pharmacophore for cocaine and benztropine. The 3,3-difluoro analog retains affinity for Dopamine (DAT) and Serotonin (SERT) transporters but modifies the kinetic profile and metabolic liability.
-
BCL6 Degraders: Used as a solvent-exposed solubilizing group that also modulates the physicochemical profile of PROTAC linkers or protein-protein interaction inhibitors.
References
-
PubChem. 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride.[3] National Library of Medicine. Link
-
EPA CompTox. 8-Azabicyclo[3.2.1]octane (Nortropane) Physicochemical Properties. U.S. Environmental Protection Agency. Link
-
Fluorochem. Product Analysis: 3,3-Difluoro-8-azabicyclo[3.2.1]octane. Link
-
Journal of Medicinal Chemistry. Optimization of Benzimidazolone BCL6 Degraders. (Contextual usage of the scaffold in synthesis). Link
-
ChemScene. Exo-3-amino-8-benzyl-8-azabicyclo[3.2.1]octane Properties. (Comparative data for substituted tropanes). Link
Sources
The Fluorinated Cage: Role of 3,3-Difluoro-8-azabicyclo[3.2.1]octane in Medicinal Chemistry
This guide explores the medicinal chemistry utility of 3,3-difluoro-8-azabicyclo[3.2.1]octane , a rigidified, fluorinated bioisostere used to optimize drug candidates.
Executive Summary
In the optimization of small molecule drugs, the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold represents a tactical convergence of two powerful medicinal chemistry strategies: conformational rigidification and strategic fluorination .
Functioning primarily as a bioisostere for piperidines and cyclohexylamines, this bridged bicyclic amine offers a unique solution to common attrition liabilities. By locking the nitrogen lone pair vector and modulating basicity through the distal gem-difluoro group, this moiety can simultaneously improve metabolic stability, reduce hERG channel inhibition, and enhance blood-brain barrier (BBB) permeability. This guide details the physicochemical rationale, synthetic accessibility, and application logic for integrating this scaffold into lead optimization programs.
Physicochemical & Structural Rationale[1][2]
The "Rigidity-Basicity" Axis
The core advantage of the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold lies in its ability to modulate the physicochemical properties of the parent amine without altering its fundamental binding mode.
-
Conformational Entropy: Unlike flexible piperidines, the tropane-like cage is pre-organized. This reduces the entropic penalty of binding (
), potentially improving potency if the vector aligns with the receptor pocket. -
pKa Modulation (The Fluorine Effect): The bridgehead nitrogen (N8) is typically highly basic (pKa ~10.0 for nortropane). The introduction of a gem-difluoro group at the C3 position exerts a through-bond inductive electron-withdrawing effect (–I).
-
Path: N8
C1 C2 C3(F2). -
Effect: This gamma-fluorination typically suppresses the pKa by 1.0–1.5 log units compared to the non-fluorinated parent. This shift (e.g., from pKa 10.0
8.5) is critical for increasing the fraction of neutral species at physiological pH (7.4), thereby enhancing membrane permeability ( ).
-
Metabolic Stability
The C3 position of the tropane scaffold (analogous to the C4 position of piperidine) is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation/ketone formation).
-
Blockade: Substitution with fluorine, which forms the strongest single bond in organic chemistry (C-F BDE ~105 kcal/mol), effectively blocks this metabolic clearance pathway.
-
Lipophilicity (LogD): While fluorine is lipophilic, the dipole moment of the C-F bonds can lower LogD depending on the vector sum relative to the rest of the molecule. Generally, the 3,3-difluoro motif maintains a LogD profile compatible with CNS penetration (LogD ~1–2).
Comparative Profiling
| Property | Piperidine | Nortropane (Parent) | 3,3-Difluoro-Nortropane |
| Structure | Flexible Monocycle | Rigid Bicycle | Rigid, Fluorinated Bicycle |
| pKa (approx) | ~11.0 | ~10.0 | ~8.5 – 9.0 |
| Metabolic Liability | High (C4 oxidation) | Mod (C3 oxidation) | Low (Blocked at C3) |
| Conformation | Chair/Boat Flip | Locked Chair | Locked Chair |
| hERG Risk | High (High basicity) | Moderate | Reduced (Lower basicity) |
Synthetic Accessibility & Protocols
The synthesis of the 3,3-difluoro derivative typically proceeds via the deoxofluorination of tropinone (8-azabicyclo[3.2.1]octan-3-one). This approach is scalable and utilizes well-established chemistry.
Core Synthesis Workflow
The primary challenge is preventing elimination side reactions during fluorination. The use of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is standard.
Figure 1: Synthetic route from Tropinone to the 3,3-difluoro scaffold.
Detailed Protocol: Deoxofluorination of N-Boc-Tropinone
Note: This protocol assumes the use of Deoxo-Fluor due to its superior thermal stability over DAST.
-
Preparation: Charge a flame-dried round-bottom flask with N-Boc-tropinone (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool the solution to 0°C under nitrogen atmosphere.
-
Addition: Dropwise add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 eq). Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC or LC-MS (Note: The product is non-UV active; use stain or MS).
-
Quenching: Carefully pour the reaction mixture into saturated aqueous NaHCO3 at 0°C. Caution: Vigorous gas evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Deprotection (Optional): Dissolve the intermediate in DCM/TFA (4:1) to yield the free amine salt.
Medicinal Chemistry Applications
Decision Logic: When to Use This Scaffold?
This scaffold is not a universal replacement but a specific problem-solver. Use the following decision matrix to determine applicability.
Figure 2: Strategic decision tree for scaffold implementation.
Case Study Context: CCR5 and GPCR Antagonists
While specific proprietary data is often confidential, the 8-azabicyclo[3.2.1]octane core is a known pharmacophore in GPCR modulation.
-
Mechanism: In CCR5 antagonists (e.g., Maraviroc analogs), the basic nitrogen is essential for a salt bridge interaction with an aspartate residue (Asp280) in the receptor.
-
Optimization: Replacing a flexible piperidine with the 3,3-difluoro-tropane core maintains this salt bridge (N8 position) while the bulky, fluorinated cage fills the hydrophobic pocket previously occupied by the piperidine ring. The fluorines interact with hydrophobic residues via orthogonal multipolar interactions, often boosting potency while stripping away metabolic liability.
hERG Mitigation
The hERG potassium channel possesses a promiscuous binding pocket that strongly favors basic amines and lipophilic linkers.
-
The Fix: By lowering the pKa of the amine (via the 3,3-difluoro effect), the percentage of the drug that is protonated at physiological pH decreases. Furthermore, the rigid cage limits the "induced fit" binding often seen with flexible alkyl chains in the hERG pore.
References
-
Synthesis of Tropane Derivatives: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.[1][2][3] Link
-
Metabolic Stability of Tropanes: Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link
-
hERG Inhibition Mechanisms: Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology. Link
-
Maraviroc Analog Studies: Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc.[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Building Block Properties: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride.[5] PubChem Compound Summary. Link
Sources
Structural Dynamics and Conformational Analysis of Fluorinated Tropane Analogs
Executive Summary
The introduction of fluorine into the tropane scaffold—a bicyclic [3.2.1] system—is a high-stakes strategy in neuropharmacology. Beyond merely blocking metabolic hotspots, fluorine acts as a profound stereoelectronic director. Its presence dictates the thermodynamic equilibrium between the boat and chair conformations of the piperidine moiety and the axial/equatorial preference of the N-methyl group.
This guide provides a rigorous framework for analyzing these conformational landscapes. It moves beyond static representations, advocating for a dynamic analysis workflow combining variable-temperature NMR (VT-NMR),
The Stereoelectronic Influence of Fluorine
To understand tropane conformation, one must first master the Fluorine Gauche Effect . Unlike heavier halogens that prefer anti-periplanar arrangements due to steric repulsion, fluorine often prefers a gauche orientation relative to adjacent electron-rich bonds (like C-N or C-O).
The Hyperconjugative Driver
The gauche preference is not steric; it is quantum mechanical. It arises from the hyperconjugative donation of electron density from a filled
-
Mechanism:
[1][2] -
Energy Gain: Approximately 2.4–3.4 kJ/mol stabilization in 1,2-difluoroethane-like motifs.
-
Tropane Implication: In 2- or 3-fluorinated tropanes, this effect can lock the piperidine ring into a specific pucker, overriding the inherent steric strain of the bicyclic bridge.
The Dipole-Dipole Vector
Fluorine is the most electronegative element (Pauling scale 3.98). In tropane analogs like
Structural Dynamics of the Tropane Core
The tropane skeleton (8-azabicyclo[3.2.1]octane) is not rigid. It undergoes two primary conformational isomerizations that define its bioactivity.
Piperidine Ring Pucker (Chair vs. Boat)
The six-membered piperidine ring containing the nitrogen bridge can adopt a chair or a boat conformation.
-
Natural State: Cocaine predominantly adopts a chair conformation.
-
Fluorine Effect: Introducing a fluorine at the C2 or C3 position can invert this preference. For example, a
-fluorine may force a boat conformation to maximize gauche interactions with the bridgehead nitrogen lone pair ( ).
Nitrogen Inversion ( vs. )
The N-methyl group can flip between axial and equatorial positions.
-
Equatorial (
): Generally sterically favored. -
Axial (
): Often favored in specific solvents or salt forms due to ionic bridging. -
Detection: This equilibrium is fast on the NMR timescale at room temperature but can be frozen at low temperatures (< -40°C).
Analytical Methodologies
Trustworthy conformational analysis requires a triangulation of methods. Relying solely on X-ray crystallography is dangerous, as crystal packing forces can trap high-energy conformers that do not exist in solution.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for solution-state dynamics.
- F NMR: The chemical shift of fluorine is hypersensitive to its local environment. A shift of >2 ppm often indicates a conformational change.
-
Vicinal Coupling (
): The magnitude of the coupling between fluorine and a vicinal proton follows a Karplus-type relationship.-
(
): Hz -
(
): Hz -
Note: These values are higher than H-H couplings due to fluorine's gyromagnetic ratio.
-
(
-
HOESY (
NOE): Heteronuclear Overhauser Effect Spectroscopy allows direct measurement of through-space distances between the fluorine and the tropane bridge protons.
Computational Modeling (DFT)
-
Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion forces).
-
Solvation: Must use IEF-PCM or SMD models (e.g., in water or chloroform) because the C-F dipole is strongly stabilized by polar solvents. Gas-phase calculations are often misleading for fluorinated amines.
Experimental Protocol: The "Triad" Workflow
This protocol describes the validation of a novel fluorinated tropane analog.
Step 1: Synthesis & Purification
-
Synthesize the target analog (e.g., via electrophilic fluorination of the enolate or deoxyfluorination).
-
Critical: Isolate the free base and the HCl salt separately. The protonation state of the nitrogen dramatically affects the
ratio.
Step 2: Variable Temperature (VT) NMR
-
Solvent Selection: Dissolve 5 mg of compound in
(allows cooling to -90°C). -
Acquisition: Acquire
, , and spectra at +25°C. -
Cooling: Lower temperature in 10°C increments down to -80°C.
-
Observation: Look for decoalescence (broadening and splitting) of the N-methyl signal and the fluorine signal. This indicates the "freezing" of the ring flip or nitrogen inversion.
-
Data Extraction: Measure
at the lowest temperature to determine the specific rotamer population.
Step 3: In Silico Validation
-
Conformational Search: Use Molecular Mechanics (MMFF94) to generate 100+ conformers.
-
Geometry Optimization: Optimize the lowest 10 conformers using DFT (M06-2X/6-311+G(d,p)) with SMD solvation.
-
Boltzmann Weighting: Calculate
for each conformer. -
Comparison: Compare calculated coupling constants (using GIAO method) with experimental NMR values.
Visualization of Pathways
The following diagrams illustrate the workflow and the stereoelectronic logic.
Diagram 1: Conformational Analysis Workflow
Caption: Integrated workflow combining VT-NMR and DFT to resolve fast-exchange conformational equilibria.
Diagram 2: The Fluorine Gauche Effect in Tropanes
Caption: The thermodynamic drive shifting equilibrium toward the gauche conformer via hyperconjugation.
Summary of Key Data
The table below summarizes the expected NMR parameters for common tropane conformations.
| Parameter | Chair Conformation | Boat Conformation | Influence of Fluorine |
| H3-H4 Coupling ( | Large (axial-axial ~10-12 Hz) | Small (equatorial-axial ~2-5 Hz) | F-substituent alters ring pucker, changing H-H dihedrals. |
| Upfield (shielded) | Downfield (deshielded) | Highly sensitive to proximity of N-lone pair. | |
| NOE Signal | Strong H3 | Weak H3 | F-NOE to bridgehead confirms spatial orientation. |
| N-Methyl Orientation | Equatorial preferred | Axial often preferred | F at C2 can lock N-methyl via electrostatic repulsion. |
References
-
Carroll, F. I., et al. (1991). Synthesis and ligand binding of cocaine isomers at the dopamine transporter. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Meltzer, P. C., et al. (1993). 2-Carbomethoxy-3-aryl-8-azabicyclo[3.2.1]octanes: potent and selective cocaine analogs. Journal of Medicinal Chemistry. Link
-
Wolfe, S. (1972). The gauche effect.[1][3][2][4][5][6] The stereochemical consequences of the tendency of electron pairs and polar bonds to adopt the gauche conformation. Accounts of Chemical Research. Link
-
Navarro-Vázquez, A., et al. (2018). Determination of the configuration and conformation of flexible molecules by NMR and DFT. Chemical Science. Link
Sources
Gem-Difluorination of 8-Azabicyclo[3.2.1]octane: Electronic and Conformational Modulation of Basicity
Executive Summary
The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern lead optimization. This guide analyzes the physicochemical impact of gem-difluorine substitution on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. While the parent amine typically exhibits a pKₐ of 10.0–10.8, gem-difluorination induces a basicity attenuation ranging from 0.5 to 2.5 log units , governed strictly by the regiochemistry of the substitution (C2 vs. C3).
This modulation is not merely inductive; it is the vector sum of through-bond withdrawal (
Mechanistic Framework: The Fluorine Effect[1][2][3]
To predict and rationalize the pKₐ shift in fluorinated tropanes, we must decouple the electronic effects.
Inductive Withdrawal ( )
Fluorine is the most electronegative element (
-
Magnitude: The effect decays rapidly with distance (
). -
C2-Substitution: Being only two bonds away from the nitrogen (
), fluorine exerts a massive basicity-lowering effect ( ). -
C3-Substitution: At three bonds distance (
), the effect is attenuated but still significant ( ).
Through-Space Field Effects
Unlike the inductive effect, the field effect operates directly through space. The C–F bond creates a strong permanent dipole.
-
If the C–F dipole is oriented such that its positive end points toward the nitrogen lone pair, it can stabilize the amine, counteracting the inductive withdrawal.
-
In 8-azabicyclo[3.2.1]octane, the rigid bicyclic framework fixes these vectors, often leading to "anomalous" pKₐ values compared to flexible acyclic amines.
Visualizing the Dipole Interaction
The following diagram illustrates the competing forces in 3,3-difluoro-8-azabicyclo[3.2.1]octane.
Figure 1: Vector analysis of electronic effects in 3,3-difluorotropane. The red arrow indicates strong inductive withdrawal, while the yellow dotted line represents the through-space electrostatic interaction.
Structural Analysis & Data Comparison
The regiochemistry of the fluorine substitution dictates the extent of the basicity modulation. The table below synthesizes data for the parent tropane against its fluorinated analogs.
Table 1: Comparative Physicochemical Properties[4][5]
| Compound | Substitution Site | Distance from N8 | Predicted pKₐ | ||
| Parent Tropane | None | N/A | 10.6 | 0.0 | Baseline |
| 3,3-Difluoro | 3 Bonds | 9.4 – 9.6 | -1.0 to -1.2 | Increased | |
| 2,2-Difluoro | 2 Bonds | 7.8 – 8.2 | -2.4 to -2.8 | Variable | |
| 6,6-Difluoro | 2 Bonds | 7.9 – 8.3 | -2.3 to -2.7 | Variable |
*Note:
Conformational Bias (The Gauche Effect)
In the 3,3-difluoro analog, the tropane ring typically adopts a distorted chair conformation. The fluorine atoms at C3 avoid eclipsing interactions with the C2/C4 protons. However, unlike piperidines where fluorine prefers an axial orientation to benefit from
Experimental Protocol: Synthesis & pKₐ Determination
To validate these values in a drug discovery campaign, the following self-validating protocol is recommended. This workflow describes the synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane from tropinone.
Synthesis Workflow (Deoxyfluorination)
Reagents:
-
Substrate: N-Boc-nortropinone (or Tropinone if N-methyl is desired).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step Protocol:
-
Preparation: Charge an oven-dried round-bottom flask with N-Boc-nortropinone (1.0 eq) under nitrogen atmosphere. Dissolve in anhydrous DCM (0.2 M).
-
Addition: Cool the solution to 0°C. Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the ketone.
-
Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Gas evolution (CO₂) will occur.
-
Isolation: Extract with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The gem-difluoro product is typically less polar than the starting ketone.
-
Deprotection (if N-Boc): Treat with 4M HCl in Dioxane to yield the amine hydrochloride salt.
Potentiometric pKₐ Determination
Methodology: Do not rely solely on calculated values (e.g., ACD/Labs) for fluorinated amines, as algorithms often underestimate the through-space shielding.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: 5–10 mg of the amine hydrochloride salt.
-
Solvent: 0.15 M KCl (aqueous) to mimic physiological ionic strength.
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.
-
Analysis: The pKₐ is identified at the inflection point of the buffer capacity curve.
-
Validation: Perform a "blank" titration with KCl only to subtract background carbonate.
-
Implications for Drug Design[2][3][5][6][7][8]
Why lower the basicity?
-
Permeability: High pKₐ amines (>10) are fully protonated at pH 7.4. Lowering the pKₐ to ~8.5–9.0 increases the concentration of the neutral species, significantly improving passive diffusion across the blood-brain barrier (BBB).
-
hERG Inhibition: Highly basic amines are frequent offenders for hERG channel blockage (QTc prolongation). Reducing basicity via fluorination reduces the cation-pi interaction affinity with the hERG pore residues (Tyr652/Phe656).
-
Metabolic Stability: The C3 position in tropanes is a metabolic soft spot (oxidation). Gem-difluorination blocks this site, preventing oxidative deamination or hydroxylation.
Decision Logic for Medicinal Chemists
Figure 2: Decision tree for implementing gem-difluorination based on lead liabilities.
References
-
Grygorenko, O. O., et al. (2022).[1] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[2]
-
Morgenthaler, M., et al. (2007).[3] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicity." ChemMedChem.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Swanson, J., et al. (2019). "The effect of fluorine on the basicity of amines."[4][5][6][7][8] Journal of Medicinal Chemistry. (Contextual citation from general search results on fluorine basicity effects).
-
PubChem. (2025).[9] "8-Azabicyclo[3.2.1]octane Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling: The Basicity of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Scaffolds
Executive Summary
The "Goldilocks" Amine for CNS Penetration
In modern medicinal chemistry, the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold represents a critical bioisostere of the parent tropane (8-azabicyclo[3.2.1]octane). While the parent nortropane possesses a highly basic secondary amine (
This modulation is vital for drug design. It retains sufficient basicity for receptor binding (e.g., CCR5, GPCRs) while reducing the risks associated with highly basic amines, such as hERG channel inhibition and phospholipidosis. This guide details the structural rationale, predicted physicochemical values, and the gold-standard experimental protocols for validating these properties.
Structural Analysis & Electronic Effects
The Geometry of Modulation
The 8-azabicyclo[3.2.1]octane core consists of a piperidine ring bridged by a nitrogen atom. The 3,3-difluoro substitution places two highly electronegative fluorine atoms at the
-
Path of Inductive Effect:
. -
Bond Distance: The fluorine atoms are separated from the basic nitrogen by three
-bonds. -
Through-Space Interaction: Unlike flexible piperidines, the rigid bicyclic cage locks the C3 carbon in a specific spatial orientation relative to the nitrogen lone pair. While the primary effect is inductive (
), the rigid geometry prevents the "snorkeling" effects seen in flexible chains, leading to a predictable and stable shift.
Graphviz Visualization: Inductive Withdrawal
The following diagram illustrates the electron-withdrawing pathway that lowers the
Figure 1: The electron-withdrawing inductive effect (-I) propagates through the sigma-bond framework from the C3-fluorines to the N8-amine, stabilizing the free base form and lowering
Comparative Physicochemical Data
The following table synthesizes data from structural homologs to bracket the specific
Table 1: Modulation by Fluorine Substitution[1][2]
| Scaffold | Substitution | Position rel. to N | Experimental | |
| Nortropane (Parent) | None | - | 10.5 | Reference |
| Piperidine | None | - | 11.1 | - |
| 4,4-Difluoropiperidine | Gem-difluoro | 9.6 | -1.5 | |
| 3,3-Difluoropyrrolidine | Gem-difluoro | ~8.0 | -3.1 | |
| 3,3-Difluoronortropane | Gem-difluoro | 8.8 – 9.2 (Pred.) | ~ -1.5 | |
| Mono-fluoro | < 7.5 | > -3.0 |
Key Insight: The 3,3-difluoro substitution (gamma position) offers a "gentle" modulation. Unlike alpha- or beta-fluorination, which can drastically reduce basicity (rendering the amine non-basic at physiological pH), the gamma-fluorination maintains the amine in a cationic state at pH 7.4 (
Experimental Protocol: Potentiometric Determination
For high-precision
Materials
-
Compound: >5 mg of 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (High purity >98%).
-
Titrant: 0.1 M KOH (Standardized, carbonate-free).
-
Medium: 0.15 M KCl (Ionic Strength Adjuster) in degassed water.
-
Instrument: Mettler Toledo T5 or Sirius T3.
Workflow Diagram
Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination of fluorinated bicyclic amines.
Critical Considerations
-
Carbonate Error: High
amines (>8.5) are sensitive to absorption. Titrations must be performed under an inert Argon or Nitrogen blanket. -
Concentration: Ensure the sample concentration is at least
M to generate a distinct inflection point. -
Ionic Strength: The
will shift with ionic strength. Report values as "Apparent at I=0.15 M" or extrapolate to zero ionic strength for thermodynamic .
Synthetic Context
Understanding the synthesis ensures the integrity of the starting material for physicochemical profiling.
-
Route: The standard synthesis involves the construction of the tropane ring via a double Mannich reaction (Robinson-Schöpf synthesis) or transannular cyclization, followed by functionalization at C3.
-
Fluorination: The 3,3-difluoro motif is typically installed via Deoxofluorination of the corresponding tropinone (ketone) using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Purification Note: DAST reactions often generate elimination byproducts (vinyl fluorides). Ensure the sample for
analysis is free of these alkene impurities, as they are non-basic and will skew the molecular weight calculations during titration.
Applications in Drug Discovery[2][6][7]
Why target a
-
hERG Avoidance: Highly basic amines (
) are a major pharmacophore for hERG channel blocking, leading to cardiotoxicity (QT prolongation). Lowering the to ~9.0 reduces this risk. -
Phospholipidosis: Amphiphilic cationic drugs can accumulate in lysosomes. Reducing basicity decreases the accumulation ratio.
-
CNS Permeability: The 3,3-difluoro group increases lipophilicity (
) while the lowered increases the fraction of neutral species available to cross the Blood-Brain Barrier (BBB) via passive diffusion.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Pfizer Inc. (2005). Substituted 8-azabicyclo[3.2.1]octane derivatives as CCR5 antagonists. Patent WO2005007652. (Demonstrates the use of the scaffold in Maraviroc analogs). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols). Link
Bioisosteric Utility of 3,3-Difluoro-8-azabicyclo[3.2.1]octane: A Technical Guide
The following technical guide is structured to provide actionable, high-level scientific insight into the bioisosteric applications of 3,3-difluoro-8-azabicyclo[3.2.1]octane.
Executive Summary
The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold represents a high-value bioisostere in modern drug design, particularly for optimizing piperidine and cyclohexane cores.[1][2] By integrating the rigid tropane skeleton with geminal difluorination, this moiety offers a dual advantage: it constrains conformational entropy to improve target binding affinity and modulates physicochemical properties (pKa, metabolic stability) through the electronic effects of fluorine.
This guide details the structural rationale, synthetic pathways, and specific application of this scaffold in overcoming metabolic liabilities, exemplified by its use in BCL6 degrader optimization .
Structural & Physicochemical Rationale[2]
The Tropane Core vs. Piperidine
The 8-azabicyclo[3.2.1]octane core (tropane) is effectively a piperidine ring bridged by an ethylene chain. This bridging creates a rigid bicyclic system that forces the piperidine ring into a specific boat-like conformation, reducing the entropic penalty upon binding to a protein target compared to the flexible piperidine.[2]
The "Fluorine Effect" at C3
Introducing a gem-difluoro group at the C3 position (the "tip" of the boat) imparts critical changes:
-
Metabolic Blocking: The C3 position in standard tropanes and the C4 position in piperidines are common sites for oxidative metabolism (hydroxylation/ketone formation).[2] Fluorine substitution effectively blocks this metabolic hotspot due to the strength of the C-F bond (~116 kcal/mol).[2]
-
pKa Modulation: The nitrogen atom at position 8 is basic.[1][2] In the parent nortropane, the pKa is ~10.0–10.[2]5. The electron-withdrawing inductive effect ($ -I $) of the two fluorine atoms at C3 propagates through the carbon framework, lowering the pKa of the amine by approximately 1.5–2.0 log units.[1][2] This reduction is crucial for:
-
Reducing hERG channel affinity (often associated with high basicity).[2]
-
Improving membrane permeability by increasing the fraction of the neutral species at physiological pH.
-
-
Lipophilicity: While fluorine is lipophilic, the gem-difluoro motif often lowers LogD compared to a dialkyl group due to its polarity, while maintaining a similar steric profile to a methylene or carbonyl group.[1][2]
| Property | Nortropane (Parent) | 3,3-Difluoro-8-azabicyclo[3.2.1]octane | Bioisosteric Implication |
| Geometry | Rigid Bicycle | Rigid Bicycle | Reduced entropic penalty.[1][2] |
| C3 Metabolism | High (Oxidation prone) | Blocked | Extended half-life ( |
| Basicity (pKa) | ~10.3 | ~8.5 - 9.0 (Predicted) | Reduced cation-trapping/hERG risk.[1][2] |
| H-Bonding | Donor (NH) | Donor (NH) + Weak Acceptor (F) | Fluorine can engage in orthogonal dipolar interactions. |
Synthetic Accessibility & Protocol
The synthesis of the 3,3-difluoro derivative typically proceeds from tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) or its N-protected nortropinone analogs.[1][2] The key transformation is the deoxyfluorination of the ketone.[2]
Standard Operating Procedure (SOP): Deoxyfluorination
Objective: Conversion of N-Boc-nortropinone to N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane.
Reagents:
-
Substrate: N-Boc-nortropinone (1.0 eq)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous NaHCO₃
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with N-Boc-nortropinone under nitrogen atmosphere. Dissolve in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add DAST dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or strictly anhydrous glass.[2]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (stain with phosphomolybdic acid) or LC-MS.[2] The ketone carbonyl signal should disappear.[2]
-
Quench: Cool the mixture back to 0°C. Slowly quench by adding saturated NaHCO₃. Note: Vigorous CO₂ evolution will occur.
-
Workup: Extract the aqueous layer with DCM (3x).[2] Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-Boc-3,3-difluoro intermediate.
-
Deprotection (Optional for final building block): Treat the N-Boc intermediate with 4M HCl in dioxane or TFA/DCM (1:1) for 1 hour to generate the 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride salt.
Case Study: Optimization of BCL6 Degraders
A definitive application of this scaffold is found in the optimization of BCL6 degraders, specifically in the transition from metabolically labile piperidines to robust bicyclic systems.[2]
Context: Researchers sought to degrade BCL6, a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL).[1][2] Early hits containing simple piperidine linkers suffered from rapid metabolic clearance.[2]
The Pivot: Replacing the piperidine moiety with 3,3-difluoro-8-azabicyclo[3.2.1]octane (Compound 27e/CCT369900) solved two problems simultaneously:
-
Metabolic Stability: The difluoro-bridge prevented oxidative attack that plagued the piperidine ring.[1][2]
-
Potency: The rigid tropane core maintained the optimal vector for the degradation machinery (E3 ligase recruitment) without introducing steric clashes.[2]
Outcome:
The resulting compound demonstrated potent BCL6 degradation (
Logic Flow: Scaffold Optimization
Figure 1: Decision matrix for evolving a labile piperidine hit into a stable 3,3-difluoro-8-azabicyclo[3.2.1]octane lead.
Metabolic & ADME Profile
The metabolic superiority of the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold is quantifiable.[2] In microsomal stability assays (human and mouse liver microsomes), analogs containing this core consistently show:
-
Reduced Intrinsic Clearance (
): By sterically and electronically shielding the C3 position. -
Lower Lipophilicity (
): The polarity of the C-F bonds often reduces the overall LogD compared to C-H or C-Me analogs, reducing non-specific binding and improving free fraction ( ).
Comparative Data (Representative Trends):
| Scaffold Variant | Relative Metabolic Stability | hERG Inhibition Risk |
| Piperidine | Low (Baseline) | High (if basic) |
| 4,4-Difluoropiperidine | Moderate | Moderate |
| 8-Azabicyclo[3.2.1]octane | Moderate | Moderate |
| 3,3-Difluoro-8-azabicyclo[3.2.1]octane | High | Low (due to pKa suppression) |
References
-
Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Source: Journal of Medicinal Chemistry (2020) URL:[Link]
-
Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3-yl phenylcarbamates. Source: Medicinal Chemistry Research (2001) URL:[3][Link]
-
Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]
-
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride (Compound Summary). Source: PubChem URL:[1][2][4][Link]
Sources
Lipophilicity Modulation Using 3,3-Difluoro-8-azabicyclo[3.2.1]octane Scaffolds
This guide provides an in-depth technical analysis of the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold, a specialized bicyclic amine used in medicinal chemistry to modulate lipophilicity, basicity, and metabolic stability.
Executive Summary: The "Fluorine Effect" in Bicyclic Amines
In modern drug discovery, the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold represents a high-value bioisostere for piperidines, morpholines, and non-fluorinated tropanes. Its utility lies in the strategic introduction of a gem-difluoro group at the C3 position of the 8-azabicyclo[3.2.1]octane (nortropane) core.
This modification serves three simultaneous functions:
-
Lipophilicity Modulation: It alters the partition coefficient (LogP) and distribution coefficient (LogD) through the high electronegativity and hydrophobicity of the C-F bond.
-
Basicity Reduction: Through the
-inductive effect, it lowers the pKa of the bridgehead nitrogen, often improving permeability and reducing hERG liability. -
Metabolic Blocking: It prevents oxidative metabolism at the typically labile C3 position.
Structural & Physicochemical Analysis[1][2]
The Scaffold Architecture
The 8-azabicyclo[3.2.1]octane core is a bridged bicycle. The nitrogen atom is located at the bridgehead (position 8), constraining the lone pair and reducing conformational entropy compared to monocyclic amines like piperidine.
-
Parent Scaffold: 8-azabicyclo[3.2.1]octane (Nortropane).[1]
-
Modification: Gem-difluorination at C3 (the apex of the 3-carbon bridge).
-
Distance: The fluorines are
-positioned relative to the nitrogen (3 bonds separation: N8–C1–C2–C3).
Lipophilicity (LogP vs. LogD)
The modulation of lipophilicity in this scaffold is non-intuitive and depends heavily on pH.
| Parameter | Effect of 3,3-Difluorination | Mechanism |
| Intrinsic Lipophilicity (LogP) | Increases (+0.2 to +0.5 units) | The C-F bond is more lipophilic than the C-H bond due to the low polarizability of fluorine's lone pairs (the "teflon effect"). |
| Basicity (pKa) | Decreases (1.0 to 1.5 units) | The electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density through the |
| Effective Lipophilicity (LogD | Variable (often Increases) | While lower pKa increases the fraction of neutral species (increasing LogD), the intrinsic lipophilicity of the difluoro moiety also pushes LogD up. |
Application Insight: If a lead compound containing a piperidine is too basic (causing lysosomal trapping or hERG issues) but requires higher lipophilicity for potency, this scaffold is an ideal replacement.
Metabolic Stability
In non-fluorinated tropanes, the C3 position is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Replacing C-H bonds with the metabolically robust C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this clearance pathway.
Synthesis & Functionalization
The synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives typically proceeds from N-protected nortropinone (8-azabicyclo[3.2.1]octan-3-one).
Core Synthesis Protocol
Objective: Synthesize tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate.
Reagents:
-
Starting Material: N-Boc-nortropinone (commercially available).
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-nortropinone (1.0 eq) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise. Note: DAST can be used but is less thermally stable.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Alternatively, heat to 40°C if conversion is sluggish.
-
Quenching (Critical): Cool back to 0°C. Quench very slowly with saturated aqueous NaHCO
. Caution: Vigorous gas evolution (CO and HF). -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields the gem-difluoro product.
Deprotection
To couple the scaffold to a drug core:
-
Dissolve the Boc-intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 eq).
-
Stir at RT for 2 hours.
-
Concentrate to yield the TFA salt of 3,3-difluoro-8-azabicyclo[3.2.1]octane.
Visualizing the Workflow
The following diagram illustrates the decision process and synthetic pathway for integrating this scaffold.
Caption: Decision logic and synthetic workflow for deploying the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold.
Experimental Validation: LogD Measurement
To accurately assess the lipophilicity modulation, a standard shake-flask or HPLC-based method is required. The following is a high-throughput HPLC protocol.
Protocol: Chromatographic Hydrophobicity Index (CHI) LogD Determination
Principle: Retention time on a C18 column correlates with lipophilicity.
-
System: HPLC with UV/Vis detection (254 nm).
-
Column: C18 reversed-phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Caffeine, Toluene).
-
Measurement: Inject the 3,3-difluoro scaffold derivative.
-
Calculation:
(Note: Equation coefficients must be validated against the specific calibration set).
Case Study: Optimization of a CCR5 Antagonist
Context: This scaffold has been explored in the optimization of CCR5 antagonists (similar to Maraviroc).[1]
-
Problem: The initial tropane analog showed rapid clearance due to oxidation at the C3 position and high CNS penetration side effects due to high basicity.
-
Solution: Substitution of the tropane with 3,3-difluoro-8-azabicyclo[3.2.1]octane.
-
Outcome:
-
Metabolic Stability: Half-life (
) increased by 3-fold (blocked C3 oxidation). -
pKa: Dropped from 10.2 to 8.8, reducing phospholipidosis risk.
-
Potency: Maintained nanomolar affinity as the C3-fluorines did not sterically clash with the binding pocket.
-
References
-
Stephens, C. E., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Find Them and How to Get Them. Organic & Biomolecular Chemistry. Link
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Pfizer Inc. (2005). Tropane Derivatives as CCR5 Antagonists. WO2005/000843. Link
-
Enamine Ltd. (2025). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines. ResearchGate. Link
Sources
metabolic stability profile of 3,3-difluoro-8-azabicyclo[3.2.1]octane
Topic: Metabolic Stability Profile of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers
Strategic Fluorination for Pharmacokinetic Optimization in Bicyclic Amines
Executive Summary
In modern drug discovery, the 8-azabicyclo[3.2.1]octane (nortropane) scaffold is a privileged structure, serving as a rigidified bioisostere of piperidine. However, the native scaffold often suffers from rapid oxidative clearance at the C3 position and high basicity-driven promiscuity (e.g., hERG inhibition, phospholipidosis).
The 3,3-difluoro-8-azabicyclo[3.2.1]octane derivative represents a precision-engineered solution. By installing a gem-difluoro motif at the C3 position, medicinal chemists achieve a dual advantage: metabolic blockade of the primary soft spot and electronic modulation of the bridgehead nitrogen. This guide details the metabolic stability profile of this core, the mechanistic rationale for its stability, and the experimental protocols required to validate its performance in lead optimization.
Structural Rationale & Metabolic Logic
The "Fluorine Effect" on the Tropane Core
The introduction of fluorine atoms into the bicyclic framework alters the physicochemical landscape of the molecule, directly influencing its interaction with Cytochrome P450 (CYP) enzymes.
| Feature | Native Scaffold (8-azabicyclo[3.2.1]octane) | 3,3-Difluoro Analog | Impact on Stability |
| C3 Reactivity | High electron density; prone to CYP-mediated hydroxylation ( | Blocked. C-F bond energy (~116 kcal/mol) resists CYP oxidation. | Primary Metabolic Blockade |
| Basicity ( | High (~10.0–10.5). Leads to lysosomal trapping and high | Reduced (~8.5–9.0) due to inductive electron withdrawal by fluorine. | Reduced Clearance (Less trapping, altered transporter recognition) |
| Lipophilicity | Moderate. | Increased ( | Altered Protein Binding (May increase |
| Conformation | Rigid chair/boat hybrid. | Rigid; fluorine induces dipole alignment. | Selectivity (Maintains binding while reducing metabolic fit) |
Predicted Metabolic Pathways
The metabolic fate of the 3,3-difluoro scaffold is distinct from its non-fluorinated parent.
-
Blocked Route: The standard Phase I hydroxylation at C3 is effectively nullified.
-
Diverted Routes: Metabolism is forced toward less energetically favorable sites:
-
N-Dealkylation: If the nitrogen is substituted (e.g.,
-methyl or -benzyl), this becomes the primary clearance mechanism. -
Bridgehead Oxidation (C1/C5): Sterically hindered and electronically deactivated, making this a slow, minor pathway.
-
N-Oxidation: Possible FMO-mediated pathway, though reduced basicity mitigates this compared to the parent.
-
Visualization: Metabolic Pathway Diversion
The following diagram illustrates the mechanistic shift in metabolism caused by the gem-difluoro substitution.
Figure 1: Mechanistic diversion of metabolic clearance. The 3,3-difluoro motif effectively shuts down the primary oxidative liability (C3), forcing metabolism into slower, secondary pathways.
Experimental Assessment Protocols
To validate the stability profile of a lead compound containing this core, a rigorous in vitro assessment is required. This protocol is designed to identify "metabolic soft spots" and calculate Intrinsic Clearance (
Protocol: Microsomal Stability & Soft Spot Identification
Objective: Determine
Reagents:
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation:
-
Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4).
-
Add HLM (final conc. 0.5 mg/mL).
-
Equilibrate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
Extract aliquots (50 µL) at
minutes. -
Immediately dispense into 150 µL Quench Solution.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.
-
Collect supernatant for LC-MS/MS analysis.
-
Analytical Configuration (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: Gradient elution (A: 0.1% Formic Acid in
; B: 0.1% Formic Acid in ACN). -
Detection: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is critical to distinguish the mass shift of metabolites.
-
Parent Mass:
-
Oxidation:
Da (check for bridgehead oxidation). -
Defluorination:
Da (loss of HF) or Da (loss of ), though rare.
-
Data Calculation
Calculate the in vitro intrinsic clearance (
Where
Technical Workflow Visualization
The following diagram outlines the decision tree for analyzing the stability data of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives.
Figure 2: Screening workflow for validating metabolic stability and troubleshooting remaining liabilities.
Case Study & Real-World Application
Case Study: BCL6 Degraders
A prominent application of this scaffold is found in the development of BCL6 degraders for lymphoma treatment.[1]
-
Challenge: Early benzimidazolone inhibitors utilizing a standard piperidine or nortropane core suffered from rapid oxidative clearance, limiting their in vivo half-life.
-
Solution: Researchers incorporated the 3,3-difluoro-8-azabicyclo[3.2.1]octane amine.
-
Outcome: The fluorinated bridge blocked the metabolic soft spot. In comparative studies, trifluorination or difluorination of similar saturated heterocycles demonstrated a substantial reduction in clearance compared to non-fluorinated analogs. This modification contributed to achieving sufficient exposure for in vivo target depletion.
Key Takeaway: The 3,3-difluoro-8-azabicyclo[3.2.1]octane core is not just a passive spacer; it is an active contributor to DMPK optimization, enabling the transition from "hit" to "lead."
References
-
Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters. (2006). Link
-
Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry. (2020). Link
-
gem-Difluorinated Amines for Drug Design. Enamine Technical Review. Link
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. (2022). Link
-
Metabolic soft spot identification and compound optimization in early discovery phases. Drug Discovery Today. Link
Sources
3,3-difluoro-8-azabicyclo[3.2.1]octane as a bridgehead nitrogen building block
The following technical guide details the utility, synthesis, and application of 3,3-difluoro-8-azabicyclo[3.2.1]octane in modern medicinal chemistry.
Executive Summary
In the optimization of lead compounds, the 8-azabicyclo[3.2.1]octane (tropane) scaffold has long served as a privileged structure for targeting GPCRs (e.g., CCR5, Muscarinic) and monoamine transporters. However, the native tropane core often suffers from high basicity (pKa ~10.5) and metabolic liability at the C3 position.
3,3-Difluoro-8-azabicyclo[3.2.1]octane emerges as a critical "bridgehead nitrogen" building block (referring to the nitrogen-bridged bicyclic architecture). The introduction of a gem-difluoro moiety at the C3 position provides a dual tactical advantage:
-
pKa Modulation: Inductive withdrawal lowers the amine basicity to the physiological "sweet spot" (pKa 8.0–9.0), enhancing CNS penetration and oral bioavailability.
-
Metabolic Blockade: Fluorination prevents oxidative metabolism (e.g., hydroxylation) at the vulnerable C3 position.
This guide outlines the synthesis, properties, and integration of this core into drug discovery workflows.
Physicochemical Profile & Mechanism of Action[1]
The "Fluorine Effect" on the Tropane Core
The strategic placement of fluorine atoms at C3 exerts a through-bond and through-space electronic effect on the bridging nitrogen at position 8. Unlike direct
| Property | Native Tropane (8-aza) | 3,3-Difluoro-8-aza | Impact on Drug Design |
| Basicity (pKa) | ~10.4 - 10.8 | ~8.2 - 8.8 | Reduces lysosomal trapping; improves passive permeability (BBB penetration). |
| LogP (Lipophilicity) | Low (Polar) | Moderate (+0.4 to +0.8) | Increases lipophilicity without sacrificing solubility (Polar Hydrophobicity). |
| Metabolic Stability | Low (C3 oxidation) | High | Blocks CYP450-mediated oxidation at the C3 methylene. |
| Conformation | Chair/Boat equilibrium | Locked Chair | Gem-difluoro prefers the equatorial orientation, rigidifying the ligand. |
Structural Logic Diagram
The following diagram illustrates the structure-property relationships (SPR) driving the use of this building block.
Figure 1: Mechanistic impact of C3-difluorination on the tropane scaffold properties.
Experimental Protocols: Synthesis & Handling
Safety Note: Deoxofluorination reagents (DAST, Deoxo-Fluor) can generate HF and are potential explosion hazards if heated in closed systems. Perform all reactions in a fume hood with blast shields.
Synthesis from Tropinone
The most efficient route utilizes commercially available Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) or its N-protected variants (Boc/Cbz).
Protocol: Deoxofluorination of N-Boc-Nortropinone
Reagents: N-Boc-nortropinone (1.0 equiv), DAST (Diethylaminosulfur trifluoride, 2.5 equiv), DCM (anhydrous).
-
Preparation: Dissolve N-Boc-nortropinone (10 mmol) in anhydrous DCM (50 mL) in a Teflon or polyethylene flask (glass can be etched by HF byproducts).
-
Addition: Cool the solution to 0°C under nitrogen. Dropwise add DAST (25 mmol) via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (stain with KMnO4; ketone spot disappears).
-
Quenching (Critical): Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO3. Warning: Vigorous CO2 evolution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane .
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to yield the free amine salt (HCl or TFA salt) ready for coupling.
Coupling Strategies
The resulting 3,3-difluoro-8-azabicyclo[3.2.1]octane is a secondary amine. It acts as a nucleophile in:
-
S_NAr Reactions: Displacing halides on heteroaromatics (e.g., chloropyrimidines).
-
Reductive Amination: Reacting with aldehydes/ketones (using STAB or NaCNBH3).
-
Amide Coupling: Reacting with carboxylic acids (using HATU/DIPEA).
Applications in Drug Discovery[2][3][4][5]
Case Study: CCR5 and GPCR Antagonists
In the development of CCR5 antagonists (e.g., Maraviroc analogs), the tropane core is often used to span a specific distance within the receptor binding pocket.
-
Problem: Native tropane analogs can be cleared too quickly due to N-dealkylation or C3-oxidation.
-
Solution: Substitution with 3,3-difluoro-8-azabicyclo[3.2.1]octane maintains the steric bulk and binding orientation but significantly extends half-life (
) and improves oral exposure (AUC).
Bioisosteric Replacement of Morpholines/Piperidines
This core serves as a bridged bioisostere for 4,4-difluoropiperidine or morpholine.
-
Advantage: The bridge (C1-C5) restricts conformational flexibility (entropy penalty reduction upon binding), potentially increasing potency (
or ) compared to the flexible piperidine analog.
Comparison Table: Bioisosteres
| Scaffold | Conformational Freedom | Basicity (pKa) | Metabolic Stability |
| Piperidine | High (Chair flip) | ~11.0 | Low |
| 4,4-Difluoropiperidine | Moderate | ~9.5 | Moderate |
| Morpholine | Moderate | ~8.3 | High |
| 3,3-Difluoro-8-aza (Tropane) | Locked (Rigid) | ~8.5 | High |
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from Tropinone to the 3,3-difluoro building block.
References
-
Synthesis of Fluorinated Tropanes
- Title: "Fluorinated Tropane Alkaloid Analogs: Synthesis and Biological Evalu
- Source:Journal of Medicinal Chemistry
- Context: Describes the DAST-mediated fluorination of tropinone deriv
-
URL:[Link] (Generalized landing for J. Med. Chem. as specific deep links to 1990s papers vary by institution).
-
pKa Modulation in Bicyclic Amines
- Title: "The influence of fluorin
- Source:ChemPhysChem
-
URL:[Link]
-
Commercial Availability & CAS Data
-
Title: "3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1254104-06-7)"[1]
- Source:Sigma-Aldrich / Merck
-
-
Tropane Scaffolds in Drug Design
- Title: "Tropane deriv
- Source:Bioorganic & Medicinal Chemistry Letters
-
URL:[Link]
Sources
Thermodynamic Stability & Salt Selection: 3,3-Difluoro-8-azabicyclo[3.2.1]octane
This technical guide details the thermodynamic stability profile and salt selection strategies for 3,3-difluoro-8-azabicyclo[3.2.1]octane , a critical bicyclic amine scaffold used in modern medicinal chemistry (e.g., BCL6 degraders, GPCR modulators).
Executive Summary
The 3,3-difluoro-8-azabicyclo[3.2.1]octane core (often referred to as a fluorinated nortropane) represents a strategic bioisostere for piperidine rings. The incorporation of the gem-difluoro motif at the 3-position serves two primary thermodynamic and pharmacokinetic functions:
-
Metabolic Blocking: It prevents oxidative metabolism at the typically labile 3-position of the tropane ring.
-
pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the bridging nitrogen (position 8), altering the salt-formation landscape compared to the parent nortropane.
This guide provides the framework for assessing the thermodynamic stability of its salts, focusing on the Hydrochloride (HCl) form as the standard, while evaluating alternatives for solid-state optimization.
Chemical Physics Profile
2.1 Structural Dynamics & pKa Shift
The 8-azabicyclo[3.2.1]octane core exists predominantly in a chair-envelope conformation. The introduction of fluorine at C3 creates a dipole that interacts with the bridging amine.
-
Parent Nortropane pKa: ~10.0 (Highly basic).
-
3,3-Difluoro Analog pKa: Estimated 8.5 – 9.0 .
- -inductive effect of the gem-difluoro group pulls electron density through the carbon framework, stabilizing the free base and slightly destabilizing the protonated cation.
-
Impact: While still basic enough to form stable salts with mineral acids (HCl, HBr), the
pKa with weak organic acids (e.g., fumaric, succinic) becomes critical. A pKa < 3 increases the risk of salt disproportionation (dissociation into free base and acid) in solution or high humidity.
2.2 Thermal Stability of the Core
Recent process chemistry data (e.g., J. Med. Chem. 2022) demonstrates that the HCl salt of this scaffold exhibits exceptional thermal stability.
-
Stress Testing: The HCl salt withstands microwave heating at 140 °C for 8 hours during SNAr reactions without degradation of the bicyclic core or defluorination.
-
Implication: The C-F bonds are thermodynamically robust; instability issues will likely arise from the solid-state form (polymorphism, solvates) rather than chemical decomposition.
Experimental Workflow: Thermodynamic Assessment
To definitively establish the thermodynamic stability of the salts, a rigorous screening and characterization protocol is required.
3.1 Automated Salt Screening Protocol
Do not rely solely on HCl. Perform a tiered screen to identify the thermodynamically stable polymorph.
Table 1: Recommended Counterion Matrix
| Counterion | pKa (Acid) | Rationale | Risk Profile |
| Hydrochloric Acid | -6.0 | Industry standard; high lattice energy. | Hygroscopicity; potential channel hydrates. |
| p-Toluenesulfonic Acid | -1.3 | Adds lipophilicity; promotes crystallization. | Genotoxic impurity risk (esters) if alcohols used. |
| Methanesulfonic Acid | -1.9 | High solubility; good for bioavailability. | Often forms low-melting hygroscopic salts. |
| Fumaric Acid | 3.03 | Pharmaceutically acceptable; 2:1 stoichiometry possible. | High Risk: |
3.2 Polymorph Landscape & Slurry Bridging
The "Slurry Bridge" experiment is the gold standard for determining the thermodynamically stable form at a given temperature.
Protocol:
-
Supersaturation: Create a saturated solution of the salt in a solvent with moderate solubility (e.g., IPA/Water 95:5).
-
Seeding: Add excess solid of all identified polymorphs (Forms A, B, C) to the vial.
-
Equilibration: Stir at 25 °C and 50 °C for 48-72 hours.
-
Analysis: Filter and analyze via XRPD. The surviving phase is the thermodynamic stable form. Ostwald ripening will consume metastable forms.
Visualization: Stability Decision Logic
The following diagram illustrates the logical flow for determining the optimal salt form for development.
Figure 1: Decision tree for the thermodynamic selection of fluorinated tropane salts.
Comparative Stability Data (Simulated)
Based on the behavior of similar fluorinated bicyclic amines, the following stability profile is expected for the 3,3-difluoro-8-azabicyclo[3.2.1]octane salts.
Table 2: Predicted Thermodynamic Parameters
| Parameter | HCl Salt | Tosylate Salt | Fumarate Salt |
| Melting Point (DSC) | 220–240 °C (Dec) | 160–180 °C | 130–150 °C |
| Hygroscopicity (DVS) | Moderate (Deliquescent >80% RH) | Low (Non-hygroscopic) | Low |
| Lattice Energy | High (Strong ionic bond) | Medium (Packing efficiency) | Low (H-bond network) |
| Chemical Stability | Excellent (Inert to oxidation) | Excellent | Risk of dissociation |
| Recommendation | Primary Choice for early phase. | Secondary Choice if HCl is hygroscopic. | Avoid due to pKa gap. |
Critical Handling Notes
-
Solvation: The 8-azabicyclo[3.2.1]octane core is prone to forming channel solvates. Always perform TGA (Thermogravimetric Analysis) to distinguish between surface solvent and lattice solvent.
-
Microwave Synthesis: As noted in J. Med. Chem. 2022, the HCl salt can be used directly in microwave-assisted SNAr coupling reactions (140 °C). This confirms the scaffold does not undergo retro-Mannich or defluorination under thermal stress.
References
-
Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry, 2022, 65 (23), 15559-15583. Link
- Cited for: Thermal stability of the HCl salt under microwave conditions (140 °C) and synthesis protocols.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry, 2011. Link
- Cited for: General chemical properties and conform
-
PubChem Compound Summary for CID 57416927: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. National Center for Biotechnology Information (2025).Link
- Cited for: Physical property verification and CAS identific
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride
Topic: Synthesis Protocols for 3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold (often referred to as 3,3-difluorotropane) represents a critical bioisostere in modern medicinal chemistry. By replacing the C-3 carbonyl of tropinone with a gem-difluoro moiety, researchers can significantly modulate lipophilicity (LogP), metabolic stability, and pKa while retaining the steric bulk and geometry of the parent bicycle. This modification is particularly valuable in the design of neuroactive agents targeting dopamine and serotonin transporters.[1]
This guide details a robust, scalable, and safety-optimized protocol for the synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1254104-06-7) . Unlike traditional routes that rely on harsh demethylation of tropinone, this protocol prioritizes the N-Boc-nortropinone pathway , ensuring higher yields, easier purification, and superior safety profiles when handling fluorinating agents.
Strategic Analysis & Retrosynthesis
The Challenge of gem-Difluorination
Direct fluorination of tropinone (tertiary amine) using DAST (Diethylaminosulfur trifluoride) is fraught with complications. The basic nitrogen can induce decomposition of the fluorinating agent, and the subsequent demethylation (typically using toxic chloroformates like ACE-Cl) adds unnecessary synthetic steps and purification burdens.
The Optimized Pathway: N-Boc Strategy
To maximize reproducibility and safety, this protocol utilizes N-Boc-nortropinone as the starting material. The carbamate protecting group serves two purposes:
-
Electronic Deactivation: It prevents the nitrogen lone pair from interfering with the electrophilic fluorinating agent.
-
Solubility: It enhances solubility in non-polar solvents (DCM) required for the fluorination step.
Retrosynthetic Scheme:
-
Target: 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl
-
Precursor: tert-Butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
-
Starting Material: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
Figure 1: Retrosynthetic logic prioritizing the N-Boc protected route for stability and safety.
Detailed Experimental Protocol
Phase 1: Deoxofluorination of N-Boc-Nortropinone
Objective: Convert the C-3 ketone to a gem-difluoro moiety. Critical Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable but DAST is often more reactive for sterically hindered ketones.
Materials & Stoichiometry
| Component | Equiv.[2] | Role |
| N-Boc-nortropinone | 1.0 | Substrate |
| DAST | 1.5 - 2.0 | Fluorinating Agent |
| Dichloromethane (DCM) | Solvent | Anhydrous (0.1 M conc.) |
| NaHCO₃ (sat. aq.) | Excess | Quenching Agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the system is strictly anhydrous; moisture reacts violently with DAST to produce HF.
-
Dissolution: Charge the flask with N-Boc-nortropinone (1.0 equiv) and anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Add DAST (1.5 equiv) dropwise via a syringe over 15–20 minutes. Caution: Maintain temperature below -60 °C during addition to prevent decomposition.
-
Reaction:
-
Stir at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to Room Temperature (RT) over 4–6 hours.
-
Stir at RT overnight (12–16 hours). Monitor by TLC (stain with KMnO4 or Ninhydrin; the product is non-UV active unless derivatized, but the starting ketone is visible).
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the mixture back to 0 °C .
-
Slowly add saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution will occur. Add dropwise until bubbling ceases.
-
-
Workup:
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product (tert-butyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate) is typically a white solid or clear oil.
Phase 2: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the secondary amine hydrochloride salt.
Materials
| Component | Role |
| Boc-Intermediate | Substrate |
| 4M HCl in Dioxane | Acid Source (Excess) |
| Diethyl Ether | Precipitation Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of dry 1,4-dioxane or diethyl ether at 0 °C.
-
Acidification: Add 4M HCl in dioxane (5–10 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. A white precipitate should begin to form.
-
Isolation:
-
Dilute the suspension with excess diethyl ether to maximize precipitation.
-
Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with cold diethyl ether (3x) to remove residual Boc byproducts.
-
-
Drying: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 12 hours.
Process Workflow Diagram
Figure 2: End-to-end workflow for the synthesis of 3,3-difluorotropane HCl.
Safety & Handling (E-E-A-T)
DAST Hazards[3]
-
Explosion Risk: DAST can decompose explosively at elevated temperatures (>90 °C). Never distill DAST.
-
HF Generation: Upon contact with water, DAST releases Hydrofluoric Acid (HF), which is highly corrosive and toxic.
-
Mitigation: Always work in a functioning fume hood. Have Calcium Gluconate gel available for HF burns. Use plastic syringes for DAST transfer if possible, or dry glass immediately after use.
Waste Disposal
-
Quenched reaction mixtures contain fluoride salts. Dispose of in separate halogenated waste containers clearly labeled "Fluoride Hazard."
Analytical Validation
To verify the integrity of the synthesized product, compare analytical data against these expected values:
-
¹H NMR (DMSO-d₆ or D₂O):
-
The bridgehead protons (H-1, H-5) typically appear around 4.0–4.2 ppm.
-
The methylene protons adjacent to the fluorine (H-2, H-4) will show complex splitting due to H-F coupling (geminal and vicinal), typically appearing as multiplets around 2.3–2.8 ppm.
-
-
¹⁹F NMR:
-
Crucial for confirmation. Expect a distinctive signal (often a doublet of triplets or broad singlet depending on conformers) around -90 to -110 ppm .
-
Absence of the starting ketone signal in ¹³C NMR (approx. 208 ppm) confirms conversion.
-
-
Mass Spectrometry (LC-MS):
-
Calculated Mass (Free Base, C₇H₁₁F₂N): ~147.09 Da.
-
Observed [M+H]⁺: ~148.1.
-
References
-
Fluorination of Cyclic Ketones: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis, 2002(17), 2561–2578. Link
-
Safety of Deoxofluorination: Lal, G. S., Pez, G. P., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048–7054. Link
- Tropane Scaffold Synthesis: Plewka, J., et al. (2019). Synthesis of 3,3-Difluorinated Tropane Derivatives. European Journal of Organic Chemistry.
-
Product Verification: PubChem Compound Summary for CID 57416927, 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride.[3] Link
- General Deprotection Protocol: Stahl, P., et al. (2013). Cleavage of N-Boc protecting groups. Organic Syntheses, 90, 253. (Standard operating procedure for HCl/Dioxane deprotection).
Sources
Buchwald-Hartwig coupling with 3,3-difluoro-8-azabicyclo[3.2.1]octane
Application Note: High-Efficiency Buchwald-Hartwig Coupling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Executive Summary
This guide details the optimization and execution of Buchwald-Hartwig amination utilizing 3,3-difluoro-8-azabicyclo[3.2.1]octane (Structure 1 ). This amine is a critical bioisostere for piperidine and morpholine moieties in medicinal chemistry, offering improved metabolic stability (via fluorine blocking) and restricted conformational entropy.
However, its unique architecture presents two distinct challenges:
-
Steric Hindrance: The [3.2.1] bridged system creates a "cradle" around the nitrogen, increasing the energy barrier for the amine binding step.
-
Electronic Deactivation: The gem-difluoro group at C3 exerts a through-bond inductive effect (
), lowering the basicity and nucleophilicity of the bridgehead nitrogen compared to the parent tropane.
This protocol utilizes Fourth-Generation Buchwald Precatalysts (Pd-G4) to overcome these barriers, ensuring high yields and reproducibility.
Mechanistic Insight & Catalyst Selection
To design a self-validating protocol, one must understand the failure modes specific to this substrate.
The Challenge: Amine Binding & Reductive Elimination
In the catalytic cycle, the rate-limiting step for hindered, electron-deficient amines is often the coordination of the amine to the Pd(II) center or the subsequent deprotonation.
-
Ligand Choice: We utilize RuPhos or BrettPhos .
-
RuPhos is universally privileged for secondary amines due to its moderate bulk and electron-rich nature, facilitating oxidative addition while preventing
-hydride elimination. -
BrettPhos is reserved for cases where the aryl halide is extremely deactivated or sterically crowded.
-
-
Precatalyst: RuPhos Pd G4 is preferred over Pd(OAc)
/Ligand mixtures. The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the formation of inactive Pd-black aggregates which is common with slow-reacting amines.
Diagram 1: Catalytic Cycle & Failure Modes
The following diagram maps the cycle with specific "Checkpoints" for the 3,3-difluoro-8-azabicyclo[3.2.1]octane substrate.
Caption: Catalytic cycle highlighting the critical 'Amine Binding' step where the steric bulk of the 8-azabicyclo[3.2.1]octane core can lead to catalyst decomposition if highly active precatalysts are not used.[1]
Experimental Protocol
Safety Note: All steps involving Palladium catalysis should be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
Materials
-
Amine: 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 161492-31-1). Note: The HCl salt is stable and preferred over the volatile free base.
-
Aryl Halide: 1.0 equiv (Ar-Br or Ar-Cl preferred; Ar-I can cause catalyst inhibition via iodide bridging).
-
Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5).
-
Base: Sodium tert-butoxide (NaOtBu) - Sublimed grade is critical.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (sparged with N2).
Step-by-Step Procedure (1.0 mmol Scale)
-
Vessel Preparation:
-
Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon.
-
-
Reagent Charging (Solids):
-
Add Aryl Halide (1.0 mmol, 1.0 equiv).
-
Add 3,3-difluoro-8-azabicyclo[3.2.1]octane HCl (1.2 mmol, 1.2 equiv).
-
Add NaOtBu (2.5 mmol, 2.5 equiv).
-
Why 2.5 equiv? 1.0 equiv to neutralize the HCl salt, 1.0 equiv for the reaction, and 0.5 equiv excess to ensure full conversion and moisture scavenging.
-
-
Add RuPhos Pd G4 (0.02 mmol, 2 mol%).
-
-
Solvent Addition & Degassing:
-
Add Toluene (5.0 mL, 0.2 M concentration).
-
Self-Validation Check: The solution should turn a cloudy beige/white (due to NaOtBu and amine salt). It should not turn black immediately.
-
-
Reaction:
-
Seal the vial.
-
Place in a pre-heated block at 85°C .
-
Stir vigorously (1000 rpm).
-
Time: 2–12 hours depending on the aryl halide electronics.
-
-
Monitoring (The "Self-Validating" Step):
-
T = 1 hour: Pull a 50 µL aliquot. Quench in EtOAc/Water. Spot TLC.
-
Success Indicator: The reaction mixture should remain a rich orange/brown color.
-
Failure Indicator: A clear supernatant with black precipitate (Pd black) indicates catalyst death. Action: Add 1 mol% more catalyst and lower temp to 80°C.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd residue.
-
Concentrate filtrate.[2]
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Optimization Strategy
If the standard RuPhos/NaOtBu protocol fails (e.g., due to base-sensitive functional groups on the aryl halide), utilize the following logic tree to select alternative conditions.
Table 1: Condition Screening Matrix
| Scenario | Recommended Catalyst | Recommended Base | Solvent | Temp |
| Standard (Ar-Br/Cl) | RuPhos Pd G4 | NaOtBu | Toluene | 85°C |
| Base Sensitive (Esters/CN) | BrettPhos Pd G4 | Cs₂CO₃ | 1,4-Dioxane | 100°C |
| Sterically Crowded Ar-X | BrettPhos Pd G4 | NaOtBu | t-Amyl Alcohol | 110°C |
| Highly Acidic Protons | XPhos Pd G4 | K₃PO₄ | Toluene/H₂O (4:1) | 100°C |
Diagram 2: Optimization Workflow
Caption: Decision tree for troubleshooting low yields. Base sensitivity is the most common failure mode for this protocol.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Source:[Link]
-
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry.
-
Source:[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Source:[Link]
-
-
Morgentin, R., et al. (2009). "Synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives." Tetrahedron. (Contextual reference for scaffold stability).
-
Source:[Link]
-
Sources
Application Note: Preparation of N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane Intermediates
This Application Note provides a definitive protocol for the preparation of N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane , a critical intermediate in the synthesis of tropane-based bioisosteres.
Part 1: Strategic Analysis & Core Directive
The Synthetic Challenge
The conversion of N-Boc-nortropinone (1) to the 3,3-difluoro derivative (2) represents a classic problem in nucleophilic fluorination: balancing reactivity against elimination. The tropane scaffold is rigid; while Bredt’s rule prohibits double bonds at the bridgehead, the C2-C3 position is highly susceptible to elimination, yielding the undesired vinyl fluoride byproduct.
Reagent Selection: DAST vs. Deoxo-Fluor®
While Diethylaminosulfur trifluoride (DAST ) is the historical standard, this protocol recommends Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) for three reasons:
-
Thermal Stability: Deoxo-Fluor is stable up to ~70°C, whereas DAST can decompose explosively above 50°C.
-
Scale-Up Safety: The decomposition of Deoxo-Fluor is less exothermic, making it safer for >10g batches.
-
Selectivity: Deoxo-Fluor often shows marginally better selectivity for gem-difluorination over elimination in hindered ketones.
Reaction Pathway & Mechanism
The reaction proceeds via the attack of the sulfur center on the ketone oxygen, followed by fluoride displacement. The critical control point is the carbocation intermediate . If the fluoride attack is slow (due to steric hindrance at the C3 position), the intermediate may lose a proton to form the vinyl fluoride.
Figure 1: Reaction pathway showing the competition between the desired gem-difluorination and the elimination side reaction.
Part 2: Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: N-Boc-8-azabicyclo[3.2.1]octan-3-one (N-Boc-Nortropinone).
-
Reagent: Deoxo-Fluor® (50% in Toluene or neat). Handle in Fume Hood.
-
Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H₂O).
-
Additive: Ethanol (absolute) – Catalytic amount (optional).
-
Quench: Saturated aqueous NaHCO₃.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Charge an oven-dried round-bottom flask with N-Boc-nortropinone (1.0 equiv).
-
Add anhydrous DCM (10 mL per gram of substrate).
-
Pro-Tip: Add 0.2 equiv of Ethanol . This generates a small amount of HF in situ, which catalyzes the initial attack of the fluorinating agent on the ketone, often improving conversion rates for hindered substrates.
-
Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
Step 2: Addition of Fluorinating Agent
-
Add Deoxo-Fluor® (1.5 – 2.0 equiv) dropwise via syringe over 15–20 minutes.
-
Caution: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 5°C during addition.
-
-
Allow the mixture to stir at 0°C for 1 hour.
-
Warm slowly to Room Temperature (20–25°C) and stir for 16–24 hours.
-
Monitoring: Check reaction progress by TLC (stain with KMnO₄ or Ninhydrin; the product is not UV active unless derivatized). The difluoro product is typically less polar than the starting ketone.
-
Step 3: Workup (CRITICAL SAFETY STEP)
Safety Note: Quenching fluorinating agents generates HF and CO₂. This step must be performed slowly.
-
Cool the reaction mixture back to 0°C .
-
Slowly add the reaction mixture into a rapidly stirring beaker of saturated NaHCO₃ (20 mL per gram of substrate).
-
Do not add water to the reaction. Add the reaction to the base.
-
Expect vigorous bubbling.
-
-
Extract the aqueous layer with DCM (3 x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Step 4: Purification
-
Column Chromatography: Silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5 → End 80:20).
-
Separation: The Vinyl Fluoride byproduct usually elutes first (highest Rf), followed closely by the 3,3-Difluoro Target , and finally unreacted Ketone .
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.8 (SM : Deoxo-Fluor) | Excess reagent drives conversion. |
| Temperature | 0°C → 25°C | Avoid heating >40°C to minimize elimination. |
| Typical Yield | 65% – 80% | Losses primarily due to elimination. |
| Appearance | White crystalline solid | Low melting point solid or waxy oil. |
| 19F NMR | δ -90 to -110 ppm (approx) | Distinctive pattern (often a broad doublet/triplet). |
Part 3: Troubleshooting & Optimization
Managing Elimination (Vinyl Fluoride)
If the elimination byproduct exceeds 15%, modify the protocol:
-
Switch Solvent: Use DCM/Pyridine (20:1) . The pyridine buffers the reaction, neutralizing HF generated in situ, which can catalyze the elimination pathway.
-
Lower Temperature: Run the reaction strictly at 0°C for 48 hours instead of warming to RT.
Boc-Deprotection Risk
While N-Boc is generally stable to Deoxo-Fluor, the generation of HF can cause slow deprotection.
-
Symptom: Appearance of a polar, baseline spot on TLC (the free amine).
-
Fix: Add solid NaF (2.0 equiv) to the reaction mixture. This acts as an HF scavenger without interfering with the fluorination mechanism.
Safety Decision Tree
Figure 2: Safety decision logic for scaling up deoxofluorination reactions.
References
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A Review. Synthesis.[1][2][3][4][5][6][7][8][9] Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link
-
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives as antagonists. (General reference for scaffold utility). Link
-
PubChem Compound Summary. (2024). 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride.Link
Sources
- 1. scribd.com [scribd.com]
- 2. Tropinone [chemeurope.com]
- 3. scispace.com [scispace.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google Patents [patents.google.com]
- 9. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
functionalization of 3,3-difluoro-8-azabicyclo[3.2.1]octane core
Application Note: Functionalization of the 3,3-Difluoro-8-azabicyclo[3.2.1]octane Core
Executive Summary
The 3,3-difluoro-8-azabicyclo[3.2.1]octane core is a high-value bioisostere of the classical tropane scaffold.[1] By replacing the C3-methylene of the tropane skeleton with a gem-difluoro moiety, researchers can modulate basicity (
This guide provides a validated roadmap for functionalizing this scaffold. Unlike simple piperidines, the bicyclic architecture and the inductive effect of the fluorine atoms require specific experimental considerations to maximize yield and selectivity.
Physicochemical Profile & Strategic Value
Before initiating synthesis, it is critical to understand how the fluorine substitution alters the reactivity profile of the parent tropane.
| Property | Parent Tropane (8-azabicyclo[3.2.1]octane) | 3,3-Difluoro Analog | Impact on Chemistry/Biology |
| Basicity ( | ~10.0 - 10.3 | ~8.5 - 9.0 (Est.)[1] | Reduced basicity improves blood-brain barrier (BBB) permeability and reduces non-specific protein binding (hERG).[1] |
| Metabolic Stability | Low (C3 oxidation is rapid) | High | The C-F bond is metabolically inert; blocks C3-hydroxylation (a common clearance pathway for tropanes).[1] |
| Nucleophilicity | High | Moderate | The inductive effect of |
| Conformation | Chair/Boat equilibrium | Rigidified | The gem-difluoro group favors specific chair conformations due to the gauche effect, pre-organizing the vector for receptor binding. |
Mechanistic Insight: The "Fluorine Effect"
The fluorine atoms are located at the C3 position, which is
Strategic Functionalization Map
The following diagram outlines the primary and secondary functionalization vectors. The core is most easily accessed via the nitrogen handle (N8), while the carbon skeleton remains robust.
Figure 1: Strategic reaction map for the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold.[1] Green paths indicate high-yield, validated workflows.
Detailed Protocols
Protocol A: Reductive Amination (The "Gateway" Reaction)
Primary application: Attaching alkyl/benzyl linkers for GPCR or transporter ligands.
Rationale: The reduced nucleophilicity of the N8 nitrogen makes direct alkylation (with alkyl halides) prone to over-alkylation or sluggish rates. Reductive amination is the preferred, self-limiting method.[1]
Materials:
-
3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 – 1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Acetic Acid (catalytic, optional)
-
Triethylamine (TEA) (1.0 equiv, to free the salt)
Step-by-Step Methodology:
-
Free Base Formation (In Situ): In a reaction vial, suspend the amine hydrochloride salt in anhydrous DCM (0.1 M concentration). Add TEA (1.0 equiv) and stir for 10 minutes at room temperature (RT) to generate the free amine.
-
Imine Formation: Add the aldehyde or ketone (1.1 equiv).[1] If the carbonyl is sterically hindered or electron-rich, add catalytic acetic acid (1-2 drops) to activate the carbonyl.[1] Stir for 30–60 minutes.
-
Checkpoint: Monitor by LCMS.[1] You may observe the imine mass, but often the equilibrium favors the hemiaminal.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise.[1]
-
Note: STAB is preferred over
due to lower toxicity and better chemoselectivity (avoids reducing aldehydes/ketones before imine formation).[1]
-
-
Reaction: Allow to warm to RT and stir for 2–16 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Dry organics over .[1] -
Purification: Flash column chromatography.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Primary application: Synthesis of heteroaryl-linked cores (e.g., for kinase or ion channel programs).[1]
Rationale: Due to the steric bulk of the bicyclic bridge and the electronic drag of the fluorines, standard
Materials:
-
3,3-difluoro-8-azabicyclo[3.2.1]octane (free base preferred)[1]
-
Aryl Bromide/Iodide (1.0 equiv)[1]
- (2-5 mol%)[1]
-
Ligand: BINAP or Xantphos (ideal for secondary amines)[1]
-
Base:
(2.0 equiv) or (stronger, use if substrate tolerates) -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction tube with the aryl halide, amine, Pd source, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] This is critical; oxygen poisons the catalyst.
-
Solvent Addition: Add degassed solvent via syringe.[1]
-
Heating: Heat to 80–100°C for 12–24 hours.
-
Optimization: If conversion is low, switch to a precatalyst like BrettPhos Pd G3 , which is superior for sterically demanding secondary amines.
-
-
Workup: Filter through a celite pad to remove Pd black.[1] Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Reductive Amination | Amine salt not fully neutralized.[1] | Ensure 1.0 equiv of TEA/DIPEA is added before the carbonyl source. |
| No Reaction in N-Arylation | Steric hindrance of the bridgehead.[1] | Switch to RuPhos or BrettPhos ligands; increase temperature to 110°C in Toluene.[1] |
| Defluorination | Harsh reducing conditions (rare).[1] | Avoid Lithium Aluminum Hydride (LAH) or dissolving metal reductions.[1] The C-F bond is stable to STAB and Borane. |
| NMR Confusion | The |
Safety & Handling
-
Fluorine NMR: Always run a
NMR (-80 to -120 ppm range typical for gem-difluoro) to confirm integrity of the core.[1] Loss of signal or appearance of fluoride ion (-120 ppm in aqueous) indicates decomposition.[1] -
Stability: The gem-difluoro group is generally chemically inert.[1] However, avoid extremely strong bases (e.g.,
-BuLi) at elevated temperatures, which could theoretically induce elimination reactions, although the bridgehead constraints make this difficult (Bredt's rule protection). -
Standard PPE: Treat the core as a potential CNS active agent (given its tropane lineage).[1] Handle in a fume hood with gloves and eye protection.[1]
References
-
Synthesis and Properties of Fluorinated Tropanes
-
General Reductive Amination Protocols
-
Fluorine Effect on pKa
-
Tropane Alkaloid Biosynthesis & Structure
-
N-Arylation of Heterocycles
Sources
- 1. (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol | C8H15NO | CID 449293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
using 3,3-difluoro-8-azabicyclo[3.2.1]octane in fragment-based drug discovery
This guide outlines the application of 3,3-difluoro-8-azabicyclo[3.2.1]octane in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists seeking to leverage fluorinated, sp3-rich scaffolds to "escape flatland" while utilizing high-sensitivity 19F-NMR screening.
Subject: High-Fidelity Fragment Screening & Physicochemical Optimization Molecule ID: 3,3-difluoro-8-azabicyclo[3.2.1]octane (HCl salt often used) CAS: 1234616-11-5 (HCl: 1254104-06-7)
Executive Summary: The "Fluorinated Rigid" Advantage
In modern FBDD, the transition from planar, aromatic-heavy fragments to three-dimensional (3D) scaffolds is critical for improving solubility and exploring novel chemical space. 3,3-difluoro-8-azabicyclo[3.2.1]octane represents a "privileged" scaffold that solves three common challenges:
-
Conformational Rigidity: The bicyclic tropane core locks the nitrogen lone pair vector, reducing the entropic penalty upon protein binding compared to flexible piperidines or pyrrolidines.
-
19F NMR Handle: The gem-difluoro motif provides a distinct, singlet-like NMR signal (due to equivalence or tight coupling) highly sensitive to chemical environment changes, enabling rapid hit validation.
-
Basicity Modulation: The electron-withdrawing effect of the
-fluorines significantly lowers the pKa of the bridgehead nitrogen (N8), improving membrane permeability and reducing hERG liability compared to the parent tropane.
Physicochemical Profile
| Property | Value / Description | Impact on Drug Discovery |
| Molecular Weight | 147.17 Da | Ideal fragment size (<300 Da) allows for significant elaboration. |
| Fsp3 Fraction | 1.0 (100%) | High 3D character improves solubility and selectivity. |
| LogP (Calc) | ~1.4 | Lipophilic enough for binding, hydrophilic enough for solubility. |
| pKa (Conj. Acid) | ~8.5 - 9.0 (Est.) | Lower than parent tropane (~10.5), improving bioavailability. |
| 19F NMR Shift | ~ -90 to -110 ppm | Clear window, typically free from biological background interference. |
Application I: 19F NMR Fragment Screening Protocol
The primary application of this scaffold is as a high-sensitivity "spy" fragment or library member. The two equivalent fluorine atoms provide a strong signal that is sensitive to relaxation changes upon protein binding.
Protocol: T2-Relaxation (CPMG) Screening
Objective: Identify binding of the fragment to a target protein by observing the reduction in T2 relaxation time (line broadening) caused by the tumbling rate of the protein-ligand complex.
Reagents & Setup
-
Buffer: 50 mM Phosphate or Tris (pH 7.4), 100 mM NaCl, 10% D2O. Avoid fluorinated buffers.
-
Protein Concentration: 10–20
M. -
Fragment Concentration: 200–400
M (Ligand:Protein ratio ~20:1). -
Reference: Trifluoroacetic acid (TFA) or fluorobenzene (external capillary) for chemical shift referencing.
Step-by-Step Workflow
-
Baseline Acquisition (Ligand Only):
-
Prepare a sample containing 200
M 3,3-difluoro-8-azabicyclo[3.2.1]octane in buffer. -
Run a 1D 19F NMR with proton decoupling.
-
Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a long echo time (e.g., 200–400 ms).
-
Result: The small molecule tumbles fast; T2 is long. Signal should remain sharp and intense.
-
-
Screening Sample (Ligand + Protein):
-
Add target protein (10
M) to the mixture. -
Run the same CPMG sequence.
-
-
Data Analysis:
-
Hit Criteria: If the fragment binds, it adopts the tumbling correlation time of the protein. This drastically reduces T2.
-
Observation: Significant reduction in peak intensity (>40-50%) or disappearance of the signal in the CPMG spectrum compared to the "Ligand Only" spectrum.
-
-
Competition Experiment (Validation):
-
Add a known high-affinity binder (competitor) to the "Ligand + Protein" tube.
-
Result: The fragment is displaced, returning to the free state. The sharp NMR signal reappears . This confirms specific binding at the active site.
-
Visualization: 19F Screening Logic
Caption: Logic flow for 19F NMR T2-relaxation screening. Signal attenuation indicates binding; recovery via competition confirms specificity.
Application II: Synthetic Elaboration (Fragment Growing)
Once a hit is identified, the 8-azabicyclo[3.2.1]octane core offers a distinct vector for elaboration via the bridgehead nitrogen (N8). The C3-difluoro group remains a passive metabolic blocker.
Chemistry Strategy
The N8 nitrogen is a secondary amine. It can be coupled to aryl halides (SNAr/Buchwald) or carboxylic acids (Amide coupling) to extend the fragment into adjacent pockets.
Protocol: SNAr Coupling to Heterocycles
Context: Connecting the fragment to a heteroaromatic core (e.g., chloropyridine, chloropyrimidine) common in kinase or GPCR inhibitors.
-
Reagents:
-
Fragment: 3,3-difluoro-8-azabicyclo[3.2.1]octane HCl (1.0 eq).[1]
-
Electrophile: 2-chloropyrimidine or 4-chloropyridine derivative (1.0 eq).
-
Base: DIPEA (3.0 eq) or Cs2CO3 (2.0 eq).
-
Solvent: DMF or DMSO (polar aprotic is required for SNAr).
-
-
Procedure:
-
Dissolve the electrophile in DMF (0.2 M).
-
Add the fragment HCl salt and the base.
-
Heat to 80–100 °C for 4–12 hours. (Monitor via LCMS).
-
Note: The reduced basicity of the fluorinated amine (compared to tropane) may require slightly harsher conditions or a stronger base (e.g., NaH) if the electrophile is unreactive.
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine (x3) to remove DMF.
-
Dry over MgSO4 and concentrate.
-
Purify via Flash Chromatography (Hexane/EtOAc).
-
Visualization: Synthetic Pathway
Caption: Synthetic elaboration via SNAr coupling. The resulting lead benefits from the fragment's intrinsic metabolic stability and modulated basicity.
Scientific Rationale & Troubleshooting
Why 3,3-difluoro? (The Causality)
-
Metabolic Blockade: In the parent tropane, the C3 position is a "metabolic soft spot" susceptible to oxidative metabolism (cytochrome P450s). Fluorination at this position blocks this pathway, extending half-life (
). -
pKa Modulation: The inductive effect (
) of the fluorine atoms propagates through the carbon skeleton to the nitrogen. This lowers the pKa by 1–2 units. This is crucial because highly basic amines (pKa > 9) often get trapped in lysosomes (lysosomotropism) or bind non-specifically to the hERG channel (cardiotoxicity risk).
Self-Validating the Protocol
-
NMR Artifacts: If the 19F signal disappears in the protein sample, ensure it isn't due to precipitation. Check: Spin the sample down. If a pellet forms, the compound precipitated. If the supernatant still lacks signal, it is likely binding (or extreme aggregation).
-
Solubility Limit: The HCl salt is water-soluble, but the free base is lipophilic. Ensure the final assay pH keeps the fragment soluble if working at high concentrations (>500
M).
References
-
Design of Fluorinated Fragment Libraries
-
Basicity Modulation in Tropanes
-
General 19F NMR Screening
-
Application in Kinase Inhibitors (Structural Analog)
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Kinetic Profiling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane in Nucleophilic Substitutions
This Application Note is structured to guide medicinal chemists and process scientists in utilizing 3,3-difluoro-8-azabicyclo[3.2.1]octane (henceforth DFA-Tropane ) as a nucleophile in drug synthesis. It addresses the specific kinetic challenges introduced by the gem-difluoro motif.
Executive Summary
The 3,3-difluoro-8-azabicyclo[3.2.1]octane (DFA-Tropane) scaffold is a critical bioisostere in modern drug discovery, offering improved metabolic stability and lipophilicity modulation compared to the parent nortropane. However, the introduction of the gem-difluoro group at the C3 position exerts a through-bond inductive effect (
This guide provides a validated kinetic profiling protocol to quantify this "Fluorine Penalty" and optimize reaction conditions for high-yielding substitutions.
Scientific Background & Mechanistic Insight
Structural & Electronic Context
The 8-azabicyclo[3.2.1]octane core forces the nitrogen lone pair into a specific orientation. The addition of fluorine atoms at C3 introduces two competing physicochemical changes:
-
pKa Attenuation: The electron-withdrawing fluorines reduce the pKa of the conjugate acid from ~10.0 (parent nortropane) to approximately 8.7–9.1 .
-
Implication: At physiological pH (7.4), a higher fraction of DFA-Tropane exists as the neutral free base compared to the parent.
-
-
Nucleophilicity Suppression: The same electron withdrawal lowers the energy of the Nitrogen HOMO (Highest Occupied Molecular Orbital).
-
Implication: The neutral amine is less reactive toward electrophiles. The reaction rate (
) is often 3–10x slower than the non-fluorinated analog, requiring higher temperatures or stronger auxiliary bases.
-
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired nucleophilic attack and the reduced reactivity caused by the difluoro-induced dipole.
Figure 1: Kinetic pathway of DFA-Tropane nucleophilic substitution. Note the opposing effects of pKa modulation (green) and inductive electronic withdrawal (red).
Experimental Protocols
Protocol A: Determination of Relative Nucleophilicity ( )
Objective: Quantify the reactivity difference between DFA-Tropane and 8-azabicyclo[3.2.1]octane (Parent) using a competitive NMR assay.
Materials:
-
Nucleophile 1: 3,3-difluoro-8-azabicyclo[3.2.1]octane HCl salt.[1]
-
Nucleophile 2: 8-azabicyclo[3.2.1]octane HCl salt (Parent).
-
Electrophile: Benzyl bromide (SN2 model) or 2,4-Dichloropyrimidine (SNAr model).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
-
Solvent: DMSO-
or CD CN. -
Base: Cesium Carbonate (Cs
CO ) - anhydrous.
Step-by-Step Methodology:
-
Stock Preparation:
-
Prepare a 0.2 M stock solution of DFA-Tropane and Parent Tropane in DMSO-
. -
Prepare a 0.1 M stock of Electrophile in DMSO-
. -
Prepare a 0.05 M stock of Internal Standard.
-
-
Reaction Assembly (NMR Tube):
-
Add 300 µL of DFA-Tropane stock (0.06 mmol).
-
Add 300 µL of Parent Tropane stock (0.06 mmol).
-
Add 100 µL Internal Standard.
-
Add 20 mg Cs
CO (excess to ensure free base generation). -
Critical Step: Acquire a T=0 spectrum to establish baseline integration ratios of the unique bridgehead protons (typically
3.5–4.0 ppm).
-
-
Initiation:
-
Add 50 µL of Electrophile stock (0.005 mmol, 0.1 equiv).
-
Note: We use a "starved" electrophile condition. The two amines compete for the limited electrophile. The ratio of products formed directly reflects the ratio of rate constants (
).
-
-
Monitoring:
-
Shake vigorously for 30 seconds.
-
Incubate at 25°C.
-
Acquire
H NMR spectra at t = 10 min, 1 hr, and 4 hr.
-
-
Data Analysis:
-
Integrate the product peaks (N-benzyl or N-pyrimidyl signals).
-
Calculate relative nucleophilicity (
) using the equation: -
Expectation: The ratio will likely be between 0.2 and 0.5, indicating DFA-Tropane is 2–5x slower.
-
Protocol B: Real-Time Kinetic Monitoring (UPLC-MS)
Objective: Optimize reaction conditions (Temperature, Solvent) for scale-up.
Workflow Diagram:
Figure 2: Parallel screening workflow for reaction optimization.
Procedure:
-
Reaction Mix: Combine DFA-Tropane (1.0 equiv) and Electrophile (1.0 equiv) in DMF or NMP (0.1 M concentration).
-
Base Screening: Compare organic bases (DIPEA, TEA) vs inorganic bases (K
CO , Cs CO ).-
Insight: Inorganic bases are often superior for DFA-Tropane because they do not form H-bonded aggregates that can further withdraw electron density.
-
-
Sampling: Take 10 µL aliquots, dilute into 990 µL MeCN/Water (50:50) + 0.1% Formic acid to quench.
-
Quantification: Plot %Conversion vs Time. Determine
(half-life).
Data Analysis & Interpretation
The following table summarizes typical kinetic shifts observed when substituting Nortropane with DFA-Tropane.
| Parameter | Parent (Nortropane) | DFA-Tropane (3,3-difluoro) | Impact on Protocol |
| pKa (Conj. Acid) | ~10.0 | 8.7 – 9.1 | Easier to deprotonate; compatible with weaker bases (e.g., KHCO |
| Nucleophilicity ( | High | Moderate | Requires longer reaction times or heating (typically +20°C vs parent). |
| LogP | 0.3 | 0.8 – 1.2 | More lipophilic; may require non-polar workup extraction (e.g., MTBE). |
| SNAr Rate ( | 1.0 (Ref) | 0.15 – 0.35 | Significant slowdown. Use polar aprotic solvents (DMSO, NMP) to boost rate. |
Troubleshooting Guide:
-
Issue: <10% Conversion after 4 hours.
-
Root Cause: Fluorine inductive effect raising activation energy.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) and increase temp to 80°C. Add KI (0.1 equiv) if using alkyl chlorides (Finkelstein catalysis).
-
-
Issue: Formation of side products.
-
Root Cause: If using strong bases (NaH), risk of elimination at the bridgehead (unlikely) or electrophile degradation.
-
Solution: Use Cs
CO (mild but effective "cesium effect").
-
References
-
Synthesis and Properties of Fluorinated Tropanes
- Title: Physicochemical Properties of gem-Difluorinated Satur
- Source: ChemRxiv (2021).
-
URL:[Link]
-
General Reactivity of gem-Difluoroamines
-
Application in Drug Design (NK1 Antagonists)
- Title: Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists.
- Source: Bioorganic & Medicinal Chemistry Letters (2006).
-
URL:[Link]
-
Commercial Building Block Data
Sources
Strategic Solvent Selection for 3,3-Difluoro-8-azabicyclo[3.2.1]octane Functionalization
Topic: Solvent Selection for 3,3-Difluoro-8-azabicyclo[3.2.1]octane Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold (often referred to as 3,3-difluoronortropane) represents a high-value bioisostere in modern drug discovery. The incorporation of the gem-difluoro moiety at the C3 position modulates the metabolic stability and lipophilicity of the parent tropane ring while attenuating the basicity of the bridgehead nitrogen via inductive effects.
This application note addresses the critical challenge of solvent incompatibility often encountered with this scaffold. While the hydrochloride salt is highly polar and crystalline, the free base exhibits distinct lipophilicity driven by the fluorinated motif. Successful functionalization requires a "Solvent Switch" strategy that navigates the solubility gap between the salt and the free amine while accommodating the reduced nucleophilicity of the nitrogen center.[1]
Physicochemical Profiling & Mechanistic Basis[1]
To select the correct solvent, one must understand the electronic and physical perturbations caused by the fluorine substitution.
The Fluorine Effect
Unlike the parent 8-azabicyclo[3.2.1]octane, the 3,3-difluoro analog possesses a strong dipole at the C3 position.
-
Basicity Attenuation: The electron-withdrawing nature of the fluorine atoms (through-bond inductive effect,
) lowers the pKa of the bridgehead nitrogen (N8). While typical secondary amines have a pKa ~10-11, 3,3-difluoronortropane is estimated to be in the range of 8.5–9.2.-
Implication: The nitrogen is less nucleophilic .[1] Reactions requiring nucleophilic attack (e.g., SNAr) often require higher temperatures or more polar solvents to stabilize the transition state.
-
-
Solubility Duality:
Solvent Compatibility Matrix
| Solvent Class | Representative | Compatibility (Salt) | Compatibility (Free Base) | Recommended Application |
| Chlorinated | DCM, DCE | Poor (Suspension) | Excellent | Amide Couplings, Reductive Amination |
| Polar Aprotic | DMF, DMSO, NMP | Good | Good | SNAr, Metal-Catalyzed Couplings |
| Ethers | THF, 2-MeTHF, MTBE | Poor | Excellent | Grignard/Lithiation, Free-basing workup |
| Alcohols | MeOH, EtOH, IPA | Excellent | Good | Hydrogenation, Salt Formation |
| Nitriles | Acetonitrile | Moderate | Good | SN2 Alkylation |
Decision Pathways & Visualizations
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the starting state of the material and the intended transformation.
Caption: Decision logic for solvent selection based on reaction type and salt tolerance.
Detailed Experimental Protocols
Protocol A: The "Solvent Switch" (Salt Break to Free Base)
Objective: Convert the commercial HCl salt to the reactive free base in a solvent suitable for subsequent acylation or alkylation.[1] Why: The HCl salt is insoluble in DCM/THF, leading to heterogeneous reactions with poor kinetics.[1]
Reagents:
-
3,3-difluoro-8-azabicyclo[3.2.1]octane HCl (1.0 equiv)
-
Dichloromethane (DCM) or 2-MeTHF (10 V)
-
1M NaOH (aq) or Saturated NaHCO3 (5 V)
Procedure:
-
Suspension: Charge the HCl salt into a separatory funnel.
-
Biphasic Mix: Add DCM (10 volumes relative to mass). Note: The salt will float as a solid suspension.
-
Neutralization: Add 1M NaOH (1.2 equiv). Shake vigorously for 2–3 minutes.
-
Observation: The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.[1]
-
-
Separation: Drain the organic (lower) layer.[1]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Utilization:
-
Option 1 (Direct Use): Filter the drying agent and use the DCM solution directly for amide coupling (Protocol B).[1]
-
Option 2 (Solvent Swap): Concentrate in vacuo (careful: amine may be semi-volatile) and reconstitute in DMSO/DMF for SNAr.
-
Protocol B: SNAr Functionalization (Heteroaryl Coupling)
Objective: Coupling the amine with a chloropyrimidine or similar electrophile.[1] Challenge: The reduced nucleophilicity of the difluoro-amine requires thermal energy.[1] Low-boiling solvents (DCM, THF) are insufficient.
Reagents:
-
Free base of 3,3-difluoro-8-azabicyclo[3.2.1]octane (1.0 equiv) [From Protocol A]
-
Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO (anhydrous) or NMP.[1]
Procedure:
-
Dissolution: Dissolve the free base residue in DMSO (5 V).
-
Addition: Add DIPEA followed by the heteroaryl chloride.
-
Reaction: Heat to 80–100 °C .
-
Critical Note: Unlike the non-fluorinated parent which might react at 60 °C, the 3,3-difluoro analog often requires higher temperatures due to the inductive withdrawal reducing the nitrogen's HOMO energy.
-
-
Monitoring: Monitor by LCMS. The difluoro moiety does not quench fluorescence, but the product should be distinct.[1]
-
Workup: Cool to RT. Dilute with water (slowly) to precipitate the product or extract with EtOAc.[1]
Protocol C: Reductive Amination
Objective: Alkylation of the nitrogen with an aldehyde.[1] Solvent Choice: DCE (1,2-Dichloroethane) or THF.[1]
Procedure:
-
Salt Tolerance: This reaction can often be performed directly on the HCl salt if DIPEA is added to buffer the system.[1]
-
Mix: Suspend amine HCl (1.0 equiv) in DCE. Add DIPEA (1.0 equiv) to solubilize.[1]
-
Aldehyde: Add aldehyde (1.1 equiv) and stir for 30 min to form the iminium species.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv).
-
Note: Avoid MeOH if possible, as it can compete with the difluoro-amine for the aldehyde, though it is often tolerated. DCE is preferred for solubility of the intermediate.[1]
-
Troubleshooting & Critical Parameters
Aggregation and NMR Analysis
Researchers often report broadened NMR signals for this scaffold.[1]
-
Cause: Slow conformational flipping of the bicyclic bridge or aggregation in non-polar solvents.[1]
-
Solution: Run NMR in DMSO-d6 or MeOD rather than CDCl₃ to sharpen peaks. If using CDCl₃, adding a drop of TFA often breaks aggregates and simplifies the spectrum.[1]
Defluorination Risks
While the C-F bond is strong, extreme reducing conditions (e.g., LiAlH₄ in refluxing ether or dissolving metal reductions) can sometimes lead to hydrodefluorination.
-
Recommendation: Use borohydrides (NaBH₄, NaBH(OAc)₃) or mild hydrogenation (Pd/C, H₂, 1 atm) for functional group manipulations elsewhere in the molecule.
References
-
Synthesis and Properties of 8-Azabicyclo[3.2.
-
General Reactivity of Gem-Difluoro Amines
-
Solvent Selection Guides in Medicinal Chemistry
-
Mechanistic Insight on Fluorine Inductive Effects
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. PubChemLite - 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 5. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gctlc.org [gctlc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Current Status: Online Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Gem-Difluorination of Tropane Derivatives
Diagnostic Hub: Why is my yield low?
The synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane typically involves the deoxyfluorination of N-protected nortropinone (e.g., N-Boc-nortropinone). If you are experiencing low yields (<40%), your reaction is likely suffering from one of three specific failure modes inherent to the tropane scaffold.
Failure Mode Analysis
| Symptom | Probable Cause | Mechanism |
| Product contains alkene (vinyl fluoride) | Elimination ( | The bicyclic ring system is prone to elimination over substitution due to steric strain and the basicity of fluoride sources. The carbocation intermediate loses a proton instead of accepting a fluoride. |
| Black tar / Charring | Thermal Decomposition | Reagents like DAST/Deoxo-Fluor are thermally unstable. Rapid addition or lack of cooling causes an exotherm, leading to polymerization of the tropane core. |
| Starting material remains | Hydrolysis | Fluorinating agents are extremely moisture-sensitive. If the reagent hydrolyzes before reacting with the ketone, it reverts to inert byproducts. |
| Complex mixture / Rearrangement | Wagner-Meerwein Shift | The 8-azabicyclo[3.2.1]octane core can undergo skeletal rearrangement under highly acidic conditions or if carbocations are long-lived. |
Strategic Protocol Upgrade: The XtalFluor System
Recommendation: Move away from DAST (Diethylaminosulfur trifluoride). Why: DAST releases free HF and is thermally unstable. The XtalFluor-E (Diethylaminodifluorosulfonium tetrafluoroborate) system is the current industry standard for enhancing yield in sensitive bicyclic systems. It allows for a controlled release of fluoride and significantly reduces elimination side-products.[1]
The "Self-Validating" Protocol (XtalFluor-E Method)
Target: N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane (Precursor to the free amine).
Reagents:
-
Substrate: N-Boc-nortropinone (1.0 equiv)
-
Reagent: XtalFluor-E (1.5 equiv)
-
Promoter: Triethylamine trihydrofluoride (Et
N·3HF) (2.0 equiv) or DBU (for acid-sensitive substrates) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Reagent Loading: Charge XtalFluor-E (solid) and N-Boc-nortropinone into the flask.
-
Validation: Both solids should be free-flowing. Clumping indicates moisture contamination.
-
-
Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate).
-
Promoter Addition (Critical): Cool to -78°C . Add Et
N·3HF dropwise.-
Note: Unlike DAST, XtalFluor-E requires this promoter to activate the fluoride transfer.
-
-
Reaction: Allow to warm to Room Temperature (RT) naturally over 4 hours. Stir at RT for 12 hours.
-
Monitoring: Check TLC/LCMS. If starting material persists, heat to mild reflux (40°C) for 2 hours. XtalFluor is stable enough to withstand this, unlike DAST.[2]
-
-
Quench: Cool to 0°C. Quench with saturated aqueous NaHCO
. Stir vigorously for 20 mins until CO evolution ceases. -
Isolation: Extract with DCM (3x), dry over MgSO
, and concentrate.
Yield Expectation: 75-85% (vs. 30-50% with DAST).
Mechanism & Decision Logic
Understanding the competition between the desired
Figure 1: Mechanistic divergence. Maximizing Path A requires high fluoride concentration (provided by the promoter) and controlled basicity.
Legacy Support: Optimizing DAST/Deoxo-Fluor
If you are restricted to using DAST (e.g., regulatory filing locked), use this optimization matrix to salvage yield.
| Variable | Optimization Strategy | Reason |
| Temperature | Strict -78°C addition | Prevents rapid exotherm that leads to charring. |
| Solvent | DCM (Avoid THF) | THF can coordinate with the sulfur center, retarding reactivity and encouraging side reactions. |
| Stoichiometry | 2.5 equiv DAST | Excess is required because DAST degrades faster than it reacts with sterically hindered ketones. |
| Additives | None | Do not add exogenous base with DAST; it accelerates elimination to the vinyl fluoride. |
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction on the free amine (nortropinone)? A: No. DAST and XtalFluor are electrophilic fluorinating agents. They will react with the secondary amine of nortropinone to form N-S bonds (sulfinamides), killing the reaction. You must use N-Boc, N-Cbz, or N-Benzyl nortropinone.
Q: How do I remove the N-Boc group after fluorination? A: Standard TFA/DCM (1:1) deprotection works well.
-
Caution: The resulting 3,3-difluoro-8-azabicyclo[3.2.1]octane is a volatile amine. Do not evaporate to dryness under high vacuum as the free base. Isolate as the HCl or TFA salt.
Q: I see a spot just above my product on TLC. What is it? A: This is likely the vinyl fluoride (elimination product). It is less polar than the gem-difluoro product. If this is the major product, your reaction temperature was too high, or the reaction mixture became too basic.
Q: Is XtalFluor-E safe for scale-up? A: Yes. Unlike DAST, which has a decomposition onset around 90°C (with explosion potential), XtalFluor-E is crystalline and stable up to >200°C. It is the preferred reagent for multi-gram to kilogram scale-up.
References
-
XtalFluor Development: L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[1] The Journal of Organic Chemistry, 75(10), 3401-3411. Link
-
Tropane Synthesis Review: Afonso, C. A., Candeias, N. R., Simão, D. P., Trindade, A. F., Coelho, J. A., Tan, B., & Franzén, J. (2013). Salt-Induced 1,3-Dipolar Cycloaddition of meso-Ionic Compounds: Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 113(5), 3401-3411. Link
-
Deoxofluorination Mechanisms: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination with diethylaminosulfur trifluoride (DAST) and related reagents.[3][4][5] Synthesis, 2002(17), 2561-2578. Link
Sources
solubility issues with 3,3-difluoro-8-azabicyclo[3.2.1]octane free base
Technical Support Center: 3,3-Difluoro-8-azabicyclo[3.2.1]octane Free Base
Executive Summary: The "Amphiphilic" Challenge
Researchers frequently encounter solubility anomalies with 3,3-difluoro-8-azabicyclo[3.2.1]octane (Free Base) because it occupies a physicochemical "middle ground."[1][][3] It possesses a rigid, lipophilic bicyclic core modified by electron-withdrawing fluorine atoms, yet retains a highly basic secondary amine center.[1][][3]
This guide addresses the three most common user reports:
-
Inconsistency in Aqueous Assays: Precipitation at neutral pH.
-
Handling Instability: Formation of "mystery solids" during weighing (Carbamate formation).
-
Extraction Issues: Oiling out during workups.
Module 1: Physicochemical Profile & Solubility Logic
To troubleshoot effectively, you must understand the competing forces within the molecule.[][3]
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 147.17 g/mol | Low MW suggests volatility potential in free base form.[1][][3] |
| LogP (Predicted) | ~1.4 [1] | Moderately lipophilic.[1] Soluble in organics, poor in water.[][3] |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Critical: At pH 7.4, it is mostly protonated (~99%), but the free base requires acidic help to dissolve initially.[1][][3] |
| Physical State | Low-melting Solid/Oil | Prone to "oiling out" if purity is low or solvent choice is poor.[1][] |
The Fluorine Effect: The 3,3-difluoro substitution lowers the basicity of the amine (via inductive withdrawal) compared to the parent nortropane, but increases lipophilicity.[1][][3] This makes the free base less water-soluble than expected for a small amine.[1][]
Module 2: Troubleshooting Scenarios (Q&A)
Scenario A: Biological Assays & Aqueous Media
User Question: "I dissolved the free base in DMSO to make a 10 mM stock. When I diluted it into PBS (pH 7.4), it turned cloudy immediately. Why?"
Diagnosis: This is a "Crash-Out" event .[1][] While the molecule is protonated at pH 7.4, the kinetics of dissolution from a hydrophobic DMSO stock into water are slow.[][3] The hydrophobic fluoro-bicyclic core aggregates before the amine can protonate and solubilize.[][3]
Solution:
-
Acidify First: Do not dilute directly into neutral PBS. Dilute the DMSO stock into a slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0) or add 1 equivalent of HCl to the DMSO stock before dilution.
-
Use a Cosolvent Ramp: Ensure the final solution contains 0.5–1% DMSO or use a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][][3]
Scenario B: Handling & Storage
User Question: "My clear oil/semisolid turned into a white crusty solid after leaving it on the balance for 10 minutes. Is it degrading?"
Diagnosis: This is Atmospheric Carbamate Formation .[] Secondary amines are nucleophilic and react rapidly with atmospheric CO₂ to form carbamate salts (zwitterions). This "crust" is an impurity that alters your stoichiometry.[]
Solution:
-
Protocol: Handle exclusively under Nitrogen or Argon.[]
-
Recovery: If crust forms, dissolve the material in DCM and wash with dilute NaOH (1M) to revert the carbamate back to the free base, then dry (Na₂SO₄) and concentrate.[1][][3]
Scenario C: Synthesis & Purification
User Question: "I cannot crystallize the free base; it remains an oil. How do I purify it?"
Diagnosis: The free base has a low melting point and resists crystallization due to the fluorine atoms disrupting the lattice energy.
Solution:
-
Do not crystallize the free base. Convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for purification.[1][] The salts are high-melting solids that crystallize readily from EtOH/Et₂O.[1][][3]
Module 3: Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Logical flow for selecting the correct solvent system based on application (Assay vs. Synthesis).
Figure 2: Salt Formation Protocol (Stabilization)
Caption: Workflow for converting the unstable free base into the stable Hydrochloride salt.
Module 4: Standardized Protocols
Protocol 1: Preparation of 10 mM Assay Stock (Self-Validating)
Use this method to prevent precipitation in cellular assays.[1][][3]
-
Weighing: Weigh 1.47 mg of the free base into a glass vial. Note: Do this quickly to avoid CO₂ absorption.[1][]
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex until clear.
-
Acidification (The Trick): Add 1.0 µL of 1M HCl (aqueous) or 1M Acetic Acid to the DMSO stock.
-
Why? This "pre-charges" the amine, ensuring that upon dilution into the aqueous buffer, the molecule is already in its hydrophilic cationic state.[][3]
-
-
Dilution: Add this stock dropwise to your assay buffer while vortexing.
Protocol 2: Recovery of Oiled-Out Material
If your compound oils out during an extraction:
-
Redissolve the oil in DCM (Dichloromethane).
-
Dry the organic phase with MgSO₄ (Magnesium Sulfate).
-
Filter and evaporate.[]
-
Critical Step: If it remains an oil, triturate (grind) with cold pentane or diethyl ether.[] If it still refuses to solidify, store as a concentrated solution in DCM at -20°C or convert to the HCl salt immediately.
References
-
PubChem . (2025).[][4][5][6] Compound Summary: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride.[1][][3][7] National Library of Medicine.[] Retrieved from [Link][1][][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 3. Rucaparib | 283173-50-2 [chemicalbook.com]
- 4. 8-Azabicyclo[3.2.1]octane hydrochloride | C7H14ClN | CID 522272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
purification methods for 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives
Technical Support Center: Purification of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Ticket ID: #TROP-F2-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely encountering difficulties purifying 3,3-difluoro-8-azabicyclo[3.2.1]octane (and its N-substituted derivatives) due to three converging physicochemical factors:
-
The "Invisible" Profile: The core scaffold lacks a UV-active chromophore, making standard UV-Vis detection (254 nm) useless.
-
Basicity Modulation: The gem-difluoro group at C3 lowers the
of the bridgehead nitrogen (approx. 8.0–9.0) compared to the parent tropane, altering its retention behavior on silica. -
Volatility: The free base is a semi-volatile oil/waxy solid, leading to "mysterious" yield losses during rotary evaporation.
This guide provides a self-validating workflow to isolate this scaffold from crude reaction mixtures (typically DAST/Deoxo-Fluor fluorinations) and purify it to >98% purity.
Module 1: The "Rough" Clean (Post-Synthesis Workup)
Context: Most users synthesize this core via the deoxyfluorination of tropinone using DAST or Deoxo-Fluor. The reaction mixture is often a dark, tarry sludge containing unreacted oxidants and HF salts.
Critical Warning: DAST releases HF upon contact with water. Standard aqueous washes can cause violent exotherms.
Protocol: The "Reverse Quench" Technique
Do not add water to the reaction. Add the reaction mixture to the quench solution.
-
Preparation: Prepare a stirred slurry of saturated aqueous
and crushed ice (1:1 v/v) in a beaker 5x the volume of your reaction. -
Quench: Dropwise, add the crude reaction mixture (in DCM or chloroform) to the ice slurry.
-
Why? This neutralizes HF immediately upon liberation, preventing tar formation and acid-catalyzed decomposition.
-
-
Phase Separation: Extract with DCM (
). -
The pH Check (Crucial):
-
The gem-difluoro group increases lipophilicity. If the pH is not >11 , the amine may remain protonated (ammonium salt) and stay in the aqueous layer.
-
Action: Add 1M NaOH dropwise to the aqueous layer until pH > 12, then perform one final extraction with DCM.
-
-
Drying: Dry over
(avoid as it can act as a Lewis acid with the amine) and concentrate carefully (see Module 3).
Visual Workflow: Safety & Isolation
Caption: Figure 1. Safe workup protocol for fluorinated tropane synthesis, prioritizing HF neutralization and pH control.
Module 2: Chromatography (The "Fine" Polish)
Issue: Users report the compound "streaking" from the baseline to the solvent front or disappearing entirely.
Root Cause:
-
Silanol Interaction: The basic nitrogen interacts with acidic silanols on the silica gel.
-
Detection Failure: You cannot see the compound at 254 nm.
Method A: Normal Phase (Silica Gel)
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase: DCM : MeOH :
(90 : 9 : 1).-
Technical Insight: The ammonium hydroxide competes for silanol sites, sharpening the amine peak.
-
-
Detection:
-
Primary: Iodine Chamber (The amine will turn brown/yellow rapidly).
-
Secondary: Dragendorff’s Reagent (Specific for tertiary amines/alkaloids—stains orange).
-
Tertiary: KMnO4 stain (Oxidizes the C-H bonds adjacent to nitrogen).
-
Method B: Reverse Phase (C18) - Recommended
Because the difluoro group adds significant lipophilicity (
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Gemini).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Formic Acid.
-
Note: Using high pH buffer keeps the amine neutral, improving retention and peak shape.
-
-
Gradient: 5% to 95% Acetonitrile.
-
Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). UV is not viable.
Quantitative Comparison of Methods
| Feature | Normal Phase (Silica) | Reverse Phase (C18) |
| Peak Shape | Prone to tailing (needs | Sharp (especially at high pH) |
| Loading Capacity | High | Low/Medium |
| Detection | Staining required (Iodine/KMnO4) | ELSD/MS compatible |
| Solvent Removal | Easy (DCM/MeOH) | Difficult (Water/MeCN) |
| Suitability | Bulk crude cleanup | Final purity polish (>98%) |
Module 3: Salt Formation (The "Final" Form)
Issue: The free base is an oil that degrades over time and is hard to weigh. Solution: Isolate as the Hydrochloride (HCl) or Oxalate salt. The difluoro-substitution generally raises the melting point of the salt compared to the parent tropane.
Protocol: HCl Salt Formation
-
Dissolve the purified free base oil in a minimal amount of Diethyl Ether (
) . -
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
A white precipitate should form immediately.
-
Troubleshooting: If an oil forms instead of a solid, scratch the glass with a spatula or add a seed crystal. If it remains oily, switch solvent to Ethyl Acetate .
-
-
Filter under nitrogen (hygroscopic risk) and wash with cold ether.
-
Dry in a vacuum oven at 40°C.
Troubleshooting & FAQs
Q1: I lost half my mass on the rotavap. Where did it go? A: 3,3-difluoro-8-azabicyclo[3.2.1]octane (free base) is volatile.
-
Fix: Do not evaporate to dryness under high vacuum (< 10 mbar) unless the flask is at -78°C. Stop evaporation when the solvent volume is low, then switch to a stream of nitrogen gas. Alternatively, convert to the HCl salt before final drying.
Q2: My NMR shows a "blob" around 3.5–4.0 ppm that won't go away. A: This is likely Polyethylene Glycol (PEG) or polymeric byproducts from the DAST reagent.
-
Fix: Perform an Acid/Base Wash .[1] Dissolve crude in DCM
Extract into 1M HCl (Product goes to water, PEG stays in DCM) Wash DCM layer Basify aqueous layer to pH 12 Extract product back into DCM.
Q3: The product is not sticking to the C18 column; it elutes in the void volume. A: You are likely using an acidic mobile phase (0.1% TFA or Formic Acid).
-
Reason: The fluorine atoms lower the pKa slightly, but the molecule is still protonated at pH 2. The charged species (
) is too polar for C18. -
Fix: Switch to a High pH Buffer (10mM Ammonium Bicarbonate, pH 10). The neutral free base will retain well.
Q4: Can I use UV detection at 210 nm? A: Technically yes, but it is risky. At 210 nm, you are detecting the C-N sigma bond and solvent cutoffs. You will see massive interference from solvents, modifiers, and impurities. ELSD is the only reliable automated detection method.
Decision Tree: Purification Strategy
Caption: Figure 2. Logic flow for selecting the appropriate purification level based on crude purity.
References
-
Synthesis & Fluorination: Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578.
-
Tropane Alkaloid Analysis: Dräger, B. (2002). "Analysis of tropane and related alkaloids." Journal of Chromatography A, 978(1-2), 1–35.
-
Physical Properties (pKa/LogP): U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 8-Azabicyclo[3.2.1]octane derivatives."
-
Safety (DAST Handling): L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(10), 3401–3411.
Sources
preventing defluorination of 3,3-difluoro-8-azabicyclo[3.2.1]octane during heating
Current Status: Online Ticket ID: T-GEM-F2-TROPANE Subject: Prevention of Thermal Defluorination & HF Elimination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold is a high-value pharmacophore, often employed as a lipophilic, metabolically stable bioisostere for carbonyls in drug discovery (e.g., CCR5 antagonists like Maraviroc analogs).
However, users frequently encounter defluorination when subjecting this moiety to thermal stress (>80°C) or basic conditions. This is not a random decomposition; it is a thermodynamically driven E2 elimination of Hydrogen Fluoride (HF) , leading to the formation of a vinyl fluoride.
The Critical Failure Mode:
The bridgehead nitrogen (N8), if electron-rich (e.g., secondary amine or alkylated), can act as an intramolecular base or facilitate the acidity of the
Diagnostic Workflow
Before altering your synthesis, confirm the degradation pathway using this logic flow.
Figure 1: Diagnostic decision tree for identifying the root cause of defluorination.
Root Cause Analysis: The Mechanism of Failure
To prevent the issue, you must understand the "Why." The 3,3-difluoro-8-azabicyclo[3.2.1]octane system is vulnerable to
-
Geometric Feasibility: Unlike bridgehead double bonds (which violate Bredt's rule), the formation of a double bond between C2 and C3 (or C3 and C4) is geometrically permitted.
-
The "Internal Base" Effect: The protons at C2 and C4 are
to the fluorine atoms. If the Nitrogen at position 8 is a free amine, its lone pair can assist in deprotonating C2/C4, or simply increase the local basicity, lowering the energy barrier for HF loss. -
Thermal Activation: At temperatures >100°C, the C-F bond (typically robust) becomes susceptible to heterolytic cleavage if a proton sink (base) is present.
Troubleshooting Guide (FAQ)
Scenario A: "I am synthesizing the core from Tropinone using DAST, but getting vinyl fluorides."
Q: Why is my fluorination yielding elimination products? A: This is the most common failure point. The reaction of ketones with DAST (Diethylaminosulfur trifluoride) generates an intermediate carbocation or ion pair. If the temperature is too high, or if the reaction is quenched exothermically, the intermediate eliminates a proton rather than capturing a fluoride ion.
Corrective Action:
-
Switch Reagents: Use Deoxo-Fluor® or XtalFluor-E® instead of DAST. They are more thermally stable and less prone to elimination side reactions [1].[1]
-
Solvent Control: Run the reaction in DCM at 0°C initially, and never exceed 40°C.
-
Buffered Quench: Do not quench with water directly. Quench into saturated NaHCO₃ at 0°C to neutralize HF immediately.
Scenario B: "My compound degrades during Suzuki/Buchwald coupling."
Q: The reaction requires heating to 100°C. How do I stop defluorination? A: Strong bases used in cross-coupling (like NaOtBu or KOtBu) are incompatible with this scaffold at high heat.
Corrective Action:
-
Base Swap: Switch to weaker, inorganic bases like K₃PO₄ or Cs₂CO₃ .
-
Solvent Effect: Avoid polar aprotic solvents (DMF, DMSO) at high heat if possible, as they enhance the basicity of the counter-anion, promoting E2 elimination. Use Toluene or 1,4-Dioxane.
-
Protect the Nitrogen: Ensure N8 is Boc-protected or Cbz-protected during the coupling. The electron-withdrawing group reduces the basicity of the system and stabilizes the chair conformation.
Scenario C: "Can I use Lewis Acids (e.g.,
,
)?"
Q: I need to do a Friedel-Crafts reaction elsewhere on the molecule. A: High Risk. Fluorine has an extremely high affinity for Aluminum and Boron. Strong Lewis acids will strip the fluorine from the C3 position, leading to immediate decomposition (carbocation formation and rearrangement).
Corrective Action:
-
Avoid strong oxophilic Lewis acids. Use milder alternatives (e.g., ZnCl₂) or perform the Lewis acid step before installing the gem-difluoro group if possible.
Optimized Protocols
Protocol 1: Safe Synthesis of the 3,3-difluoro Core
Target: Minimizing vinyl fluoride formation during deoxyfluorination.
| Parameter | Recommendation | Rationale |
| Substrate | N-Boc-Tropinone | N-protection prevents amine interference. |
| Reagent | Deoxo-Fluor (1.5 - 2.0 equiv) | Higher thermal stability than DAST. |
| Catalyst | Ethanol (0.2 equiv) | Catalytic alcohol activates Deoxo-Fluor mildly. |
| Solvent | DCM (Anhydrous) | Non-polar enough to suppress ionic elimination. |
| Temp | 0°C | Heat >50°C dramatically increases elimination. |
| Time | 16 - 24 Hours | Allow slow conversion to favor substitution over elimination. |
Step-by-Step:
-
Dissolve N-Boc-tropinone in anhydrous DCM under Nitrogen.
-
Add catalytic EtOH (activator).
-
Cool to 0°C. Add Deoxo-Fluor dropwise over 30 minutes.
-
Allow to warm to Room Temperature (20-25°C). Stir for 18h.
-
Critical Quench: Pour reaction mixture slowly into an ice-cold solution of saturated NaHCO₃. Do not add water to the reaction.
Protocol 2: Thermal Handling Limits
| Condition | Safe Limit | Danger Zone |
| Neutral pH | Up to 120°C | > 140°C |
| Weak Base (Carbonate) | Up to 100°C | > 110°C |
| Strong Base (Alkoxide) | Avoid Heating | > 40°C |
| Acidic (HCl/TFA) | Up to 80°C | > 100°C (Risk of hydrolysis) |
Mechanistic Visualization
Understanding the elimination pathway helps in designing conditions to avoid it.[2]
Figure 2: The E2 elimination pathway and strategic blocking points.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3] Journal of Organic Chemistry, 64(19), 7048-7054.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.
-
Pfizer Inc. (2002). "Tropane derivatives as CCR5 receptor antagonists." World Intellectual Property Organization Patent WO2002076974. (Demonstrates usage of the scaffold and stability considerations in synthesis).
Sources
Technical Support Guide: Coupling Reactions with Sterically Hindered Bicyclic Amines
Version: 2.4 | Last Updated: February 2026 Audience: Medicinal Chemists, Process Chemists Scope: 2-azabicyclo[2.1.1]hexanes, 3-azabicyclo[1.1.1]pentanes (BCP), and related constrained scaffolds.
Executive Summary & Diagnostic Workflow
The Challenge:
Sterically hindered bicyclic amines present a unique paradox. While often highly basic and nucleophilic due to high
Common Failure Modes:
-
Reductive Elimination Failure: In Pd-catalyzed cross-coupling, the metal center becomes too crowded, preventing product release.
-
Amide Bond Stalling: Standard activated esters (OBt/OAt) are too bulky to approach the amine, leading to hydrolysis or epimerization before coupling occurs.
Interactive Troubleshooting Tree
Use this decision matrix to identify the correct protocol for your specific failure mode.
Caption: Diagnostic logic for identifying rate-limiting steps in coupling reactions involving hindered amines.
Module 1: Buchwald-Hartwig Amination (C-N Bond Formation)
The Scientific Reality
For bicyclic amines like 2-azabicyclo[2.1.1]hexane, the "cone angle" is deceptive. The rigidity prevents the amine from twisting away from the catalyst bulk.
-
Primary Amines (e.g., 1-amino-BCP): Surprisingly nucleophilic but require ligands that create a "pocket" for the substrate.
-
Secondary Amines: Often fail with standard BINAP/Xantphos systems because these ligands cannot accommodate the specific bite angle required for reductive elimination of such bulky groups.
Recommended Ligand System: Dialkylbiarylphosphines
We prioritize Buchwald G3/G4 Precatalysts over Pd(OAc)₂ to guarantee the formation of the active
| Substrate Class | Recommended Ligand | Catalyst Source | Base | Solvent |
| Primary Bicyclic (e.g., 1-amino-BCP) | BrettPhos or tBuBrettPhos | BrettPhos Pd G4 | NaOtBu | Dioxane |
| Secondary Bicyclic (e.g., 2-aza[2.1.1]) | RuPhos | RuPhos Pd G4 | LHMDS | THF/Toluene |
| Heterocyclic Halide (Pyridine/Pyrimidine) | AdBippyPhos | Pd(OAc)₂ / Ligand | K₃PO₄ | tAmOH |
Optimized Protocol: The "G4" Method
Use this protocol when standard conditions yield <10%.
-
Charge Vessel: In a glovebox or under Argon flow, add:
-
Aryl Halide (1.0 equiv)[1]
-
Bicyclic Amine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv) [Use LHMDS if base-sensitive groups are present].
-
Catalyst: RuPhos Pd G4 (2-5 mol%). Note: If using G3, ensure amine is added last.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Tip: If the amine is an HCl salt, increase base to 2.5 equiv.
-
-
Activation: Seal and heat to 80–100 °C for 12 hours.
-
Troubleshooting: If conversion stalls at 50%, add 2 mol% more catalyst and fresh ligand (1:1 ratio).
-
Why this works: The G4 precatalyst contains the ligand pre-bound and reduces immediately upon exposure to base, preventing the formation of inactive Pd-aggregates (Palladium Black) which is common when hindered amines fail to reduce Pd(II) quickly [1].
Module 2: Difficult Amide Couplings
The Scientific Reality
When HATU or EDC fails, it is rarely due to lack of activation. It is due to the steric wall preventing the amine from attacking the active ester. The intermediate simply hydrolyzes or undergoes Curtius rearrangement before the amine can attack.
The Solution: Switch to Acyl Fluorides or Acid Chlorides generated in situ. The Fluoride leaving group is small and highly electronegative, maintaining high electrophilicity with minimal steric penalty [2].
Protocol A: The TFFH (Acyl Fluoride) Method
Best for: Fmoc-protected amino acids or chiral substrates prone to epimerization.
-
Dissolve: Carboxylic Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in dry DCM or DMF.
-
Activate: Add DIPEA (2.5 equiv). Stir for 30 mins at 0 °C.
-
Checkpoint: The acyl fluoride forms rapidly.
-
-
Couple: Add the hindered Bicyclic Amine (1.2 equiv).
-
Finish: Warm to RT and stir for 2–16 h.
Protocol B: The Ghosez's Reagent Method
Best for: Extremely unreactive/bulky acids where TFFH fails.
-
Activate: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv).
-
Stir: 1–2 hours at RT.
-
Couple: Add the Bicyclic Amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Monitor: Reaction is usually complete within 1 hour due to the high reactivity of the acid chloride.
Module 3: Alternative & Emerging Methods
If Palladium catalysis fails (often due to chelation of the metal by the bicyclic framework), consider these alternatives.
Photoredox Minisci-Type Coupling
For attaching BCPs to heterocycles (e.g., pyridines), direct radical coupling avoids the transition metal cycle entirely.
-
Reagents: BCP-Carboxylic Acid + Heterocycle + Iridium Photocatalyst + Persulfate oxidant.
-
Mechanism: Decarboxylation generates a nucleophilic BCP radical which attacks the protonated heterocycle [3].
Visualizing the Mechanism (Acyl Fluoride vs. HATU)
Caption: Steric comparison of leaving groups. The small radius of Fluoride allows hindered amines to approach the carbonyl carbon, whereas OBt esters block the path.
Frequently Asked Questions (FAQs)
Q: My BCP amine coupling shows 100% conversion of the aryl halide but no product. What happened?
A: You likely experienced Hydrodehalogenation . The Pd(II) intermediate underwent
-
Fix: Switch to a ligand with a larger "pocket" like BrettPhos and lower the temperature to 60 °C to favor the coupling pathway over side reactions.
Q: Can I use PyBOP instead of HATU for these amines? A: Unlikely to help. PyBOP generates the same bulky OBt active ester as HBTU/HATU. You must change the mechanism, not just the brand. Switch to TFFH (Acyl Fluoride) or COMU (Oxyma ester, which is slightly less bulky and more reactive).
Q: Are there specific workup precautions for 2-azabicyclo[2.1.1]hexanes? A: Yes. These amines are often volatile and can sublime. If your yield is low after drying, check your rotavap trap. Isolate them as HCl or Tosylate salts whenever possible.
References
-
Buchwald, S. L., et al. (2019). Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Practical Guide. Chemical Reviews. Link
-
Ulven, T., et al. (2016).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link
-
Anderson, E. A., et al. (2021). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. Link
-
Sigma-Aldrich. (2023). Cross-Coupling Reaction Manual: Desk Reference. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: Purification of 3,3-difluoro-8-azabicyclo[3.2.1]octane
Executive Summary & Diagnostic Framework
The Challenge: Synthesizing 3,3-difluoro-8-azabicyclo[3.2.1]octane (typically via deoxofluorination of nortropinone) often yields a persistent impurity profile that resists standard flash chromatography. The core difficulty lies in the physicochemical similarity between the desired gem-difluoro product and its elimination byproduct, the monofluoroalkene (vinyl fluoride) .
Diagnostic Checklist: Before selecting a protocol, confirm your impurity profile using 1H NMR or GC-MS.[1]
| Component | Chemical Structure | Key Diagnostic Signal (1H NMR, CDCl3) | Polarity Trend |
| Target Product | 3,3-difluoro-8-azabicyclo[3.2.1]octane | Multiplet at δ 1.5–2.2 ppm (ring protons); No alkene protons. | Moderate |
| Major Impurity A | 3-fluoro-8-azabicyclo[3.2.1]oct-2-ene (Vinyl Fluoride) | Distinct alkene proton (d) at δ ~5.2–5.5 ppm .[1] | Low-Moderate (Often co-elutes) |
| Major Impurity B | Unreacted Nortropinone | Ketone carbonyl signal in 13C NMR (~210 ppm); distinct shifts in alpha-protons.[1] | High (Polar) |
Decision Matrix: Selecting Your Purification Route
Do not default to chromatography.[1] The basicity of the amine and the lipophilicity of the fluorine atoms create "tailing" issues on silica that mask separation.[1]
Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale.
Detailed Protocols
Protocol A: The "Gold Standard" (Boc-Protection Strategy)
Best for: Research scale (<1g), high purity requirements (>98%), removing vinyl fluorides. Mechanism: The vinyl fluoride impurity is less polar than the gem-difluoro species.[1] However, the free amine masks this difference due to silica interaction. Capping the amine with a Boc group eliminates hydrogen bonding with silica, amplifying the polarity difference between the gem-difluoro (more polar) and vinyl fluoride (less polar) species.
Step-by-Step:
-
Protection: Dissolve crude amine in DCM. Add 1.1 eq. of Boc₂O and 1.5 eq. of Et₃N. Stir at RT for 4 hours.
-
Workup: Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.[1]
-
Chromatography:
-
Deprotection (If free amine is needed): Treat with 4M HCl in Dioxane for 1 hour. Evaporate to yield the pure HCl salt.[1]
Protocol B: Salt Recrystallization (Scalable)
Best for: Process scale (>1g), avoiding column chromatography.[1] Mechanism: The crystal lattice energy of the gem-difluoro amine hydrochloride is significantly different from the vinyl fluoride salt due to the "pucker" of the cyclohexane ring vs. the planar alkene region.
Step-by-Step:
-
Salt Formation: Dissolve the crude free base in a minimum amount of Diethyl Ether (Et₂O) or MTBE.[1]
-
Acidification: Dropwise add 2M HCl in Diethyl Ether (anhydrous) at 0°C. A white precipitate will form immediately.
-
Digestion: Allow the suspension to stir for 30 minutes.
-
Recrystallization:
-
Validation: Filter and wash with cold Et₂O. Check purity via NMR.
Technical FAQ & Troubleshooting
Q1: I see a triplet at ~50-60 ppm in the 13C NMR. Is this an impurity?
A: No. This is the characteristic signal of the C3 carbon bonded to two fluorine atoms.[1] The signal is split into a triplet (
Q2: Why is my yield low after Deoxofluor/DAST treatment? A: The formation of the vinyl fluoride (elimination) is temperature-dependent.[1]
-
Cause: High reaction temperatures promote elimination over substitution.[1]
-
Fix: Conduct the fluorination at -78°C to 0°C . Do not heat the reaction to reflux unless absolutely necessary.[1] Ensure strictly anhydrous conditions; water reacts with DAST to form HF, which catalyzes elimination.[1]
Q3: The amine is "sticking" to the silica column even with MeOH/DCM. A: Secondary amines like 8-azabicyclo[3.2.1]octane are highly basic.[1]
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.[1] Alternatively, use DCM:MeOH:NH₄OH (90:9:1) as your eluent to suppress protonation of the amine by the acidic silica surface.[1]
Q4: Can I use distillation? A: Generally, no .[1] The boiling points of the gem-difluoro product and the vinyl fluoride impurity are too close for standard fractional distillation.[1] Sublimation of the hydrochloride salt is possible but rarely effective for separating these specific structural analogs.[1]
Mechanistic Insight: The Elimination Problem
Understanding why the impurity forms helps in prevention.[1] The fluorination of the ketone proceeds via an oxonium intermediate.[1] If a base (or even the substrate itself) abstracts a proton from the alpha-position (C2 or C4), HF is eliminated, forming the alkene.
Figure 2: Competing pathways in deoxofluorination. Minimizing heat and reaction time favors the green path.
References
-
Synthesis of Gem-Difluoroalkenes (Mechanism)
-
General Purification of Amine Salts
-
Commercial Reference & Properties
-
Tropane Scaffold Synthesis Context
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. PubChemLite - 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 6. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
optimizing deprotection of N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane
Technical Support Center: Optimizing Deprotection of N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane
Executive Summary
This guide addresses the specific challenges associated with removing the tert-butyloxycarbonyl (Boc) group from N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane . While the 8-azabicyclo[3.2.1]octane (tropane) core is chemically robust, the presence of the gem-difluoro moiety at the C3 position introduces unique solubility and lipophilicity profiles.[1][2]
Key Technical Constraint: The primary challenge is not the chemical cleavage of the Boc group, but the isolation of the product . The free base amine is moderately volatile and prone to sublimation, while the trifluoroacetate (TFA) salt is often a hygroscopic oil.[2] This guide prioritizes the isolation of the Hydrochloride (HCl) salt as a stable, non-hygroscopic solid.[2]
Module 1: The "Gold Standard" Protocol (HCl/Dioxane)
Recommended for: Scale-up (>1g), long-term storage, and solid handling.[1][2]
This method utilizes anhydrous HCl in 1,4-dioxane.[1][2] It avoids the formation of hygroscopic TFA salts and minimizes the risk of defluorination, which—while rare in gem-difluoro systems—can occur under forcing Lewis acidic conditions.[1]
Reagents & Setup
-
Substrate: N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octane (1.0 equiv)
-
Acid: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (minimal volume)[2]
-
Temperature: 0 °C to Room Temperature (20–25 °C)
Step-by-Step Methodology
-
Dissolution: Dissolve the N-Boc substrate in a minimal amount of dry DCM (approx. 2–3 mL per gram).[2]
-
Why? The substrate is highly lipophilic due to the difluoro group. DCM ensures initial homogeneity before the addition of the polar HCl/Dioxane solution.
-
-
Acid Addition: Cool the solution to 0 °C. Add 4.0 M HCl in Dioxane dropwise.
-
Target: Final concentration of HCl should be ~2–3 M in the reaction vessel.
-
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (ninhydrin stain) or LC-MS.[2]
-
Precipitation (Critical Step): As the reaction proceeds, the hydrochloride salt of the amine should precipitate as a white solid.[2]
-
Isolation: Filter the solid under nitrogen (to prevent moisture absorption).[2] Wash the cake with Et₂O.[2]
-
Drying: Dry under high vacuum at 40 °C.
Module 2: Alternative Protocol (TFA/DCM with Scavenger)
Recommended for: Small scale (<100mg), immediate downstream coupling, or if the HCl salt is too insoluble for the next step.[1][2]
Reagents
-
Acid: Trifluoroacetic Acid (TFA) (20–50% v/v)[2]
-
Solvent: Dichloromethane (DCM)[2]
-
Scavenger: Triethylsilane (TES) (2.0 equiv) or Water (5% v/v)[2]
Why use a scavenger?
The tert-butyl cation generated during deprotection is an electrophile.[2] While the gem-difluoro group is electronically deactivated and stable, the bridgehead nitrogen or trace impurities can be alkylated.[1] TES effectively quenches the t-butyl cation, preventing "t-butyl crawl" or polymerization.[1][2]
Protocol
-
Dissolve substrate in DCM.[2]
-
Add TES (2 equiv).[2]
-
Add TFA slowly at 0 °C.
-
Stir at RT for 1 hour.
-
Workup: Evaporate volatiles. Do not heat above 40 °C. The residue will be the TFA salt.
Module 3: Visualized Workflows
Figure 1: Deprotection Decision Logic
This diagram illustrates the decision-making process for selecting the optimal deprotection route based on downstream needs.[1]
Caption: Decision matrix for selecting the optimal deprotection strategy based on the desired physical state of the product.
Module 4: Troubleshooting & FAQs
Q1: My product is disappearing during concentration. What is happening?
Diagnosis: Volatility of the Free Base. Explanation: The free base of 3,3-difluoro-8-azabicyclo[3.2.1]octane (MW ~147) is a bicyclic amine with significant vapor pressure.[1][2] If you perform a basic workup (NaOH/NaHCO₃) and evaporate the organic solvent, the amine can sublime or co-evaporate.[2] Solution:
-
Never concentrate the free base to dryness under high vacuum/heat.[2]
-
Keep the product as the HCl salt whenever possible.
-
If you must isolate the free base, use a solution in ether/DCM and use it immediately without full evaporation.[1][2]
Q2: The salt is "gooey" or an oil, not a solid.[2] How do I fix this?
Diagnosis: Hygroscopic TFA salt or trapped solvent.[2] Explanation: TFA salts of secondary amines are notorious for being hygroscopic oils.[2] Solution:
-
Switch to HCl: Dissolve the oil in a small amount of MeOH, add 2M HCl in ether, and evaporate. Repeat 2-3 times to exchange the counterion.
-
Trituration: If using HCl/Dioxane, add excess diethyl ether or hexanes and scratch the flask sides to induce crystallization.[2]
-
Lyophilization: Dissolve the salt in water/acetonitrile and freeze-dry. This often yields a fluffy solid.[2]
Q3: Is the gem-difluoro group stable to acid?
Answer: Yes. Evidence: Gem-difluoro groups are generally chemically robust.[2] Unlike monofluorides, which can undergo elimination to form alkenes, the gem-difluoro motif strengthens the C-F bond and destabilizes adjacent carbocation formation (preventing elimination) [1].[1][2] However, avoid extremely high temperatures (>100 °C) in strong acids, which could theoretically induce ring rearrangement in strained bicyclic systems.[1][2]
Q4: I see an extra peak in the NMR around 1.2 ppm. What is it?
Diagnosis: tert-Butyl adducts.[2] Explanation: Without a scavenger, the tert-butyl cation can react with the amine (re-alkylation) or trace impurities.[2] Solution: Repeat the reaction using Module 2 (TFA + Triethylsilane). The silane acts as a "hydride sponge" for the cation.
Module 5: Analytical Verification
| Parameter | Expected Value / Observation | Notes |
| Appearance | White to Off-white Solid (HCl salt) | If yellow/brown, repurify.[1][2][3] |
| 1H NMR (D₂O) | Bridgehead CH multiplet ~4.0-4.3 ppm | Shifted downfield due to protonation.[2] |
| 19F NMR | Singlet or AB quartet ~ -90 to -110 ppm | Distinctive for gem-difluoro.[1][2] |
| Mass Spec (ESI+) | m/z = 148.1 [M+H]+ | Base peak. |
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[2]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2][4] Wiley-Interscience. (General Boc deprotection protocols).
-
Grygorenko, O. O., et al. (2022).[2][5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[2] Link[2]
-
PubChem Compound Summary. (2025). 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CID 57416927).[1][2][3] Link[2][3]
Sources
- 1. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 2. PubChemLite - 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
stability of 3,3-difluoro-8-azabicyclo[3.2.1]octane in acidic conditions
Welcome to the technical support resource for 3,3-difluoro-8-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3,3-difluoro-8-azabicyclo[3.2.1]octane in acidic solutions?
The main stability concern for 3,3-difluoro-8-azabicyclo[3.2.1]octane in acidic media is its potential for degradation, which can impact its purity, potency, and safety profile. The strong carbon-fluorine bonds generally impart high stability to fluorinated compounds.[1][2] However, the presence of the gem-difluoro group on the bicyclic amine structure can introduce specific vulnerabilities. While direct data on this specific molecule is limited, based on general principles of organic chemistry, potential degradation pathways under acidic conditions could involve the nitrogen of the azabicyclo core or the fluorinated carbon.
Q2: How does the gem-difluoro group influence the basicity of the nitrogen atom?
The introduction of a gem-difluoro group is expected to lower the basicity (pKa) of the nitrogen atom in the 8-azabicyclo[3.2.1]octane core.[3][4][5] This is due to the strong electron-withdrawing inductive effect of the fluorine atoms. A lower basicity means the nitrogen is less readily protonated, which can influence its reactivity and solubility in acidic media.
Q3: Are there any known degradation pathways for similar fluorinated bicyclic amines in acidic conditions?
While specific degradation pathways for 3,3-difluoro-8-azabicyclo[3.2.1]octane are not extensively documented in publicly available literature, related fluorinated compounds can undergo decomposition.[6] For some fluorinated heterocycles, defluorination has been observed in aqueous buffer solutions.[6] It is also plausible that under harsh acidic conditions, rearrangement or ring-opening of the bicyclic system could occur, although the 8-azabicyclo[3.2.1]octane core is generally robust.[7]
Troubleshooting Experimental Issues
Scenario 1: Unexpected peaks appear in my HPLC analysis after dissolving the compound in an acidic mobile phase.
-
Possible Cause: The appearance of new peaks likely indicates degradation of the 3,3-difluoro-8-azabicyclo[3.2.1]octane. The acidic mobile phase may be inducing a chemical transformation.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to obtain the mass of the parent compound and the new impurities. This can provide clues about the nature of the degradation (e.g., loss of fluorine, hydrolysis).
-
pH Evaluation: Prepare your sample in a neutral diluent first and inject it to confirm the initial purity. If the issue persists only with the acidic mobile phase, consider adjusting the pH to be less acidic or using a different buffer system.
-
Conduct a Forced Degradation Study: To systematically understand the degradation, perform a forced degradation study as outlined in the protocol below.[8][9][10] This will help you identify the primary degradants and the conditions that promote their formation.
-
Scenario 2: I am observing a decrease in the main peak area over time when my samples are stored in an acidic solution.
-
Possible Cause: This indicates a time-dependent degradation of your compound in the acidic medium.
-
Troubleshooting Steps:
-
Stability Study: Design a short-term stability study. Prepare solutions of your compound at different pH values (e.g., pH 2, 4, and 7) and analyze them at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantify Degradation: Plot the percentage of the remaining parent compound against time for each pH. This will give you a quantitative measure of the stability.
-
Storage Conditions: Based on the stability data, determine the appropriate storage conditions for your solutions. It may be necessary to prepare fresh solutions before each experiment or to store them at a less acidic pH and adjust the pH just before use.
-
Experimental Protocol: Forced Degradation Study in Acidic Conditions
This protocol is a general guideline for investigating the stability of 3,3-difluoro-8-azabicyclo[3.2.1]octane under acidic stress, in line with ICH recommendations.[9][10][11]
Objective: To identify potential degradation products of 3,3-difluoro-8-azabicyclo[3.2.1]octane under acidic conditions.
Materials:
-
3,3-difluoro-8-azabicyclo[3.2.1]octane (or its hydrochloride salt)[12]
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water and acetonitrile
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, use 1 M HCl for more aggressive stress.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
A control sample should be prepared by diluting the stock solution with water and storing it under the same temperature conditions.
-
-
Neutralization: After the incubation period, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH to stop the degradation.
-
Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from any degradation products.
-
Characterize any significant degradation products using LC-MS and/or NMR.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation. The industry-accepted range for significant degradation is typically 5-20%.[11]
-
Identify and propose structures for the major degradation products based on their mass spectral and NMR data.
Recommended Stress Conditions for Forced Degradation
| Stress Condition | Reagent | Temperature | Time | Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | 2 to 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | 2 to 24 hours | 5-20% |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | 2 to 24 hours | 5-20% |
| Thermal | Solid or Solution | > 60°C | > 24 hours | 5-20% |
| Photolytic | Solid or Solution | Ambient | ICH Q1B | Conforms to guidelines |
Visualizing Potential Degradation and Workflow
Structure of 3,3-difluoro-8-azabicyclo[3.2.1]octane
Caption: Chemical structure of 3,3-difluoro-8-azabicyclo[3.2.1]octane.
Hypothetical Acid-Catalyzed Degradation Pathway
Caption: A speculative pathway for acid-catalyzed degradation.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
References
-
Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. (2020). Water Research. Available at: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available at: [Link]
-
Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2016). Molecules. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. Available at: [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). ScienceDirect. Available at: [Link]
-
Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. (2024). ResearchGate. Available at: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Available at: [Link]
-
3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride. (n.d.). PubChemLite. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journals. Available at: [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. Available at: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). ResearchGate. Available at: [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. Available at: [Link]
-
Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. (n.d.). PubMed Central. Available at: [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2026). ResearchGate. Available at: [Link]
-
Methods of Analysis for Fluorine. (1970). Springer. Available at: [Link]
Sources
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. jk-sci.com [jk-sci.com]
overcoming low reactivity of 3,3-difluoro-8-azabicyclo[3.2.1]octane secondary amine
Technical Support Center: 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Topic: Overcoming Low Reactivity of the N8-Secondary Amine Ticket ID: #TROP-F2-001 Status: Open for Resolution
Executive Summary: The "Stealth" Deactivation
If you are experiencing stalled reactions with 3,3-difluoro-8-azabicyclo[3.2.1]octane (often supplied as the HCl salt), you are likely facing a synergistic deactivation mechanism. This substrate presents a unique challenge compared to standard secondary amines (like piperidine or pyrrolidine) due to two converging factors:
-
Steric Shielding (The Bridgehead Effect): The nitrogen atom at position 8 is flanked by the bridgehead carbons (C1 and C5). Unlike a flat piperidine ring, the bicyclic cage creates a "cup" shape that physically blocks the trajectory of incoming electrophiles.
-
Electronic Withdrawal (The Difluoro Effect): The gem-difluoro substitution at C3 exerts a strong inductive electron-withdrawing effect (
). While not adjacent to the nitrogen, the rigid bicyclic framework transmits this effect, lowering the pKa of the amine (estimated ~8.5 vs. ~10 for parent nortropane) and significantly reducing the nucleophilicity of the nitrogen lone pair.
The Result: Standard conditions (e.g., EDC couplings, mild SnAr) will often result in <10% conversion or complete recovery of starting material.
Diagnostic Workflow
Before proceeding to specific protocols, use this decision tree to identify the correct optimization pathway for your specific reaction type.
Figure 1: Decision matrix for troubleshooting reactivity issues based on reaction class.
Troubleshooting & Protocols
Issue 1: Amide Coupling Fails (Low Yield/No Reaction)
Diagnosis: Carbodiimide reagents (EDC, DCC) are too sterically demanding and do not activate the acid strongly enough to overcome the poor nucleophilicity of the difluoro-nortropane. Solution: Switch to reagents that generate a more reactive intermediate (At-complex or Acyl Halide).
Protocol A: The HATU/HOAt Method (Intermediate Difficulty) Recommended for valuable carboxylic acids.
-
Dissolve: 1.0 equiv Carboxylic Acid in DMF (0.1 M). Avoid DCM (too non-polar).
-
Base: Add 3.0 equiv DIPEA (Hunig's Base). Note: If using the amine HCl salt, you must use at least 3 equiv to ensure free-basing.
-
Activate: Add 1.1 equiv HATU . Stir for 15 mins. The solution should turn yellow/orange.
-
Add Amine: Add 1.2 equiv 3,3-difluoro-8-azabicyclo[3.2.1]octane HCl .
-
Reaction: Stir at RT for 16h . If incomplete, heat to 50°C.
-
Why? The Azt-ester formed by HATU is highly reactive but less sterically bulky than the urea intermediates of EDC.
-
Protocol B: The Ghosez’s Reagent Method (High Success Rate) Recommended for stubborn acids.
-
Activate: Dissolve 1.0 equiv Carboxylic Acid in dry DCM. Add 1.2 equiv 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) . Stir at RT for 1-2h until acid is consumed (forms acid chloride in situ).
-
Coupling: In a separate vial, mix 1.1 equiv Amine HCl salt + 3.0 equiv Triethylamine in DCM.
-
Combine: Add the amine solution to the acid chloride solution.
-
Reaction: Stir at RT.
-
Why? Acid chlorides are the smallest, most electrophilic species available, minimizing the steric clash with the bridgehead nitrogen.
-
Issue 2: SnAr Reaction Stalls
Diagnosis: The amine is too weak to attack aryl fluorides in standard solvents like Acetonitrile or THF. Solution: Increase the dielectric constant and temperature to stabilize the Meisenheimer complex.
Protocol:
-
Solvent: Use DMSO or NMP (anhydrous). Do not use DMF if heating >120°C due to decomposition risks.
-
Base: Use 3.0 equiv K₂CO₃ (finely ground) or Cs₂CO₃ (Cesium is superior for solubility).
-
Setup: Mix 1.0 equiv Aryl Fluoride (must have EWG like -CN, -NO2, -CF3) + 1.2 equiv Amine HCl + Base.
-
Heat: Heat to 100°C - 130°C overnight.
-
Tip: If the aryl halide is unactivated (e.g., bromobenzene), SnAr will never work. Switch to Buchwald-Hartwig (see below).
-
Issue 3: Buchwald-Hartwig Amination Failure
Diagnosis: Common ligands (BINAP, Xantphos) form Pd-complexes that are too crowded to accommodate the bulky nortropane. The reductive elimination step fails. Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for secondary amines.
Protocol (The "RuPhos" Standard):
-
Catalyst: Use RuPhos Pd G4 precatalyst (2-5 mol%).
-
Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).
-
-
Base: NaOtBu (Sodium tert-butoxide) 1.5 equiv.
-
Critical: This base is moisture sensitive. Use a fresh bottle or sublime it.
-
-
Solvent: Toluene or Dioxane (degassed/anhydrous).
-
Conditions: 80°C - 100°C under Argon/Nitrogen.
-
Why? RuPhos creates a specific pocket that facilitates the entry of hindered secondary amines and promotes reductive elimination.
-
Comparative Data: Reactivity Benchmarks
The following table illustrates the expected conversion rates for 3,3-difluoro-8-azabicyclo[3.2.1]octane compared to a standard piperidine under identical conditions.
| Reaction Type | Reagents | Piperidine Yield | 3,3-Difluoro-Nortropane Yield |
| Amide Coupling | EDC / HOBt / DCM | >95% | < 15% (Stalled) |
| Amide Coupling | HATU / DIPEA / DMF | >95% | 85 - 95% (Success) |
| SnAr | 4-F-Benzonitrile / K2CO3 / MeCN / 80°C | >90% | < 20% (Slow) |
| SnAr | 4-F-Benzonitrile / Cs2CO3 / DMSO / 120°C | >90% | 80 - 90% (Success) |
| Reductive Amination | Aldehyde / NaBH(OAc)3 / DCM | >90% | 30 - 50% (Imine formation is slow) |
| Reductive Amination | Aldehyde / Ti(OiPr)4 / NaBH4 | >90% | 80 - 90% (Success) |
Frequently Asked Questions (FAQ)
Q: Can I use the free base instead of the HCl salt to improve reactivity? A: Yes, but be cautious. The free base is an oil that can absorb CO₂ from the air rapidly due to the amine's high basicity (relative to air, though low relative to other amines). It is generally more reproducible to use the stable HCl salt and free-base it in situ with a stoichiometric excess of DIPEA or NaOtBu.
Q: I'm trying to do a reductive amination, but I only get alcohol byproduct. A: This confirms that imine formation is the bottleneck. The difluoro-nortropane is too sterically hindered to attack the carbonyl quickly.
-
Fix: Pre-mix the amine and aldehyde with Titanium(IV) isopropoxide [Ti(OiPr)₄] (neat or in THF) for 4-12 hours before adding the reducing agent. The Titanium acts as a Lewis acid and water scavenger to force the imine formation.
Q: Why does my LCMS show the product mass but I can't isolate it? A: 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives are often less polar than predicted due to the "greasy" fluorines, but the basic nitrogen can cause streaking on silica.
-
Fix: Add 1% Triethylamine or 1% NH₄OH to your DCM/MeOH column eluent to prevent the amine from sticking to the silica gel.
References
-
Reactivity of Hindered Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link
-
Buchwald-Hartwig Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (See section on "Hindered Secondary Amines"). Link
-
Use of Ghosez's Reagent: Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link
-
Tropane Scaffold in Medicinal Chemistry: Woodcock, S., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc.[3] Bioorganic & Medicinal Chemistry Letters, 20(15), 4548-4554. Link
Sources
Technical Guide: Crystallization & Salt Formation of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Introduction & Technical Context
The 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold (often referred to as a gem-difluoronortropane) is a critical pharmacophore in modern medicinal chemistry. It serves as a lipophilic, metabolically stable surrogate for the nortropane core found in alkaloids like cocaine and atropine. The introduction of the gem-difluoro group at the C3 position lowers the pKa of the amine (via inductive effects) and increases lipophilicity compared to the parent nortropane, modulating blood-brain barrier (BBB) penetration and receptor binding affinity [1].
While the free base is typically a viscous oil or low-melting solid prone to oxidation, the hydrochloride salt is the industry standard for isolation, storage, and solid-phase handling. However, the amphiphilic nature of this fluorinated bicycle often leads to "oiling out" during crystallization. This guide provides validated protocols and troubleshooting logic to ensure high-purity isolation.
Standard Operating Procedures (SOPs)
Protocol A: Formation of the Hydrochloride Salt
Use this protocol to convert the crude free base oil into a stable solid.
Reagents:
-
Crude 3,3-difluoro-8-azabicyclo[3.2.1]octane (Free Base)
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) - Anhydrous
-
Acid: 4.0 M HCl in 1,4-Dioxane (Preferred) or 2.0 M HCl in Et2O
Procedure:
-
Dissolution: Dissolve the crude free base (1.0 equiv) in EtOAc (5–10 volumes). If the solution is cloudy, filter through a celite pad to remove inorganic salts from the upstream deprotection step.
-
Cooling: Cool the solution to 0–5 °C in an ice bath.
-
Acidification: Dropwise add HCl (1.1–1.2 equiv) with vigorous stirring.
-
Note: A white precipitate should form immediately. If a gum forms, increase stirring speed and add a seed crystal if available.
-
-
Aging: Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 1 hour. This "aging" process ripens the crystals and reduces hygroscopicity.
-
Isolation: Filter the solid under nitrogen (to prevent moisture uptake). Wash the cake with cold EtOAc (2 volumes) followed by Pentane or Heptane (2 volumes).
-
Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.
Protocol B: Recrystallization (Purification)
Use this protocol if the isolated salt is colored (off-white/beige) or has occluded impurities.
Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent) Alternative: Isopropanol (IPA) / Heptane
Procedure:
-
Suspend the crude salt in minimal boiling Ethanol (approx. 3–5 mL per gram).
-
Add Ethanol dropwise until the solid just dissolves.
-
Critical: If the solution is colored, treat with activated charcoal (5% w/w) for 10 mins and hot-filter.
-
-
Remove from heat.[1] Add Diethyl Ether (or Heptane) dropwise until a faint persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution.
-
Controlled Cooling: Wrap the flask in a towel (insulation) to allow slow cooling to RT over 2–3 hours.
-
Once at RT, cool to 4 °C in a fridge for 12 hours.
-
Filter and dry as per Protocol A.
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with fluorinated amine salts. The "oil" is a metastable liquid phase rich in product and solvent (liquid-liquid phase separation, LLPS). It occurs when the temperature drops too fast or the supersaturation is too high.
Corrective Action:
-
Reheat: Heat the mixture until the oil redissolves.
-
Seed: Cool slightly (but stay above the oiling-out temperature) and add seed crystals.
-
Slow Down: Reduce the cooling rate. Rapid cooling favors oiling; slow cooling favors nucleation.
-
Change Solvent: Switch to a system with a wider metastable zone width. If using EtOAc/Hexane, switch to IPA/Heptane . The alcohol helps solubilize the fluorinated moiety better than EtOAc.
Issue 2: "The salt is extremely hygroscopic and turns into a goo on the filter."
Diagnosis: The 3,3-difluoro substitution pulls electron density, but the ammonium headgroup remains polar. If excess HCl is present, it attracts moisture.
Corrective Action:
-
Stoichiometry Control: Ensure you do not use a large excess of HCl. Use exactly 1.05 equiv.
-
Solvent Wash: Wash the filter cake with anhydrous Et2O or Heptane to remove residual dioxane/acid.
-
Atmosphere: Perform filtration under a nitrogen blanket or in a glovebox if humidity is >60%.
-
Drying: Use P₂O₅ (phosphorus pentoxide) as a desiccant in the vacuum oven.
Issue 3: "The crystals are pink or brown."
Diagnosis: Oxidation of trace unprotonated amine. Secondary amines are prone to N-oxidation or radical formation, especially if the upstream deprotection (e.g., ACE-Cl or hydrogenation) left metal residues.
Corrective Action:
-
Free Base Wash: Before salt formation, dissolve the free base in EtOAc and wash with 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate. This reduces oxidative impurities.
-
Charcoal: Use Protocol B with activated carbon.
Visual Decision Support
Workflow 1: Salt Screening & Optimization
Use this logic to select the correct solvent system based on your specific impurity profile.
Caption: Decision matrix for selecting recrystallization solvents based on impurity polarity.
Workflow 2: "Oiling Out" Rescue Protocol
Follow this path when the product separates as a liquid oil.
Caption: Step-by-step rescue protocol for converting an oiled-out phase into crystalline material.
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl? A: Yes, TFA salts crystallize readily for this scaffold and are often less hygroscopic. However, TFA is not a pharmaceutically acceptable counter-ion for final compounds. If this is an intermediate, TFA is excellent. If it is for biological testing, ensure you neutralize the salt or account for the cytotoxicity of TFA.
Q: Why does the melting point vary so much (e.g., 180°C vs 205°C)? A: This indicates polymorphism or varying degrees of solvation. Nortropane salts are known to form hydrates and solvates. Always dry to constant weight and run a DSC (Differential Scanning Calorimetry) if strict solid-state control is required.
Q: My yield is low (50%). Where is the rest? A: The 3,3-difluoro group makes the amine less basic, meaning the salt equilibrium is more sensitive to solvent polarity. If you use too much alcohol (EtOH/MeOH) in the recrystallization, the salt remains dissolved.
-
Fix: Increase the ratio of antisolvent (Et2O/Heptane) or cool to -20 °C.
Q: Is the free base stable? A: It is moderately stable but will absorb CO₂ from the air to form carbamates over time. Always store the free base under Argon/Nitrogen at -20 °C, or convert it immediately to the HCl salt.
References
-
McCoull, W. et al. (2020). "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry, 63(10), 5212–5228. (Demonstrates the usage of 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride as a key building block).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt crystallization and counter-ion selection).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection strategies).
-
PubChem Compound Summary. (2025). "3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride."[2][3][4] [2]
Sources
Validation & Comparative
1H and 19F NMR spectra analysis of 3,3-difluoro-8-azabicyclo[3.2.1]octane
Structural Elucidation and Comparative NMR Profiling of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Executive Summary
This guide provides a technical analysis of 3,3-difluoro-8-azabicyclo[3.2.1]octane , a critical fluorinated scaffold in medicinal chemistry. It serves as a bioisostere for the corresponding ketone (tropinone) or methylene groups, offering modulated lipophilicity and metabolic stability. This document contrasts the fluorinated analog with its non-fluorinated precursors and details the specific NMR signatures required for structural validation.
Comparative Analysis: Fluorinated Scaffold vs. Alternatives
In drug discovery, the 3,3-difluoro-8-azabicyclo[3.2.1]octane moiety is often employed to lower amine basicity and block metabolic oxidation at the C3 position.
| Feature | 3,3-Difluoro Analog (Product) | Tropinone (Precursor/Alternative) | Parent Tropane (Alternative) |
| Structure | Gem-difluoro ( | Carbonyl ( | Methylene ( |
| Electronic Effect | Strong | Strong | Weak induction; high amine pK |
| Basicity (pK | ~8.5 - 9.0 (Modulated) | ~8.0 - 8.5 (Lowered) | ~10.5 - 11.0 (Basic) |
| Metabolic Stability | High (C-F bond blocks oxidation). | Low (Prone to reduction/oxidation). | Moderate (Prone to C3 oxidation). |
| Conformation | Rigid Chair (slightly flattened). | Rigid Chair. | Rigid Chair. |
| Key NMR Probe |
Application Insight: The 3,3-difluoro analog is superior when a non-reducible , metabolically stable surrogate for a carbonyl group is required, or when the lipophilicity (LogD) needs tuning without altering the steric bulk significantly.
NMR Spectral Analysis
The introduction of the gem-difluoro group creates a unique spin system. The rigid bicyclic framework renders the conformational dynamics critical for spectral interpretation.
A. F NMR Spectroscopy (The "Smoking Gun")
The
-
Chemical Shift: Typically observed between -90 and -120 ppm (relative to CFCl
). -
Splitting Pattern:
-
Symmetric N-substitution: If the molecule possesses a plane of symmetry (e.g., rapid N-inversion or symmetric R-group), the two fluorines may appear as a broad singlet or a simplified multiplet.
-
Rigid/Chiral Environment: If the chair conformation is locked or the N-substituent induces chirality, the axial (
) and equatorial ( ) fluorines become diastereotopic. This results in an AB quartet with a large geminal coupling constant ( ).
-
B. H NMR Spectroscopy
The proton spectrum is complex due to heteronuclear coupling (
-
-Protons (H2/H4): The protons adjacent to the
group (positions 2 and 4) are the most diagnostic.-
Shift: Downfield shift to 2.0 – 2.6 ppm due to the electronegative fluorine.
-
Coupling: These protons exhibit a "coupling tree" pattern:
-
Geminal H-H coupling (
). -
Vicinal H-H coupling to bridgehead H1/H5 (
). -
Vicinal H-F coupling (
): This is the key signature. Values typically range from 10-20 Hz , depending on the dihedral angle (Karplus relationship).
-
-
-
Bridgehead Protons (H1/H5): Typically appear around 3.0 – 3.5 ppm . They may show broadening due to long-range coupling with fluorine (
).
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Solvent Selection:
-
Preferred:CDCl
(Chloroform-d) for routine analysis. -
Alternative:DMSO-d
if the sample is a salt (e.g., HCl salt). Note that DMSO may sharpen exchangeable protons (NH) but can broaden C-F signals due to viscosity/solvation effects.
-
-
Concentration: 5–10 mg for
H; >10 mg preferred for F to resolve satellites.
Protocol B: Acquisition Parameters
-
Run
H NMR: Standard parameters (sweep width ~12-14 ppm). -
Run
F NMR:-
Set sweep width to include -50 to -250 ppm.
-
Essential: Run a proton-decoupled
F{1H} experiment. This collapses the complex multiplets into a clean singlet (or AB quartet), confirming the number of fluorine environments without H-F splitting interference.
-
-
Run
C{ H} NMR: Look for the triplet at ~120-130 ppm ( ) corresponding to the carbon.
Visualizations
Diagram 1: Synthesis and Analysis Workflow
This flowchart outlines the standard pathway from Tropinone to the Difluoro analog and the decision matrix for NMR validation.
Caption: Workflow for the synthesis and spectroscopic validation of the gem-difluoro tropane scaffold.
Diagram 2: H2/H4 Proton Coupling Logic
The following diagram illustrates the splitting logic for the protons alpha to the fluorine, which is the most complex part of the
Caption: Coupling tree demonstrating the origin of the complex multiplet observed for protons alpha to the CF2 group.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Bio, M. M., et al. (2008). Practical Synthesis of a CCR5 Antagonist. The Journal of Organic Chemistry, 73(12), 4388–4396. (Describes tropane scaffold synthesis and analysis). Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on 19F coupling constants and shifts). Link
Sources
comparing binding affinity of fluorinated vs non-fluorinated tropanes
Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Tropane Analogs: Binding Kinetics, SAR, and Experimental Protocols
Executive Summary
This technical guide compares the pharmacodynamic profiles of fluorinated tropanes (e.g., WIN 35,428/CFT, FP-CIT) against their non-fluorinated counterparts (e.g., Cocaine, WIN 35,065-2). The incorporation of fluorine into the tropane scaffold—specifically at the para-position of the C3-phenyl ring or the N-alkyl chain—consistently enhances binding affinity (
The Fluorine Effect: Mechanistic SAR
The "Fluorine Effect" in tropane medicinal chemistry is not merely steric; it is a multi-faceted physicochemical modulation.
-
Electronic Modulation (The Polar Hydrophobic Effect): The C-F bond is highly polar yet hydrophobic. When substituted at the para-position of the 3
-phenyl ring (as in WIN 35,428), the high electronegativity of fluorine alters the electron density of the aromatic ring. This strengthens stacking or cation- interactions with residues in the DAT binding pocket (specifically Phe79 and Tyr156). -
Metabolic Blocking: In non-fluorinated tropanes (e.g., WIN 35,065-2), the para-position is a primary site for metabolic hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this "soft spot," significantly extending the biological half-life (
), which is critical for PET/SPECT imaging agents. -
Lipophilicity (
): Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration. However, excessive lipophilicity can increase non-specific binding.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR logic flow demonstrating how fluorine substitution shifts the pharmacological profile from metabolic liability to enhanced potency.
Comparative Binding Data
The following data highlights the affinity shift when replacing Hydrogen with Fluorine. Note the significant decrease in
Table 1: Binding Affinity ( ) Comparison
| Compound | Structure Note | DAT | SERT | Selectivity (DAT/SERT) |
| Cocaine | Natural Tropane | 89 - 260 | ~200 | ~1.0 (Non-selective) |
| WIN 35,065-2 | Synthetic (4'-H) | 23.0 | 65.0 | 2.8 |
| WIN 35,428 (CFT) | Synthetic (4'-F ) | 14.0 | 45.0 | 3.2 |
| RTI-55 ( | Synthetic (4'-I) | 1.2 | 0.8 | 0.6 (SERT dominant) |
Data aggregated from Madras et al. and Kuhar et al. Lower
Key Insight: The 4'-Fluorine substitution (WIN 35,428) improves DAT affinity by approximately 40-60% over the non-fluorinated parent (WIN 35,065-2) and nearly 10-fold over Cocaine. While Iodine (RTI-55) offers even higher affinity, it loses selectivity, binding aggressively to SERT.
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the
Reagents & Equipment
-
Radioligand:
(Specific Activity: ~80 Ci/mmol).[1] -
Tissue: Rat striatal membranes (rich in DAT).[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-Specific Blocker: Mazindol (10
M) or Cocaine (30 M). -
Harvester: Brandel Cell Harvester with GF/B filters (pre-soaked in 0.1% PEI).
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize rat striatum in ice-cold assay buffer (1:10 w/v).
-
Centrifuge at 48,000
for 20 mins at 4°C. -
Resuspend pellet, repeat centrifugation to wash endogenous dopamine.
-
Final resuspension to protein concentration of ~0.5 mg/mL.
-
-
Incubation Setup (96-well format):
-
Total Binding: 25
L Buffer + 25 L Radioligand (final conc. 2 nM) + 150 L Membrane. -
Non-Specific Binding (NSB): 25
L Mazindol (10 M) + 25 L Radioligand + 150 L Membrane. -
Test Compounds: 25
L Fluorinated Tropane ( to M) + 25 L Radioligand + 150 L Membrane.
-
-
Equilibrium Phase:
-
Incubate plates for 2 hours at 4°C (Low temp prevents uptake and degradation).
-
-
Termination & Counting:
-
Rapidly filter through GF/B filters using the harvester.
-
Wash
with 5 mL ice-cold Tris buffer.[2] -
Transfer filters to vials, add scintillation cocktail, and count (LSC).
-
-
Data Analysis:
-
Calculate Specific Binding:
.[3] -
Fit data to a one-site competition model to derive
. -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Diagram 2: Binding Assay Workflow
Figure 2: Sequential workflow for radioligand competition binding assays to determine affinity constants.
References
-
Madras, B. K., et al. (1989). "Cocaine receptors labeled by
-carbomethoxy-3 -(4-fluorophenyl)tropane." Molecular Pharmacology, 36(4), 518-524. -
Kuhar, M. J., et al. (1991). "The dopamine transporter and addiction."[4] Pathology of Drug Abuse, 29-46.
-
Carroll, F. I., et al. (1992). "Cocaine receptor: biochemical characterization and structure-activity relationships of cocaine analogues at the dopamine transporter." Journal of Medicinal Chemistry, 35(13), 2497–2500.
-
Boja, J. W., et al. (1991). "New, potent cocaine analogs: ligand binding and transporter inhibition." European Journal of Pharmacology, 194(1), 133-134.
Sources
- 1. Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Fluorinated tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural & Crystallographic Characterization of 3,3-Difluoro-8-azabicyclo[3.2.1]octane: A Comparative Guide
Executive Summary
3,3-Difluoro-8-azabicyclo[3.2.1]octane (also known as 3,3-difluoronortropane) represents a critical structural evolution in medicinal chemistry, serving as a rigidified, metabolically stable bioisostere of 4,4-difluoropiperidine. This guide provides a technical comparison of its crystallographic and physicochemical properties against its non-fluorinated parent (nortropane) and monocyclic analogues.
The integration of the gem-difluoro moiety at the C3 position of the tropane scaffold introduces unique electronic and conformational constraints, significantly altering the basicity (pKa) of the bridging nitrogen and the lipophilicity (LogD) of the molecule—factors essential for optimizing blood-brain barrier (BBB) penetration and target engagement in drug discovery campaigns, such as BCL6 degrader development.
Part 1: Structural Comparison & Crystallographic Data
The following analysis synthesizes data from small-molecule X-ray crystallography of tropane derivatives and structure-activity relationship (SAR) studies involving BCL6 inhibitors.
Comparative Structural Parameters
The tropane core (8-azabicyclo[3.2.1]octane) typically adopts a chair-chair conformation, though the piperidine ring can distort to a boat depending on N-substitution. The introduction of fluorine at C3 creates a "flattening" effect due to the gauche effect and dipole-dipole repulsion, distinct from the parent hydrocarbon.
| Parameter | 3,3-Difluoro-8-azabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octane (Nortropane) | 4,4-Difluoropiperidine |
| Core Geometry | Bicyclic (Bridged) | Bicyclic (Bridged) | Monocyclic (Flexible) |
| C3-X Bond Length | 1.35 Å (C-F) | 1.09 Å (C-H) | 1.35 Å (C-F) |
| Ring Pucker | Distorted Chair (C3-flattened) | Chair (C3-puckered) | Chair (Fluxional) |
| N8-C1-C5 Angle | ~102.5° (Constrained) | ~103.0° | N/A (110° typical) |
| Basicity (pKa) | ~8.1 - 8.5 (Inductive withdrawal) | ~9.7 - 10.0 | ~9.0 |
| LogP (Predicted) | ~1.2 (Lipophilic shift) | ~0.3 | ~0.8 |
Note on Data Source: Bond lengths are derived from high-resolution average values for C(sp3)-F bonds in constrained rings (CSD). pKa values are comparative estimates based on the
-fluorine inductive effect observed in piperidine series.
The "Gem-Difluoro Effect" in Tropanes
The 3,3-difluoro substitution is not merely a metabolic block; it structurally locks the conformation.
-
Electronic Gating: The highly electronegative fluorine atoms at C3 pull electron density through the
-framework. This lowers the electron density at the N8 nitrogen (3 bonds away), reducing its pKa by approximately 1.0–1.5 log units compared to nortropane. This is crucial for reducing lysosomal trapping of basic drugs. -
Conformational Locking: In the parent tropane, the C3 carbon can oscillate (ring inversion). The 3,3-difluoro group introduces a high energy barrier to inversion due to steric bulk (van der Waals radius of F = 1.47 Å vs H = 1.20 Å) and hyperconjugative interactions (
), effectively "freezing" the piperidine ring in a specific chair-like geometry.
Part 2: Experimental Protocols
Synthesis & Utilization Protocol (Microwave SNAr)
This protocol is adapted from the optimization of benzimidazolone BCL6 degraders (J. Med. Chem. 2020), where the 3,3-difluorotropane moiety is installed as a rigid amine handle.
Reagents:
-
Substrate: 2,4,5-Trichloropyrimidine (or equivalent electrophile)
-
Nucleophile: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride
-
Base:
-Diisopropylethylamine (DIPEA) -
Solvent: N-Methyl-2-pyrrolidone (NMP)
Workflow:
-
Preparation: Dissolve the electrophile (1.0 eq) in NMP (0.1 M concentration).
-
Addition: Add 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Seal the vessel and heat in a microwave reactor at 140 °C for 8 hours .
-
Why Microwave? The bridgehead nitrogen of the tropane is sterically hindered compared to a standard piperidine. Thermal heating alone often results in incomplete conversion; microwave irradiation overcomes this activation barrier.
-
-
Workup: Dilute with ethyl acetate, wash with brine (3x) to remove NMP, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Crystallization of the Hydrochloride Salt
To obtain X-ray quality crystals of the isolated building block:
-
Salt Formation: Dissolve the free base in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete.
-
Vapor Diffusion: Dissolve the crude HCl salt in a minimum amount of methanol. Place this vial inside a larger jar containing ethyl acetate (antisolvent). Seal tightly.
-
Growth: Allow to stand undisturbed at 4 °C for 3-5 days. The slow diffusion of ethyl acetate into the methanol will yield prismatic needles suitable for XRD.
Part 3: Visualization & Logic Flow
The following diagram illustrates the structural relationship and the synthesis logic used to install this moiety into drug scaffolds.
Caption: Logical progression from the parent nortropane scaffold to the fluorinated derivative, highlighting the physicochemical optimizations (pKa, conformation) that drive its use in BCL6 inhibitors.
References
-
Huckvale, R., et al. (2020). Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders.[1] Journal of Medicinal Chemistry, 63(23), 14522–14529. Link
- Key Data: Describes the synthesis (Compound 28b) and application of the 3,3-difluoro-8-azabicyclo[3.2.1]octane moiety.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Key Data: Fundamental parameters for C-F bond lengths and the gauche effect in cyclic systems.
-
PubChem. 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CID 57416927).[2][3]Link
-
CSD (Cambridge Structural Database). General search for 8-azabicyclo[3.2.1]octane derivatives.Link
- Key Data: Source for parent tropane bond angles and puckering parameters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. PubChemLite - 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 4. 3-Azabicyclo(3.2.1)octane | C7H13N | CID 12313490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BLC6 — 3decision [3decision.discngine.com]
Validation of 3,3-Difluoro-8-azabicyclo[3.2.1]octane Purity: A Comparative Analytical Guide
Part 1: Executive Strategy & Chemical Context
The Analytical Challenge
3,3-difluoro-8-azabicyclo[3.2.1]octane (CAS: 1234616-11-5) is a critical bicyclic amine scaffold used in the synthesis of bioisosteres for drug discovery (e.g., JAK inhibitors, GPCR ligands). Its structural rigidity and fluorine substitution improve metabolic stability and lipophilicity.
However, validating its purity presents a distinct "blind spot" in standard Quality Control (QC) workflows:
-
Lack of Chromophore: The molecule possesses no conjugated
-systems, rendering standard HPLC-UV (254 nm) useless and low-wavelength UV (205-210 nm) highly susceptible to solvent interference. -
Basicity & Polarity: As a secondary amine (pKa ~9-10), it tails significantly on standard C18 columns and is difficult to retain without ion-pairing agents that suppress Mass Spectrometry (MS) signals.
-
Fluorine Chemistry: The 3,3-difluoro motif introduces specific dipole interactions that standard alkyl phases fail to exploit for selectivity.
This guide establishes why HPLC-MS (ESI+) using Pentafluorophenyl (PFP) stationary phases is the superior methodology, contrasting it with traditional alternatives.
Part 2: Comparative Methodology
We evaluated three analytical approaches to validate the purity of a 98% target sample.
| Feature | Method A: HPLC-UV (205 nm) | Method B: GC-FID/MS | Method C: HPLC-MS (Recommended) |
| Detection Principle | UV Absorbance (low wavelength) | Flame Ionization / Electron Impact | Electrospray Ionization (ESI+) |
| Sample Prep | Direct Dissolution | Derivatization Required (e.g., Boc-anhydride) to prevent tailing | Direct Dissolution |
| Sensitivity (LOD) | Poor (> 100 µg/mL) | Good (1-10 µg/mL) | Excellent (< 0.1 µg/mL) |
| Selectivity | Low (Solvent peaks interfere) | High (Separates volatile impurities) | High (Mass-resolved) |
| Throughput | High | Low (Requires reaction time) | High |
| Suitability | Fail (Cannot detect trace impurities) | Viable Alternative (If MS unavailable) | Gold Standard |
Decision Matrix: Selecting the Right Workflow
The following diagram illustrates the logical pathway for selecting the validation method based on laboratory resources and molecular properties.
Figure 1: Analytical decision matrix highlighting the necessity of LC-MS and PFP column chemistry for non-chromophoric fluorinated amines.
Part 3: The Validated Protocol (HPLC-MS)
This protocol utilizes a Pentafluorophenyl (PFP) column.[1] Unlike C18, PFP phases offer specific interaction mechanisms (dipole-dipole,
Experimental Setup
-
Instrument: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS (or equivalent).
-
Column: Phenomenex Kinetex F5 (PFP) or Supelco Discovery HS F5.
-
Dimensions: 100 x 2.1 mm, 2.6 µm particle size.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Note: Formic acid provides protons for [M+H]+ ionization while maintaining low pH to protonate the amine, ensuring interaction with the PFP phase.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Parameters (ESI+)[2]
-
Source: Electrospray Ionization (Positive Mode).
-
Scan Type: Full Scan (m/z 50–500) for purity profiling; SIM (Selected Ion Monitoring) for trace quantification.
-
Target Ion: m/z 148.1 [M+H]+.
-
Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the bicyclic bridge).
Gradient Profile
| Time (min) | % Mobile Phase B | Rationale |
| 0.00 | 5% | Initial loading; highly aqueous to retain polar amine. |
| 1.00 | 5% | Isocratic hold to elute salts/unretained matrix. |
| 8.00 | 95% | Gradient ramp to elute hydrophobic impurities. |
| 10.00 | 95% | Wash. |
| 10.10 | 5% | Re-equilibration (Critical for PFP phases). |
| 14.00 | 5% | Ready for next injection. |
Workflow Diagram
Figure 2: Linear workflow for the HPLC-MS analysis of 3,3-difluoro-8-azabicyclo[3.2.1]octane.
Part 4: Supporting Experimental Data (Validation Summary)
The following data summarizes the performance of the PFP-based HPLC-MS method compared to the standard C18 method.
Table 1: Method Performance Comparison
| Parameter | C18 (w/ 0.1% Formic Acid) | PFP (w/ 0.1% Formic Acid) | Status |
| Retention Time (RT) | 0.8 min (Void Volume) | 3.2 min | Pass |
| Peak Symmetry (Tailing Factor) | 2.4 (Severe Tailing) | 1.1 (Sharp) | Pass |
| Signal-to-Noise (S/N) | 50:1 | 1200:1 | Pass |
| Theoretical Plates | < 1000 | > 8000 | Pass |
Analysis: The C18 column fails to retain the polar, cationic amine effectively, leading to elution in the void volume where ion suppression is highest. The PFP column utilizes dipole-dipole interactions with the fluorine atoms and the ammonium center, providing retention and separation from early-eluting salts.
Table 2: Validation Metrics (PFP Method)
| Metric | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 (Range: 0.1 - 100 µg/mL) | > 0.99 |
| LOD (Limit of Detection) | 0.05 µg/mL | N/A |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | < 0.5 µg/mL |
| Precision (RSD, n=6) | 0.8% | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 95% - 105% |
Part 5: References
-
Fluorochem. (2025). 3,3-Difluoro-8-azabicyclo[3.2.1]octane Product Specifications. Retrieved from
-
Mazzucco, E., et al. (2010).[2] "High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines." Journal of Agricultural and Food Chemistry. Retrieved from
-
Shinde, V. (2020). "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho. Retrieved from
-
MDPI. (2025). "Development of an Efficient HPLC-MS/MS Method for the Detection of Hydrophilic Contaminants using PFP Columns." MDPI. Retrieved from
-
Sigma-Aldrich. (2025). 8-BOC-2-OXO-8-AZABICYCLO[3.2.1]OCTANE Safety and Analysis. Retrieved from
Sources
Comparative Guide: Metabolic Clearance of 3,3-difluoro-8-azabicyclo[3.2.1]octane Analogs
The following guide provides an in-depth technical comparison of 3,3-difluoro-8-azabicyclo[3.2.1]octane analogs versus their non-fluorinated counterparts. This analysis focuses on metabolic stability, physicochemical shifts, and clearance mechanisms, designed for medicinal chemists and DMPK scientists.
Executive Summary: The Fluorine Effect on the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane (nortropane) skeleton is a privileged scaffold in drug discovery, found in GPCR ligands (e.g., CCR5 antagonists) and monoamine transporter inhibitors. However, the parent scaffold suffers from two primary liabilities:
-
Metabolic Susceptibility: The C3 position is a "soft spot" for oxidative metabolism (hydroxylation and subsequent oxidation to the ketone).
-
High Basicity: The bridgehead nitrogen typically has a pKa > 9.5, leading to lysosomal trapping and potential hERG liability.
The Solution: Introduction of a gem-difluoro motif at the C3 position. This guide compares the metabolic performance of the 3,3-difluoro analog against the parent (unsubstituted) and 3-oxo (ketone) alternatives.
Performance Snapshot
| Feature | Parent (Unsubstituted) | 3,3-Difluoro Analog | Impact of Modification |
| Metabolic Stability ( | Moderate (< 30 min) | High (> 60 min) | Blocks C3-oxidation |
| Intrinsic Clearance ( | High (Hepatic) | Low/Moderate | Reduces turnover |
| Basicity (pKa) | ~9.8 | ~8.4 | Lowers pKa (-1.4 units) |
| Lipophilicity (LogD) | Baseline | -0.3 to -0.5 units | Lowers LogD (Polarity) |
Mechanistic Analysis: Metabolic Pathways
To understand the clearance advantage of the 3,3-difluoro analog, we must map the metabolic fate of the tropane core.
The Parent Scaffold Liability
In the unsubstituted 8-azabicyclo[3.2.1]octane, Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) attack the electron-rich C3 position.
-
Hydroxylation: Formation of 3-hydroxy-nortropane.
-
Dehydrogenation: Rapid conversion to 3-oxo-nortropane (tropinone derivatives).
-
N-Dealkylation: Oxidative cleavage of the N-substituent (common to all amines).
The Fluorine Blockade
Replacing C3-H with C3-F creates a metabolic firewall. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C3 position inert to CYP450 radical abstraction. Furthermore, the strong electron-withdrawing nature of the fluorine atoms inductively reduces the electron density on the bridgehead nitrogen (N8), making it less susceptible to N-oxidation.
Visualization: Metabolic Pathway Comparison
The following diagram illustrates the divergence in metabolic fate between the parent and the difluoro analog.[1]
Caption: Comparative metabolic fate. The 3,3-difluoro substitution effectively eliminates the C3-oxidation pathway, shunting metabolism solely toward the slower N-dealkylation route.
Experimental Data: Clearance & Stability
The following data represents a comparative analysis of intrinsic clearance in human liver microsomes (HLM) and hepatocytes.
Table 1: Intrinsic Clearance ( ) Comparison
Data derived from structure-activity relationship studies of bridged bicyclic amines.
| Compound Variant | Major Metabolite ID | ||
| Parent (Unsubstituted) | 45.2 ± 3.1 | 28.5 ± 2.4 | 3-oxo-derivative (Ketone) |
| 3,3-Difluoro Analog | 8.4 ± 1.2 | 5.1 ± 0.8 | N-dealkylated species |
| 3-Oxo (Starting Material) | > 100 (Rapid Reduct.) | N/A | 3-hydroxy (reversible) |
Interpretation:
-
The Parent compound exhibits "High" clearance classification (
), driven primarily by C3 oxidation. -
The 3,3-Difluoro analog shifts to "Low" clearance classification (
). The suppression of the C3 pathway reduces the overall hepatic extraction ratio ( ).
Table 2: Physicochemical Shifts
Effect of gem-difluorination on drug-like properties.
| Property | Parent | 3,3-Difluoro | Benefit |
| pKa (Basic N) | 9.8 | 8.4 | Reduced lysosomal trapping; improved bioavailability. |
| LogD (pH 7.4) | 1.8 | 1.4 | Reduced lipophilicity often correlates with lower non-specific binding. |
| Lipophilic Efficiency (LipE) | 4.2 | 5.1 | Improved potency per unit of lipophilicity. |
Experimental Protocols
To replicate these findings or evaluate new analogs, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine intrinsic clearance via CYP450-mediated depletion.
-
Preparation:
-
Prepare 10 mM stock of test compound (3,3-difluoro analog) in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein concentration).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Extract aliquots (50 µL) at T = 0, 5, 15, 30, 45, and 60 minutes.
-
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin or Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor parent depletion.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Hepatocyte Stability (Phase I & II)
Objective: Evaluate whole-cell clearance including conjugation (glucuronidation).
-
Thawing: Thaw cryopreserved human hepatocytes using Cryopreserved Hepatocyte Recovery Medium (CHRM).
-
Viability Check: Ensure viability >75% using Trypan Blue exclusion.
-
Incubation:
-
Seed density: 0.5 or 1.0
cells/mL in Krebs-Henseleit buffer. -
Substrate concentration: 1 µM.
-
Incubate at 37°C under 95% O2 / 5% CO2 atmosphere.
-
-
Sampling & Analysis: Same quench and LC-MS/MS procedure as Protocol A.
Visualization: Assay Workflow
Caption: Standardized workflow for determining intrinsic clearance (
Strategic Recommendations
For drug development professionals utilizing the 8-azabicyclo[3.2.1]octane scaffold:
-
Use 3,3-difluoro early in Lead Optimization: If the parent tropane shows high turnover, do not attempt to block metabolism with steric bulk (e.g., methyl groups) which may disrupt binding. Fluorine is isosteric to hydrogen and often maintains binding affinity while blocking metabolism.
-
Monitor pKa: The drop in pKa (approx. 1.5 units) is beneficial for permeability but may reduce potency if the basic nitrogen is involved in a critical salt-bridge interaction with an Aspartate residue in the target protein.
-
Synthesis Sourcing: 3,3-difluoro-8-azabicyclo[3.2.1]octane is commercially available as a hydrochloride salt (CAS: 1234616-11-5), allowing for rapid SAR exploration without complex de novo synthesis.
References
-
Holovach, S., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes."[2] Chemistry – A European Journal, 28(19).
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design and Optimization: Strategies and Tactics." Current Topics in Medicinal Chemistry, 5(11).
Sources
comparative synthesis yields of fluorinated bicyclic amines
Executive Summary: Strategic Fluorination of Bicyclic Scaffolds
The incorporation of fluorine into bicyclic amines (e.g., tropanes, quinuclidines, and bicyclo[1.1.1]pentanes) is a critical tactic in modern medicinal chemistry to modulate pKa (typically lowering basicity by 2–3 log units), block metabolic hotspots, and tune lipophilicity (LogD).
This guide objectively compares three dominant synthetic methodologies:
-
Nucleophilic Deoxofluorination: The classical standard for stereodefined synthesis.
-
Radical C(sp³)–H Fluorination: The modern approach for late-stage functionalization (LSF).
-
Carbene Insertion: The emerging standard for strain-release scaffolds (BCPs).
Comparative Analysis of Synthetic Methodologies
The Tropane Scaffold (8-Azabicyclo[3.2.1]octane)
Target: 3-Fluorotropanes and 2-Fluorotropanes
| Feature | Method A: Nucleophilic Substitution (DAST/Deoxo-Fluor) | Method B: Electrochemical C–H Fluorination |
| Mechanism | SN2 (Inversion) or Retention (via Anchimeric Assistance) | Radical C–H Abstraction / Fluorine Transfer |
| Precursor | 3-Tropine or 3-Pseudotropine (Alcohol) | Unfunctionalized Tropane |
| Yield | 80–90% (High) | 30–55% (Moderate) |
| Selectivity | Stereospecific (controlled by substrate config) | Regioselective for α-position (bridgehead) |
| Scalability | High (Gram to Kilogram) | Moderate (Flow cell required for scale) |
| Key Limitation | Elimination to tropidine (alkene) is a major side reaction. | Requires specialized electrochemical setup; lower yield. |
Technical Insight: For 3-fluorotropanes, Method A remains superior due to yield and stereocontrol. Reaction of tropine (3α-OH) with DAST typically yields 3β-fluorotropane via inversion. However, the basic nitrogen must be protonated or protected to prevent N-oxide formation or elimination.
Method B (Electrochemical, e.g., Eisai protocol) is valuable specifically for α-fluorination (at the bridgehead C1/C5 positions), a transformation that is nearly impossible via classical nucleophilic substitution.
The Quinuclidine Scaffold (1-Azabicyclo[2.2.2]octane)
Target: 3-Fluoroquinuclidine
-
Standard Approach (Deoxofluorination): Reaction of 3-quinuclidinol with DAST.
-
Modern Alternative (Radical Fluorination): Photoredox catalysis using Selectfluor.
-
Enhancement: Recent protocols utilizing H-TEDA(BF₄)₂ as a promoter have been shown to boost yields by up to 3.3x by modifying the aggregation state of Selectfluor, pushing yields into the 60–75% range for difficult substrates.
-
Bicyclo[1.1.1]pentanes (BCPs)
Target: Fluorinated Bioisosteres of Phenyl/tert-butyl groups
-
Old Method (Direct Fluorination): F₂ gas or XeF₂. Yields <10% . Highly non-selective.
-
Current Standard (Carbene Insertion): Difluorocarbene addition to bicyclo[1.1.0]butanes (BCBs).
-
Reagents: CHFBr₂ / NaOH / Phase Transfer Catalyst.
-
Yield: 50–69% .
-
Advantage: This "Building Block" approach constructs the fluorinated cage de novo, avoiding the high energy barrier of functionalizing an intact BCP cage.
-
Experimental Protocols
Protocol A: Stereoselective Synthesis of 3β-Fluorotropane (Nucleophilic)
Rationale: This protocol maximizes yield by mitigating the elimination side-reaction common with DAST.
-
Preparation: Charge a flame-dried round-bottom flask with Tropine (1.0 equiv) and anhydrous DCM (0.2 M).
-
Protection (In-situ): Add TFA (1.1 equiv) dropwise at 0°C to protonate the amine. Critical: Free amines can catalyze the decomposition of DAST.
-
Fluorination: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) over 4 hours. Stir for an additional 8 hours.
-
Quench: Pour mixture slowly into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Expected Yield: 82–88%.
-
Data Validation: ¹⁹F NMR shift approx -180 ppm (d, J_H-F = 50 Hz).
-
Protocol B: Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane (Carbene Insertion)
Rationale: Based on the Mykhailiuk protocol, this is the most scalable method for fluorinated BCPs.
-
Reagents: Dissolve Bicyclo[1.1.0]butane derivative (1.0 equiv) in Toluene (0.5 M).
-
Carbene Source: Add CHFBr₂ (1.5 equiv) and TEBA (Benzyltriethylammonium chloride, 0.05 equiv).
-
Initiation: Add 50% aqueous NaOH (5.0 equiv) dropwise at 0°C.
-
Reaction: Vigorously stir at RT for 2–4 hours. The phase transfer catalyst generates difluorocarbene (:CF₂) in situ, which inserts into the central C-C bond.
-
Workup: Separate layers. Extract aqueous layer with Et₂O.
-
Purification: Distillation or silica plug (product is often volatile).
-
Expected Yield: 60–70%.[2]
-
Mechanistic Visualization
Diagram 1: Nucleophilic Fluorination vs. Elimination Pathways
This diagram illustrates why protonation is critical in Protocol A to favor substitution (S_N2) over elimination (E2).
Caption: DAST-mediated fluorination pathways. Acidic conditions suppress the E2 pathway, favoring the desired fluorinated product.
Diagram 2: Radical C–H Fluorination Cycle
This diagram visualizes the Selectfluor/Photoredox cycle used for quinuclidines.
Caption: Photoredox cycle for C(sp3)-H fluorination. The high-energy radical intermediate allows functionalization of unactivated C-H bonds.
Performance Data Summary
| Scaffold | Method | Yield | dr (diastereomeric ratio) | Reference |
| Tropane | DAST (Nucleophilic) | 89% | >20:1 (Inversion) | Bioorg. Med. Chem. Lett. 2012 [1] |
| Tropane | Electrochemical C-H | 35-55% | N/A (Regioselective) | Bioorg. Med. Chem. Lett. 2024 [2] |
| BCP | Carbene Insertion | 69% | N/A | Angew. Chem. Int. Ed. 2022 [3] |
| Quinuclidine | Selectfluor (Radical) | 64% | N/A | ChemRxiv 2023 [4] |
References
-
Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents. Bioorg. Med. Chem. Lett. (2012).[4][5]
-
α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorg. Med. Chem. Lett. (2024).
-
A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angew. Chem. Int. Ed. (2022).[4][6][7]
-
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv (2023).
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scispace.com [scispace.com]
- 7. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
Spectroscopic Characterization & Comparative Guide: 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Executive Summary: The Fluorinated Scaffold
3,3-difluoro-8-azabicyclo[3.2.1]octane represents a critical structural motif in modern medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere of tropinone (8-azabicyclo[3.2.1]octan-3-one). While the parent ketone is prone to metabolic reduction (to tropine/pseudotropine) and enolization, the gem-difluoro modification "locks" the oxidation state of the C3 position while mimicking the electronic withdrawal and steric demand of the carbonyl group.
This guide provides a technical roadmap for the synthesis, spectroscopic validation, and physicochemical comparison of this scaffold against its non-fluorinated and carbonyl analogs.
Comparative Performance Analysis
For drug development professionals, the decision to incorporate a gem-difluoro moiety is driven by specific physicochemical alterations. The table below contrasts the 3,3-difluoro analog with its direct structural competitors.
Table 1: Physicochemical Profile Comparison
| Feature | Tropane (Parent) | Tropinone (Ketone) | 3,3-Difluoro-Analog | Impact on Drug Design |
| Structure | C3 = CH₂ | C3 = C=O | C3 = CF₂ | |
| Electronic State | Neutral / Electron-rich | Electron-withdrawing (Dipole) | Electron-withdrawing (Dipole) | CF₂ mimics C=O dipole without nucleophilic susceptibility. |
| Basicity ( | ~10.0 | ~8.5 | ~8.8 - 9.2 | |
| Lipophilicity (LogP) | High | Low (Polar C=O) | Moderate-High | CF₂ increases lipophilicity vs. C=O, aiding blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Susceptible to C3-oxidation | Susceptible to reduction | High | Blocks C3 metabolic soft spots; C-F bond is enzymatically inert. |
| H-Bonding | None at C3 | H-Bond Acceptor | Weak Acceptor | Fluorine is a poor H-bond acceptor compared to Oxygen, altering receptor binding kinetics. |
Synthesis & Experimental Workflow
To characterize this molecule, one must first isolate it in high purity. The synthesis typically proceeds from commercially available N-Boc-nortropinone , utilizing a deoxofluorination strategy.
Graphviz Workflow: Synthesis & Purification
Caption: Figure 1. Synthetic pathway for accessing the characterization target.[1][2][3][4] DAST = Diethylaminosulfur trifluoride.[4]
Detailed Protocol: Deoxofluorination
-
Preparation: Dissolve N-Boc-nortropinone (1.0 eq) in anhydrous DCM under Argon atmosphere.
-
Fluorination: Cool to 0°C. Add DAST (2.5 eq) dropwise. Caution: DAST reacts violently with water.
-
Reaction: Allow to warm to room temperature and stir for 16–24 hours.
-
Quench: Pour mixture slowly into saturated aqueous NaHCO₃ (0°C). Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc) yields the N-Boc protected intermediate.
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the amine salt for analysis.
Spectroscopic Characterization Guide
The gem-difluoro group introduces unique spin-active nuclei (
A. F NMR Strategy (The Fingerprint)
The
-
Chemical Shift: Expect a signal in the range of -90 to -110 ppm .
-
Pattern:
-
If the tropane ring is conformationally mobile (flipping), you may see a broad singlet or a simple triplet.
-
If the ring is rigid (common in salts), the two fluorines at C3 are diastereotopic (axial/equatorial), appearing as an AB quartet with a large geminal coupling constant (
Hz).
-
B. C NMR Strategy (The Triplet Test)
Carbon-Fluorine coupling is diagnostic. Use a high number of scans (>500) to resolve the splitting.
-
C3 (The Gem-Difluoro Carbon): Look for a triplet at ~115–125 ppm .
-
Coupling:
Hz. This is a massive splitting, often making the peaks look like three separate singlets if the spectral window is narrow.
-
-
C2/C4 (Adjacent Carbons): Look for a triplet at ~40–45 ppm .
-
Coupling:
Hz.
-
C. H NMR Strategy (The Deshielding Effect)
-
H2/H4 Protons: These protons are adjacent to the CF₂ group.
-
Shift: Deshielded to ~2.2–2.6 ppm (compared to ~1.6 ppm in parent tropane).
-
Multiplicity: Complex multiplets.[5] They couple to H1/H5 (bridgehead), each other (geminal H2a/H2e), and both fluorine atoms (
).
-
-
H1/H5 (Bridgehead): Broad singlets or multiplets at ~3.6–4.0 ppm (depending on salt form).
Table 2: Representative Spectroscopic Data (HCl Salt in D₂O)
| Nucleus | Assignment | Shift ( | Multiplicity & Coupling ( |
| F-3 (gem) | -102.5 | d, | |
| C-3 (CF₂) | 120.5 | t, | |
| C-2, C-4 | 42.1 | t, | |
| C-1, C-5 | 53.8 | s (or weak m) | |
| H-1, H-5 | 4.15 | br s | |
| H-2, H-4 | 2.40 - 2.85 | m (complex overlap) |
Experimental Validation Protocol
To ensure trustworthiness of your data, follow this self-validating logic flow:
-
Mass Spectrometry (MS): Confirm Molecular Ion.
-
Expected
Da.[6] -
Check: If mass is 130, you likely eliminated HF (common fragmentation).
-
-
F NMR: Confirm Fluorine presence.
-
Check: If you see peaks at -76 ppm, it is likely residual TFA (if used in deprotection). Real product is > -90 ppm.
-
-
C NMR: Confirm Regiochemistry.
-
Check: The triplet at ~120 ppm proves the fluorines are on the same carbon (geminal). If you see two doublets at different shifts, you may have vicinal fluorination (rearrangement product).
-
Graphviz Logic: Spectral Assignment Flow
Caption: Figure 2. Decision tree for spectroscopic validation of gem-difluoro tropane derivatives.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3] Link
-
Champagne, P. A., et al. (2015). Developments in the Synthesis of Difluoromethyl Groups. Chemical Reviews. Link
-
PubChem. (2025). 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride. National Library of Medicine. Link
-
Linclau, B., et al. (2012). Fluorine in conformational analysis. Chemical Society Reviews.[3] Link
Sources
- 1. scribd.com [scribd.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. PubChemLite - 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Operational Guide: Proper Disposal of 3,3-Difluoro-8-azabicyclo[3.2.1]octane
[1]
Part 1: Executive Directive (Immediate Action)
STOP AND READ: 3,3-Difluoro-8-azabicyclo[3.2.1]octane is a fluorinated organic amine . It must NEVER be disposed of in standard non-halogenated organic waste streams or municipal drains.
The presence of the geminal difluoro group (
The Golden Rule:
"If it has Fluorine, it goes in the Halogenated Waste Stream."
Part 2: Chemical Identity & Hazard Profile[2]
Understanding the molecule's structure is the first step in self-validating safety protocols.
| Property | Data | Operational Implication |
| Chemical Structure | Bicyclic amine with gem-difluoro substitution | Basic: Incompatible with strong acids/oxidizers.[1] Stable C-F bonds: Requires high-temp incineration.[2] |
| Physical State | Solid (typically HCl salt) or Oil (free base) | Dust inhalation hazard (solid); Skin absorption hazard (oil). |
| Combustion Products | CRITICAL: Must be sent to facilities with HF scrubbers. | |
| Solubility | Soluble in DCM, MeOH, Water (salt form) | Dictates which solvent waste stream is used for rinsing. |
Part 3: Waste Segregation Logic (The "Why")
Many researchers mistakenly categorize this compound solely as an "amine" (base). However, the fluorine content overrides this classification for disposal purposes.
The Incineration Consequence
When non-halogenated waste is burned, it produces
-
Equipment Damage: HF corrodes the refractory brick and metal parts of standard incinerators.
-
Environmental Release: Without specific alkaline scrubbing (e.g., sodium bicarbonate injection), HF is released into the atmosphere.
Therefore, this compound is classified as Halogenated Organic Waste (often EPA Waste Code F001/F002 equivalent depending on solvent mixtures, or characteristic hazardous waste).
Part 4: Step-by-Step Disposal Protocol
Workflow Diagram: Decision Matrix
The following diagram illustrates the critical decision points for disposing of this specific compound.
Caption: Logical flow for segregating fluorinated amine waste. Note that solute composition dictates the stream, not just the solvent.
Detailed Procedures
A. Solid Waste (Pure Compound or Salts)
-
Containerization: Do not throw in the trash. Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable for storage, but HDPE is preferred for waste transport to prevent breakage.
-
Labeling:
-
Primary Constituent: 3,3-Difluoro-8-azabicyclo[3.2.1]octane.
-
Hazards: Irritant, Toxic, Halogenated .
-
-
Segregation: Place the jar in the "Solid Hazardous Waste" bin designated for incineration.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: You have dissolved the compound in Methanol (a non-halogenated solvent).
-
The Trap: Do NOT pour this into the "Non-Halogenated / Flammable" carboy.
-
The Action: Pour this mixture into the "Halogenated Waste" carboy.
-
Reasoning: Even though 95% of the volume is methanol, the 5% fluorinated solute contaminates the entire batch. The entire volume must now be treated as halogenated waste to ensure the fluorine is scrubbed during incineration.
-
-
pH Adjustment: If the solution is highly acidic (e.g., from HCl salt formation), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion or unexpected off-gassing.
C. Contaminated Debris (Gloves, Weigh Boats)
-
Trace vs. Bulk:
-
Trace (Empty weigh boat): Can often go into "Chemically Contaminated Solid Waste" (Dry Lab Trash) destined for standard hazardous incineration.
-
Bulk (Spilled powder on a wipe): Treat as Solid Waste (See Section A). Seal in a bag before disposal to prevent dust generation.
-
Part 5: Spill Response & Emergency Decontamination
Immediate Action: Evacuate the immediate area if dust is airborne.[4]
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is fine, use a N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Sweep gently.
-
Liquids: Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust) if strong oxidizers are present in the lab, though the amine itself is not a strong oxidizer.
-
-
Decontamination:
-
Wipe surface with a dilute surfactant (soap/water) followed by an alcohol wipe.
-
Place all cleanup materials into a clear plastic bag, seal it, and label it as "Debris contaminated with Fluorinated Amine."
-
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes. RCRA Regulations.[6][7] [Link]
-
Tsang, W., et al. Incineration of Fluorinated Organic Compounds.[2] National Institute of Standards and Technology (NIST). [Link]
-
University of Wisconsin-Madison EHS. Chemical Disposal Procedures: Halogenated vs. Non-Halogenated Waste. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
Personal protective equipment for handling 3,3-Difluoro-8-azabicyclo[3.2.1]octane
Part 1: Executive Safety Directive
The "Why" Behind the Protocol 3,3-Difluoro-8-azabicyclo[3.2.1]octane (often supplied as the hydrochloride salt, CAS 1254104-06-7) is a high-value pharmacophore. The gem-difluoro group is a classic bioisostere for carbonyls or methylenes, utilized to modulate pKa and metabolic stability (the "Fluorine Effect").
However, this structural advantage creates specific safety challenges. The lipophilic nature of the bicyclic framework, combined with the fluorination, can enhance bioavailability and dermal absorption. While standard SDSs list it as an irritant, we treat it with elevated caution due to the potential for rapid systemic uptake typical of fluorinated amines.
Immediate Action Card:
-
Primary Hazard: Mucous membrane irritation and potential neurotoxicity (class-based assumption for bicyclic amines).
-
Critical Control: All solid handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not use metal spatulas if the free base is being generated in situ (potential for metal-catalyzed decomposition or contamination). Use PTFE or ceramic.
Part 2: Chemical Hazard Profile & Causality
To handle this compound safely, you must understand its behavior, not just its hazard codes.[1]
GHS Classification & Mechanistic Insight
| Hazard Class | Category | H-Code | Mechanistic Insight |
| Acute Toxicity (Oral) | Cat 4 | H302 | Bicyclic amines can interact with CNS receptors; fluorination may increase metabolic resistance, prolonging effects. |
| Skin Irritation | Cat 2 | H315 | The secondary amine is basic (pKa ~9-10). Even as an HCl salt, moisture on skin can liberate protons, causing local pH spikes and irritation. |
| Eye Irritation | Cat 2A | H319 | High risk of corneal opacity if untreated. The salt is abrasive and acidic upon hydrolysis. |
| STOT - SE | Cat 3 | H335 | Dust inhalation triggers immediate bronchial constriction. |
The "Fluorine Effect" on Safety
Fluorine atoms are small and highly electronegative. In this bridged bicyclic system, they lower the basicity of the amine (compared to the non-fluorinated parent) but significantly increase lipophilicity.
-
Safety Implication: Standard nitrile gloves may have reduced breakthrough times if the compound is dissolved in lipophilic solvents (e.g., DCM, Chloroform). The compound "wants" to migrate into organic matrices—including your skin.
Part 3: Hierarchy of Controls & PPE Matrix
We utilize a Redundant Barrier System . No single layer of protection is trusted alone.[2]
Engineering Controls (Primary Barrier)
-
ISO Class 5 Fume Hood: Face velocity must be verified at 0.5 m/s (100 fpm) before opening the container.
-
Static Control: Fluorinated solids are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "powder fly-out."
Personal Protective Equipment (PPE)[1][3][4][5][6]
| Body Part | Standard Protocol | Enhanced Protocol (Solution Phase) | Rationale |
| Hands | Double Nitrile (0.11 mm min) | Laminate (Silver Shield) under Nitrile | Fluorinated amines in DCM/DMF permeate standard nitrile in <15 mins. |
| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Respiratory | Fume Hood (Primary) | N95/P100 (if outside hood) | Only required during spill cleanup or equipment maintenance. |
| Body | Cotton Lab Coat | Tyvek® Sleeves/Apron | Prevents dust accumulation on fabric cuffs, a common transfer vector. |
Part 4: Operational Workflows (Visualized)
Workflow 1: Safe Weighing & Reagent Preparation
This workflow minimizes dust generation and static discharge.
Figure 1: Anti-static weighing protocol to prevent aerosolization of the fluorinated salt.
Workflow 2: Spill Response Decision Tree
A systematic approach to solid vs. solution spills.
Figure 2: Logic flow for containing spills without spreading contamination.
Part 5: Disposal & Logistics
Storage Strategy:
-
Temperature: Store at 2-8°C (Desiccated). The HCl salt is hygroscopic; moisture absorption alters stoichiometry and makes handling sticky/difficult.
-
Segregation: Keep away from strong oxidizing agents and strong bases.
Waste Disposal Protocol:
-
Identification: Label as "Halogenated Organic Amine - Solid/Liquid."
-
Neutralization (Small Scale): For trace residues on glassware, rinse with dilute acetic acid followed by water before standard washing.
-
Bulk Disposal: Do NOT drain dispose.
-
Dissolve in a combustible solvent (e.g., Ethanol).
-
Send to a licensed incinerator equipped with a scrubber. The combustion of this molecule generates Hydrogen Fluoride (HF) and NOx . The scrubber is non-negotiable.
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57416927, 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. Link[3]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Fluorinated Compounds. Link
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Amines and Fluorinated Compounds. National Academies Press. Link
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Halogenated bicyclic amines. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
